molecular formula C11H16BNO4 B2421766 (3-Boc-aminophenyl)boronic acid CAS No. 380430-68-2

(3-Boc-aminophenyl)boronic acid

Cat. No.: B2421766
CAS No.: 380430-68-2
M. Wt: 237.06 g/mol
InChI Key: CWLNHPXWZRALFS-UHFFFAOYSA-N
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Description

(3-Boc-aminophenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BNO4 and its molecular weight is 237.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-5-8(7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLNHPXWZRALFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959004
Record name (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid
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Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-68-2
Record name (3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Boc-aminophenyl)boronic acid
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Boc-aminophenyl)boronic acid: Properties, Applications, and Experimental Insights

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Structurally, it is a phenylboronic acid featuring a tert-butoxycarbonyl (Boc) protected amine group at the meta-position. This strategic combination of a versatile boronic acid moiety and a protected amine makes it an invaluable reagent for constructing complex molecular architectures.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] The Boc protecting group serves a dual purpose: it deactivates the nucleophilicity of the amine, preventing unwanted side reactions during coupling, and it enhances the compound's solubility in common organic solvents. Following the key coupling step, the Boc group can be readily removed under acidic conditions, revealing a primary amine that serves as a handle for subsequent functionalization. This "protect-couple-deprotect-elaborate" strategy is a powerful workflow in the synthesis of novel pharmaceutical agents and functional materials.

This guide provides a comprehensive overview of the chemical properties, core applications, and handling protocols for this compound, offering field-proven insights for its effective use in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key physicochemical data for this compound are summarized below.

Core Properties
PropertyValueSource(s)
IUPAC Name [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid[3]
CAS Number 380430-68-2[3][4]
Molecular Formula C₁₁H₁₆BNO₄[3][4][5]
Molecular Weight 237.06 g/mol [3][4]
Appearance White to light yellow/orange powder or crystals[4]
Melting Point 160-170 °C[4]
Solubility Soluble in Methanol, DMSO[4][6]
pKa (Predicted) 8.23 ± 0.10[4]
Stability and Storage

For optimal shelf-life and performance, this compound should be stored under specific conditions. It is stable under recommended storage protocols but is incompatible with strong acids, bases, and oxidizing agents.[7] Like many boronic acids, it can be susceptible to dehydration to form boroxine anhydrides, although this process is often reversible.

ParameterRecommendationSource(s)
Storage Keep in a dark place, sealed in a dry, inert atmosphere.[4][8]
Temperature Room temperature.[4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[7]
Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]

Precautionary MeasureProtocolSource(s)
Engineering Controls Handle in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[7][9]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][8]
Handling Avoid breathing dust. Avoid contact with skin and eyes. Prevent dust formation during transfer.[7][8][9]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
First Aid (Skin) Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing.[7][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used transformations for forming C(sp²)-C(sp²) bonds, the carbon framework of countless pharmaceuticals and organic materials.[2]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex R¹-X oa_label Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex R²-B(OH)₂ Base trans_label Transmetalation trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product re_label Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

This protocol provides a representative workflow for coupling this compound with an aryl bromide. Note: Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.

Objective: Synthesize tert-butyl (3'-methyl-[1,1'-biphenyl]-3-yl)carbamate.

Materials:

  • This compound (1.0 eq)

  • 3-Bromotoluene (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq), finely powdered

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In the reaction vessel, stir Pd(OAc)₂ and PPh₃ in a small amount of dioxane under an inert atmosphere for 15-20 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.

  • Reagent Addition: To the reaction vessel, add this compound, 3-bromotoluene, and potassium carbonate.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.

Strategic Value in Drug Discovery

The incorporation of boronic acids into medicinal chemistry has grown significantly, leading to several FDA-approved drugs.[10][11] Boronic acids can act as enzyme inhibitors or serve as versatile synthetic handles.[12][13] this compound is particularly valuable as a scaffold for building libraries of potential drug candidates. The ability to perform a Suzuki coupling and then deprotect the amine allows for the systematic exploration of structure-activity relationships (SAR).

Drug_Discovery_Workflow start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki intermediate Boc-Protected Biaryl Intermediate suzuki->intermediate deprotect Boc Deprotection (e.g., TFA, HCl) intermediate->deprotect amine_core Aminobiaryl Core Scaffold deprotect->amine_core diversify Further Functionalization (Amidation, Alkylation, etc.) amine_core->diversify end Library of Bioactive Molecule Candidates diversify->end

Caption: Logical workflow for using the reagent in drug discovery.

This workflow enables the creation of diverse molecular libraries from a common intermediate. By varying the aryl halide in the Suzuki coupling and the functionalization chemistry at the deprotected amine, researchers can rapidly generate novel compounds for biological screening.

Conclusion

This compound stands out as a highly strategic and enabling reagent for the modern synthetic chemist. Its well-defined physicochemical properties, combined with its central role in the robust and reliable Suzuki-Miyaura coupling, make it a go-to building block for the construction of complex biaryl structures. The clever integration of a stable protecting group that can be selectively removed post-coupling provides a logical and efficient pathway for diversification, a critical advantage in the fast-paced field of drug discovery. By understanding its properties, mechanism of action, and proper handling, researchers can fully leverage the synthetic power of this versatile compound.

References

  • PubChem. This compound | C11H16BNO4 | CID 2773228. [Link]
  • ChemBK. (3-aminophenyl)boronic acid. [Link]
  • PubChemLite. This compound (C11H16BNO4). [Link]
  • PubChem. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. [Link]
  • Boron Molecular.
  • PubMed. Design and discovery of boronic acid drugs. [Link]
  • MDPI. Synthesis of Boron-Containing Primary Amines. [Link]
  • MDPI.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • PubMed Central.
  • Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Amerigo Scientific. This compound ,97%. [Link]

Sources

(3-Boc-aminophenyl)boronic acid CAS number and pricing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Boc-aminophenyl)boronic acid: Synthesis, Application, and Commercial Insights

This guide provides an in-depth technical overview of this compound, a versatile reagent pivotal to modern organic synthesis and drug discovery. Targeted at researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, synthesis, and core applications, with a focus on the mechanistic rationale and practical execution of its most common transformation: the Suzuki-Miyaura cross-coupling reaction.

Introduction: A Key Building Block for Innovation

This compound, identified by the CAS Number 380430-68-2 , is a bifunctional organic compound that has gained significant traction as a building block in medicinal chemistry and materials science.[1] Its structure uniquely combines a phenylboronic acid moiety with a tert-butoxycarbonyl (Boc) protected aniline. This arrangement offers profound strategic advantages in multi-step synthesis.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[2][3] Simultaneously, the Boc-protecting group masks the nucleophilic and basic character of the aniline nitrogen. This protection is crucial, preventing unwanted side reactions and allowing the amine to be selectively revealed under specific acidic conditions later in a synthetic sequence. This duality makes it an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and active pharmaceutical ingredients (APIs).[4]

Physicochemical Properties and Specifications

The compound is typically supplied as a white to pale yellow solid. Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 380430-68-2[1]
Molecular Formula C₁₁H₁₆BNO₄[1]
Molecular Weight 237.06 g/mol [1]
IUPAC Name [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid-
Synonyms 3-(tert-Butoxycarbonylamino)phenylboronic acid, 3-(Boc-amino)phenylboronic acid
Linear Formula (CH₃)₃CO₂CNHC₆H₄B(OH)₂
Melting Point 168 °C (decomposition)-
Form Solid, powder or crystals-
Purity Typically ≥95%

Synthesis Strategy: A Mechanistic Approach

While several routes to aryl boronic acids exist, a common and reliable strategy for preparing this compound involves a three-step sequence starting from 3-bromoaniline. This process is rooted in fundamental organometallic chemistry.

Step 1: Protection of the Amine. The synthesis begins with the protection of the aniline nitrogen. 3-bromoaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a solvent like dichloromethane (DCM).

  • Causality: The Boc group is installed to prevent the acidic N-H proton from interfering with the subsequent organometallic step and to deactivate the ring towards unwanted electrophilic attack. Its steric bulk also provides stability.

Step 2: Lithium-Halogen Exchange. The resulting tert-butyl (3-bromophenyl)carbamate is cooled to a low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise.

  • Causality: The highly polar carbon-lithium bond of n-BuLi facilitates a rapid and irreversible exchange with the bromine atom on the aromatic ring. This creates a highly nucleophilic aryllithium intermediate. Performing this at -78 °C is critical to prevent side reactions, such as the deprotonation of other sites on the molecule or reaction with the solvent.

Step 3: Borylation and Hydrolysis. The aryllithium species is then quenched by adding a boron electrophile, typically triisopropyl borate [B(Oi-Pr)₃]. The reaction is allowed to warm to room temperature before being quenched with an aqueous acid (e.g., HCl).

  • Causality: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, forming a tetracoordinate boronate complex. The subsequent acidic workup serves a dual purpose: it hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining aryllithium.

This sequence provides a robust and scalable method for accessing the title compound with high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.

Mechanistic Deep Dive

The reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)-R² L₂ (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid Boronate->Transmetal

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation : The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex.

  • Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Detailed Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a general procedure for coupling this compound with a representative aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (Schlenk flask, condenser)

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start setup Assemble oven-dried glassware under inert atmosphere (Ar/N₂). start->setup charge Charge flask with Aryl Bromide, Boronic Acid, K₂CO₃, and Pd(PPh₃)₄. setup->charge solvent Add degassed solvents (Dioxane/Water). charge->solvent heat Heat reaction mixture (e.g., 80-100 °C) with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT. Perform aqueous workup: Dilute with water, extract with EtOAc. monitor->workup Upon completion purify Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. workup->purify end Characterize final product. purify->end

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inerting: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices
  • Excess Boronic Acid (1.2 equiv): A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.

  • Base (K₂CO₃): The base is essential for activating the boronic acid to form the boronate, which is the active species in the transmetalation step. Carbonates are often a good choice for their balance of reactivity and handling.

  • Solvent System (Dioxane/Water): This biphasic system is highly effective. The organic solvent (dioxane) solubilizes the organic reagents and catalyst, while the water solubilizes the inorganic base and facilitates the formation of the active boronate. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst (Pd(PPh₃)₄): This is a robust, air-stable Pd(0) precatalyst that is widely used and commercially available. It readily enters the catalytic cycle.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in drug discovery. The ability to perform a Suzuki coupling first, followed by deprotection of the Boc group, allows for the synthesis of diverse libraries of 3-amino-biaryl compounds. This motif is prevalent in many classes of therapeutic agents.

While specific drugs using this exact intermediate may not be widely publicized, its utility is clear. For example, it can be used to synthesize precursors for inhibitors of kinases, proteases, or other enzymes where an amino-biaryl core is required for binding or pharmacophore presentation. The general strategy enables medicinal chemists to rapidly explore structure-activity relationships (SAR) by varying the coupling partner in the Suzuki reaction. The development of boronic acid-based drugs like the proteasome inhibitor Velcade® (Bortezomib) has spurred immense interest in incorporating this functional group into new drug candidates.[5]

Commercial Availability and Pricing

This compound is readily available from numerous chemical suppliers, reflecting its importance in research and development. Pricing can vary based on purity, quantity, and supplier. The following table provides a representative, non-exhaustive list of suppliers and is intended for informational purposes.

SupplierCAS NumberPurityRepresentative Quantity & Price (USD)
Sigma-Aldrich 380430-68-2≥95%5 g / ~$107
TCI America 380430-68-2>97.0%Inquire for pricing
Santa Cruz Biotechnology 380430-68-2-Inquire for pricing
Fisher Scientific (Aobchem) 380430-68-2-Inquire for pricing
Manchester Organics 380430-68-2-Inquire for pricing

Note: Prices are subject to change and may not include shipping or handling fees. Users should consult supplier websites for current pricing and availability.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its strategic combination of a Boc-protected amine and a reactive boronic acid moiety makes it an indispensable tool for constructing complex biaryl systems via the Suzuki-Miyaura reaction. The straightforward protocols for its use, coupled with its commercial availability, ensure its continued and expanding role in the fields of medicinal chemistry, drug discovery, and advanced materials synthesis. A thorough understanding of the underlying reaction mechanisms is paramount for scientists aiming to leverage this reagent to its full potential.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Pharmaceutical Intermediate Spotlight: 3-tert-Butoxycarbonylphenylboronic Acid. [Link]
  • goods.com. 3-(tert-Butoxycarbonyl)phenylboronic acid. [Link]
  • Amerigo Scientific. This compound ,97%. [Link]
  • Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
  • Akther, T., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2019. [Link]
  • usa-suppliers.com. 3-boc-aminophenylboronic acid suppliers USA. [Link]

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An In-Depth Technical Guide to the Solubility of (3-Boc-aminophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

(3-Boc-aminophenyl)boronic acid is a cornerstone reagent in modern organic synthesis, particularly valued in drug discovery and materials science for its role in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid moiety, a versatile functional group, and the Boc-protected amine, which allows for sequential deprotection and further functionalization, makes this compound a highly strategic synthetic intermediate. However, realizing its full synthetic potential is fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent is paramount, dictating reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination and application.

Deconstructing the Molecule: Factors Governing Solubility

The solubility of this compound is a multifactorial property governed by the interplay of its distinct structural features: the aromatic phenyl ring, the polar boronic acid group, and the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group.

  • The Phenyl Ring: The aromatic core contributes to van der Waals interactions and can engage in π-π stacking, favoring solubility in aromatic and some nonpolar solvents.

  • The Boronic Acid Moiety (-B(OH)₂): This group is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). This characteristic promotes solubility in polar protic solvents like alcohols. However, boronic acids have a known propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can complicate solubility studies, as the boroxine form generally exhibits different solubility from the monomeric acid.[1]

  • The Boc Protecting Group (-C(O)O-t-Bu): The bulky and lipophilic tert-butyl group significantly increases the nonpolar character of the molecule.[2] This feature enhances solubility in moderately polar and nonpolar aprotic solvents while potentially reducing solubility in highly polar, aqueous environments.[3][4]

The overall solubility profile is a delicate balance between the hydrogen bonding capacity of the boronic acid and the lipophilicity of the Boc-protected aniline fragment.

Qualitative and Semi-Quantitative Solubility Profile

While precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a consistent qualitative and semi-quantitative picture emerges from vendor specifications, analogous compound behavior, and empirical observations in synthetic practice.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound and Related Compounds

Solvent ClassRepresentative SolventsObserved/Expected Solubility of this compoundAnalogous Compound DataRationale for Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)High(4-Boc-aminophenyl)boronic acid is soluble at 100 mg/mL in DMSO.[5]The highly polar nature of DMSO effectively solvates the boronic acid and carbamate moieties.
Dimethylformamide (DMF)HighGenerally good solvent for polar organic molecules.Similar to DMSO, DMF is a strong hydrogen bond acceptor.
Polar Protic MethanolSoluble[6](4-Boc-aminophenyl)boronic acid is soluble in methanol. The unprotected 3-aminophenylboronic acid is also soluble in methanol.[7][8]Methanol's ability to act as both a hydrogen bond donor and acceptor facilitates dissolution.
EthanolSolubleThe pinacol ester of the ortho-isomer is soluble in ethanol.[9] The unprotected 3-aminophenylboronic acid is soluble in alcohols.Similar mechanism to methanol, though solubility may be slightly lower due to increased alkyl character.
Ethers Tetrahydrofuran (THF)Moderately SolublePhenylboronic acid exhibits high solubility in ethers.[10][11]THF can act as a hydrogen bond acceptor, interacting with the -OH groups of the boronic acid.
Halogenated Dichloromethane (DCM)Moderately SolubleThe pinacol ester of the ortho-isomer is soluble in DCM.[9] N-Boc-aniline is soluble in DCM.The moderate polarity of DCM can solvate the Boc-protected aniline portion of the molecule.
Ketones AcetoneModerately SolublePhenylboronic acid shows high solubility in ketones.[10]Acetone is a good hydrogen bond acceptor.
Aromatics TolueneLow to Sparingly Soluble-The nonpolar nature of toluene is generally insufficient to overcome the polarity of the boronic acid group.
Nonpolar Alkanes Hexane, HeptaneInsolublePhenylboronic acid has very low solubility in hydrocarbons.[10][11]The high polarity of the solute is incompatible with the nonpolar solvent.

Experimental Determination of Solubility: Protocols and Best Practices

For applications requiring precise knowledge of solubility, experimental determination is essential. Two common methodologies are employed: kinetic solubility and thermodynamic (or equilibrium) solubility.

Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[4][12][13][14][15] It provides an estimate of solubility under non-equilibrium conditions.

Protocol for Kinetic Solubility Determination by Turbidimetry:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the desired organic solvent.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the solvent blank.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock Solution prep_plate Serial Dilution in Microplate prep_stock->prep_plate exp_incubate Incubate at Constant Temperature prep_plate->exp_incubate exp_measure Measure Turbidity exp_incubate->exp_measure analysis_plot Plot Turbidity vs. Concentration exp_measure->analysis_plot analysis_determine Determine Highest Clear Concentration analysis_plot->analysis_determine

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent.[16][17][18][19] It is a more time-consuming but also more accurate method.

Protocol for Thermodynamic Solubility by the Shake-Flask Method:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. For more accurate separation, centrifuge the sample.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_add Add Excess Solid to Solvent equil_agitate Agitate at Constant Temperature (24-48h) prep_add->equil_agitate equil_separate Centrifuge for Phase Separation equil_agitate->equil_separate analysis_supernatant Extract Supernatant equil_separate->analysis_supernatant analysis_quantify Quantify by HPLC or LC-MS analysis_supernatant->analysis_quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Causality in Experimental Design: Why These Choices Matter

  • Kinetic vs. Thermodynamic: The choice between these methods depends on the application. For high-throughput screening where a rapid, relative measure of solubility is sufficient, the kinetic method is preferred.[14] For process development, formulation, and situations requiring accurate solubility data for thermodynamic modeling, the shake-flask method is the gold standard.[19]

  • The Challenge of Boronic Acids: The tendency of boronic acids to form boroxines upon standing or heating can influence solubility measurements.[1] For thermodynamic solubility, ensuring the system has reached equilibrium is critical, as the ratio of boronic acid to boroxine may stabilize over time. It is also advisable to use freshly sourced or properly stored this compound to minimize the presence of pre-formed boroxine.

  • Analytical Method Selection: HPLC-UV is a robust and widely accessible method for quantifying the concentration of this compound due to its UV-active phenyl ring. LC-MS can provide higher sensitivity and selectivity, which is particularly useful for very low solubility measurements.

Conclusion: A Practical Framework for Solubility-Driven Synthesis

A comprehensive understanding of the solubility of this compound is not merely academic; it is a critical enabler of successful and efficient synthetic chemistry. This guide provides a framework for researchers to make informed decisions about solvent selection for reactions, purifications, and analytical characterization. While a definitive quantitative dataset remains an area for further investigation, the principles, qualitative trends, and detailed experimental protocols presented herein offer a robust starting point for any scientist working with this versatile and valuable building block. By applying these insights, researchers can minimize experimental guesswork, optimize reaction conditions, and ultimately accelerate their research and development endeavors.

References

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  • protocols.io. (2023). In-vitro Thermodynamic Solubility.
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  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • PubChem. (n.d.). This compound.
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  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5691-5694.
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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  • PubChem. (n.d.). 3-Aminophenylboronic acid.
  • ChemBK. (n.d.). 2-(TERT-BUTOXYCARBONYLAMINO)PHENYLBORONIC ACID, PINACOL ESTER.
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  • PubChemLite. (n.d.). This compound (C11H16BNO4).
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  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

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An In-depth Technical Guide to the Stability and Storage of (3-Boc-aminophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of (3-Boc-aminophenyl)boronic acid. Adherence to the prescribed storage and handling protocols is critical for preserving its chemical integrity, ensuring experimental reproducibility, and maximizing its utility in synthetic applications.

Introduction: The Synthetic Utility and Inherent Sensitivities of a Key Building Block

This compound is a vital bifunctional reagent in modern organic chemistry. Its dual utility, stemming from the presence of a boronic acid moiety for cross-coupling reactions and a Boc-protected amine for subsequent functionalization, makes it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Boronic acids are cornerstone reagents for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[2]

However, the very reactivity that makes boronic acids so useful also renders them susceptible to several degradation pathways.[1][3] Issues such as dehydration, oxidation, and protodeboronation can compromise sample purity, lead to inconsistent reaction yields, and complicate product purification. A thorough understanding of the chemical vulnerabilities of this compound is therefore not merely a matter of good laboratory practice but a prerequisite for reliable and successful research. This document outlines the principal degradation pathways and provides a robust framework for optimal storage and handling.

Fundamental Chemical Properties and Major Degradation Pathways

The stability of this compound is governed by the intrinsic properties of the boronic acid functional group. These compounds are Lewis acids and possess a high propensity to undergo reversible covalent interactions.[2] Several environmental factors can trigger degradation, fundamentally altering the compound's structure and purity.

Dehydration and Boroxine Formation

One of the most common transformations for boronic acids, particularly in the solid state or under anhydrous conditions, is the intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[3][4][5] This process involves the loss of three water molecules from three molecules of the boronic acid.

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is dynamic and reversible.[6] While boroxine formation alters the molecular weight and can complicate stoichiometry if not accounted for, it is often reversible upon exposure to water or during aqueous workup conditions.[6] However, for applications requiring the pure monomeric boronic acid, the presence of boroxine is an impurity that must be controlled through proper storage. Heating or exhaustive drying can drive the equilibrium toward the boroxine.[7]

Boroxine_Formation cluster_0 3x this compound cluster_1 Boroxine + 3x Water BA R-B(OH)₂ R-B(OH)₂ R-B(OH)₂ BX (RBO)₃ BA->BX Dehydration (Heat, Drying Agent) BX->BA Hydrolysis (Presence of Water) H2O 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.

Oxidative Degradation

Boronic acids are susceptible to oxidation, a significant concern especially in biological applications or when exposed to air over prolonged periods.[3][8] At physiological pH, the oxidative instability of some phenylboronic acids can be comparable to that of thiols.[8] The mechanism often involves reaction with reactive oxygen species, leading to the cleavage of the carbon-boron bond and formation of the corresponding phenol.[8][9] This degradation pathway is irreversible and results in a permanent loss of the desired starting material.

Protodeboronation

Protodeboronation is another common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is particularly relevant in aqueous or protic media and its rate is highly dependent on pH.[3][10] For certain unstable boronic acids, such as some 2-heterocyclic derivatives, this decomposition can be accelerated by heat, base, or the presence of palladium catalysts.[1][3] While this compound is generally more robust, the potential for protodeboronation underscores the need for controlled reaction conditions and proper storage.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a stringent protocol for the storage and handling of this compound is essential. The primary objectives are to minimize exposure to moisture, oxygen, heat, and light.

Optimal Storage Conditions

Long-term stability is best achieved by controlling the compound's environment. All borates have a natural tendency to cake with prolonged storage, a process accelerated by temperature and humidity fluctuations.[11]

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C.[12]Reduces the rate of all chemical degradation pathways and minimizes water absorption or loss.[13]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[11]
Container Tightly sealed, amber glass or HDPE plastic containers.Protects from light and prevents moisture ingress.[13] Proper sealing is crucial to prevent degradation.[13]
Moisture Store in a dry, desiccated environment.The compound is hygroscopic; moisture absorption can lead to caking and hydrolysis.[11][14][15]
Safe Handling Workflow

Proper handling is as critical as long-term storage. Exposure to the laboratory environment, even for brief periods, can introduce moisture and oxygen. The following workflow is recommended to maintain the integrity of the compound.

Handling_Workflow Start Start: Container at -20°C Equilibrate 1. Equilibrate Container to Room Temperature in a Desiccator Start->Equilibrate InertEnv 2. Transfer Container to Inert Atmosphere (Glove Box) Equilibrate->InertEnv Open 3. Open Container Under Inert Gas InertEnv->Open Weigh 4. Quickly Weigh Required Amount Open->Weigh Reseal 5. Tightly Reseal Original Container Weigh->Reseal End End: Use Weighed Material Weigh->End Store 6. Return Container to -20°C Storage Reseal->Store

Caption: Recommended workflow for handling this compound.

Causality Behind Procedural Steps:

  • Step 1 (Equilibration): Allowing the container to warm to room temperature before opening is a critical step. Opening a cold vial in a warmer, ambient environment will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire batch.

  • Step 2 & 3 (Inert Environment): Using a glove box or glove bag purged with an inert gas provides the best protection against both moisture and oxygen during the weighing process.

  • Step 4 (Speed): Minimizing the time the container is open reduces the potential for atmospheric contamination.

  • Step 5 (Resealing): Ensuring an airtight seal is paramount for preserving the remaining material. If the original cap or seal is compromised, using paraffin film as a secondary seal is advisable.

Methods for Purity and Stability Assessment

Verifying the purity of this compound before use is a self-validating step that confirms the efficacy of storage and handling procedures. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for determining the purity of boronic acids and detecting degradation products like the corresponding phenol (from oxidation) or arene (from protodeboronation).[16] Method development can be challenging due to the potential for on-column hydrolysis, often requiring specialized conditions such as high pH mobile phases.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the boronic acid. The presence of the boroxine anhydride can often be detected by NMR, sometimes as broadened peaks or a distinct set of signals, although rapid equilibrium can complicate spectral interpretation.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for identifying and quantifying the boronic acid and potential impurities, providing both retention time and mass-to-charge ratio data for confident identification.[19][20]

Conclusion and Key Takeaways

The chemical integrity of this compound is paramount for its successful application in synthesis. While inherently stable under optimal conditions, it is susceptible to degradation via dehydration to boroxines, oxidation, and protodeboronation. These pathways are readily mitigated by strict adherence to proper storage and handling protocols.

Key recommendations for ensuring long-term stability include:

  • Storage: Maintain the compound at -20°C under an inert atmosphere in a tightly sealed, light-resistant container.

  • Handling: Always allow the container to equilibrate to room temperature in a desiccator before opening, and whenever possible, handle the material in an inert atmosphere.

  • Verification: Routinely assess the purity of the material using appropriate analytical methods like HPLC or LC-MS before use, especially for sensitive applications.

By implementing these field-proven measures, researchers can ensure the reliability and reactivity of this essential synthetic building block, leading to more consistent and successful experimental outcomes.

References

  • How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley.
  • Cioslowski, J., & Martin, P. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.
  • Ito, S., et al. (n.d.). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI.
  • Wegner, K. D., et al. (n.d.). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.
  • Boroxine. (n.d.). Wikipedia.
  • Cioslowski, J., & Martin, P. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Scilit.
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  • Wang, H., et al. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
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  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Wang, H., et al. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • Gillis, E. P., et al. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • 3-Aminophenylboronic acid. (n.d.). PubChem.
  • Sandford, E., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Boronic acid. (n.d.). Wikipedia.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.
  • 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. (n.d.). Organic Syntheses Procedure.
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  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (2014, February 1). PMC - PubMed Central.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Journal of Pharmaceutical Sciences.
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(3-Boc-aminophenyl)boronic acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Boc-aminophenyl)boronic acid is a versatile bifunctional reagent that has become an indispensable tool for researchers in organic synthesis and drug discovery. Its structure, featuring a boronic acid moiety ortho to a tert-butyloxycarbonyl (Boc)-protected amine, provides a powerful platform for constructing complex molecular architectures. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2][3][4] Concurrently, the Boc-protected amine offers a stable yet readily cleavable functional group, enabling sequential or orthogonal synthetic strategies.[5][6]

This guide provides an in-depth review of this compound, detailing its synthesis, physicochemical properties, and key applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The unique characteristics of this reagent make it a valuable building block in the synthesis of a wide array of compounds, from advanced materials to novel therapeutic agents.[7][8][9] The growing interest in boronic acids in medicinal chemistry, underscored by the FDA approval of several boron-containing drugs, highlights the importance of understanding and effectively utilizing reagents like this compound.[9][10][11][12]

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is crucial for its effective use and storage.

General Properties
PropertyValueSource
Molecular Formula C11H16BNO4[13][14]
Molecular Weight 237.06 g/mol [13][15]
Appearance White to off-white crystalline powder or solid[16]
CAS Number 380430-68-2[13]
IUPAC Name [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid[13]
Solubility and Stability

This compound is soluble in common organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[16] Like other boronic acids, it is susceptible to oxidation and can form salts with acidic volatile substances.[16][17] It is also known to undergo dehydration to form the corresponding boroxine (a cyclic trimer). Therefore, it is imperative to store the compound in a tightly sealed container in a cool, dry, and inert atmosphere, away from oxidizing agents and volatile acids.[16][17][18] For long-term storage, keeping it in a freezer at -20°C is recommended.[18][19]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19] In case of contact with eyes, rinse cautiously with water for several minutes.[19]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for its availability as a research chemical. While several synthetic routes have been reported, a common and reliable method involves the protection of 3-nitroaniline, followed by a palladium-catalyzed coupling reaction.

Synthetic Workflow Overview

Synthesis_Workflow cluster_protection Step 1: Boc Protection cluster_coupling Step 2: Miyaura Borylation cluster_reduction_hydrolysis Step 3: Reduction & Hydrolysis A 3-Nitroaniline C tert-Butyl (3-nitrophenyl)carbamate A->C Base, Solvent B Di-tert-butyl dicarbonate (Boc)2O B->C E Boc-protected 3-nitrophenylboronic acid pinacol ester C->E Pd Catalyst, Ligand, Base D Bis(pinacolato)diboron D->E F This compound E->F Reducing Agent, Acidic Workup

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of the synthesis.

Step 1: Boc Protection of 3-Nitroaniline

  • To a solution of 3-nitroaniline in a suitable solvent (e.g., tetrahydrofuran), add a base such as triethylamine.

  • Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield tert-butyl (3-nitrophenyl)carbamate.

Step 2: Palladium-Catalyzed Miyaura Borylation

  • In a reaction vessel, combine tert-butyl (3-nitrophenyl)carbamate, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a suitable base (e.g., potassium acetate).

  • Add a dry, degassed solvent such as dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography to obtain the Boc-protected 3-nitrophenylboronic acid pinacol ester.

Step 3: Reduction of the Nitro Group and Hydrolysis of the Pinacol Ester

  • Dissolve the Boc-protected 3-nitrophenylboronic acid pinacol ester in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • After the reduction of the nitro group is complete, filter the catalyst.

  • The pinacol ester is then hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final product, this compound.

  • The product can be isolated by filtration and washed with a suitable solvent.

A patent describes an alternative method involving the coupling reaction of 3-nitrobenzophenone and bis(catecholato)diboron under a palladium catalyst, followed by reduction and hydrolysis.[20]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[2]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_1 Ar-Pd(II)-X OxAdd->PdII_1 R1X Ar-X Transmetal Transmetalation PdII_2 Ar-Pd(II)-Ar' Transmetal->PdII_2 Boronate [(3-Boc-NH)C6H4B(OH)3]^- Base Base RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[3]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[1][3] This boronate then transfers its organic group to the palladium center, displacing the halide.[3][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[3][4]

Typical Reaction Conditions
ComponentExamplePurpose
Boronic Acid This compoundNucleophilic partner
Coupling Partner Aryl or vinyl halide/triflateElectrophilic partner
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2Facilitates the catalytic cycle
Ligand PPh3, PCy3, SPhosStabilizes the catalyst and influences reactivity
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid
Solvent Toluene, Dioxane, DMF, Water/Organic mixturesSolubilizes reactants and influences reaction rate

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. The reaction tolerates a wide variety of functional groups and is generally unaffected by the presence of water.[2]

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[5][6] Its stability under a wide range of reaction conditions, including those of the Suzuki coupling, and its facile removal under acidic conditions make it particularly useful.[5][21]

Deprotection of the Boc Group

The Boc group is typically removed by treatment with a strong acid.

Boc_Deprotection Start (3-Boc-aminophenyl) derivative Intermediate Protonated Carbamate Start->Intermediate Protonation Reagents Strong Acid (e.g., TFA, HCl) Reagents->Intermediate Products (3-aminophenyl) derivative + CO2 + Isobutylene Intermediate->Products Fragmentation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection Protocols

Protocol 1: Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).[6]

  • Add a solution of TFA in DCM (e.g., 20-50% v/v).[6][22]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent.

  • Add a solution of 4M HCl in dioxane.[22]

  • Stir the reaction at room temperature until deprotection is complete.

  • The product often precipitates as the hydrochloride salt and can be isolated by filtration.

Considerations for Deprotection:

  • The deprotection generates a tert-butyl cation, which can lead to side reactions, especially with electron-rich aromatic rings.[21] The use of scavengers can mitigate this issue.[21]

  • For substrates with other acid-sensitive functional groups, careful selection of the deprotection conditions is necessary to ensure selectivity.[22][23]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of bioactive molecules and the creation of chemical libraries for drug discovery.[8] The ability to perform a Suzuki coupling and then deprotect the amine allows for the introduction of diverse functionalities at the 3-position of the phenyl ring.

Boronic acids themselves have gained significant attention as pharmacophores.[10][12][24] They can form reversible covalent bonds with serine proteases and other biological targets.[24] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[10][11] Several other boronic acid drugs have since been approved, highlighting the therapeutic potential of this class of compounds.[9][10][11]

The use of this compound allows medicinal chemists to:

  • Construct core scaffolds: The biaryl structures formed via Suzuki coupling are common motifs in many drug molecules.

  • Explore Structure-Activity Relationships (SAR): The deprotected amine can be readily derivatized with a wide range of substituents to probe the SAR of a lead compound.

  • Improve Pharmacokinetic Properties: The introduction of the aminophenylboronic acid moiety can modulate the solubility, metabolic stability, and other pharmacokinetic properties of a drug candidate.[9]

Conclusion

This compound is a powerful and versatile reagent with significant applications in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the synthetic flexibility offered by the Boc-protected amine, makes it an essential tool for the construction of complex molecules. As the field of drug discovery continues to explore the therapeutic potential of boron-containing compounds, the importance of building blocks like this compound will undoubtedly continue to grow. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in the laboratory.

References

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  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • BOC Protection and Deprotection - J&K Scientific LLC. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • This compound (C11H16BNO4) - PubChemLite. (n.d.).
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Dembitsky, V. M., & Al-Quntar, A. A. A. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate.
  • Cicek, B., et al. (2023). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Singh, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (2021, May 5).
  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. (n.d.). ResearchGate.
  • Peter, G., & Daniel, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). MDPI.
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112431.
  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
  • This compound ,97% - Amerigo Scientific. (n.d.).
  • Barba, V., & Betanzos, R. (2009). 3-Aminophenylboronic acid monohydrate. ResearchGate.
  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem. (n.d.).
  • CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.).
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).
  • Höpfl, H., et al. (2009). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o1260.
  • (4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem. (n.d.).

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(3-Boc-aminophenyl)boronic acid: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Boc-aminophenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the development of novel therapeutics and functional materials. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it a key intermediate for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, including its appearance and odor, is paramount for its effective handling, storage, and application in research and development. This guide provides an in-depth analysis of the physical and chemical characteristics of this compound, with a focus on its appearance, odor, and the factors that can influence these properties.

Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1] Its physical state can range from a crystalline powder to a more granular solid. The color of the material can be an important indicator of its purity, with purer forms typically appearing as a white to off-white solid.

PropertyValueSource
Chemical Formula C₁₁H₁₆BNO₄[2]
Molecular Weight 237.06 g/mol [2]
Appearance White to light yellow solid[1]
Odor No data available
Melting Point Data not consistently available
Solubility Soluble in organic solvents such as methanol, and dimethyl sulfoxide (DMSO).
Odor Profile

There is no specific data available in the scientific literature or safety data sheets regarding the odor of this compound. This generally suggests that the compound does not possess a strong or characteristic odor. However, the absence of data does not definitively mean it is odorless. Researchers should always handle this chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or fine dust particles.

Factors Influencing Physical Appearance

The observed color of this compound can be influenced by several factors, primarily related to its synthesis, purification, and stability.

Synthesis and Impurities

The synthesis of this compound involves the protection of the amino group of 3-aminophenylboronic acid with a tert-butyloxycarbonyl (Boc) group. Incomplete reaction or the presence of residual starting materials can affect the color of the final product. For instance, the precursor, 3-aminophenylboronic acid, is often described as an off-white to light brown solid.[3] Trace amounts of this starting material could impart a yellowish or brownish tint to the this compound.

Furthermore, byproducts formed during the synthesis can also contribute to color. For example, in some synthetic routes for related aminophenylboronic acids, nitration steps can lead to the formation of colored impurities if not carefully controlled.

Stability and Degradation

Boronic acids are known to undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water. The formation of boroxines can potentially alter the physical properties of the material, including its melting point and solubility, and may have a subtle effect on its appearance.

The Boc protecting group is sensitive to acidic conditions and can be cleaved to regenerate the free amine. While generally stable under neutral and basic conditions, prolonged storage or exposure to acidic environments could lead to partial deprotection. The resulting free amine is more susceptible to oxidation, which can lead to the formation of colored impurities.

G synthesis synthesis impurities impurities synthesis->impurities Residual Starting Materials & Byproducts color color impurities->color stability stability degradation degradation stability->degradation Moisture, Acid, Light, Heat degradation->color Formation of Colored Degradants

Experimental Protocols

Visual Inspection

A straightforward yet critical step in assessing the quality of this compound is a simple visual inspection.

Methodology:

  • Place a small, representative sample of the this compound powder on a clean, white surface, such as a watch glass or a piece of weighing paper.

  • Observe the sample under a bright, neutral light source.

  • Note the color of the sample, comparing it to a pure white reference if necessary. High-purity material should appear as a white to off-white powder.

  • Examine the texture of the powder. It should be a free-flowing solid. Any clumping or discoloration may indicate the presence of impurities or moisture.

Olfactory Assessment

As there is no reported odor for this compound, any detectable smell should be noted and could indicate the presence of residual solvents from the synthesis or degradation products.

Methodology:

  • With the sample in a well-ventilated area, carefully waft the vapors from the container towards your nose. Never directly inhale from the container.

  • Note any perceptible odor. A faint solvent-like smell might indicate residual solvents from purification, while a sharp or unpleasant odor could be a sign of decomposition.

Conclusion

This compound is a white to light yellow solid with no distinct reported odor. The color of the material can serve as a preliminary indicator of its purity, with whiter solids generally being of higher purity. Variations in color can arise from impurities introduced during synthesis or from degradation due to improper handling or storage. A thorough visual and olfactory assessment, coupled with appropriate analytical techniques, is essential for ensuring the quality and suitability of this compound for its intended applications in research and development.

References

  • Amerigo Scientific. This compound, 97%. [Link]
  • PubChem. This compound. [Link]

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A Senior Application Scientist's Guide to (3-Boc-aminophenyl)boronic acid: Properties, Protocols, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, (3-Boc-aminophenyl)boronic acid is more than a mere reagent; it is a strategic building block for the efficient construction of complex molecular architectures. Its bifunctional nature, featuring a stable Boc-protected amine and a versatile boronic acid, offers a powerful handle for late-stage functionalization, a critical advantage in modern medicinal chemistry. This guide provides an in-depth perspective on its core properties, proven experimental protocols, and the scientific rationale behind its application.

Part 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is paramount for its successful application in synthesis. These properties dictate storage, handling, and reaction conditions.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₆BNO₄[1][2]
Molecular Weight 237.06 g/mol [1]
CAS Number 380430-68-2[1]
Appearance White to off-white solid/powder
Melting Point 125-131 °C
Solubility Soluble in methanol, DMSO, and other polar organic solvents.

Note: Like many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine (a trimeric anhydride). Proper storage under dry, inert conditions is essential to maintain its purity and reactivity.

Part 2: Strategic Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology is a cornerstone of modern synthesis for its reliability and functional group tolerance in forging C(sp²)-C(sp²) bonds.

The strategic value of the Boc-protected amine is twofold:

  • Electronic Modulation : The N-Boc group is electronically neutral to slightly electron-donating, which can influence the transmetalation step of the catalytic cycle.

  • Latent Functionality : Post-coupling, the Boc group is readily cleaved under acidic conditions, unmasking a primary amine. This "latent" functionality is invaluable for late-stage diversification of a lead compound, allowing for the rapid synthesis of analogs to build Structure-Activity Relationships (SAR).

suzuki_strategy cluster_main Synthetic Strategy Reagent This compound Coupling Suzuki-Miyaura Coupling [Pd Catalyst, Base] Reagent->Coupling Partner Aryl/Heteroaryl Halide (Ar-X) Partner->Coupling Intermediate Boc-Protected Biaryl Coupling->Intermediate Deprotection Acidic Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Amine 3-Amino-biaryl Deprotection->Final_Amine SAR Late-Stage Functionalization (Amide coupling, Reductive amination, etc.) Final_Amine->SAR deprotection_mechanism Start Boc-Protected Amine Protonation Protonation of Carbonyl (H⁺ from TFA/HCl) Start->Protonation Cleavage Heterolytic Cleavage Protonation->Cleavage Carbocation tert-Butyl Cation + Carbamic Acid Cleavage->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation Final Free Amine + CO₂ + Isobutylene Decarboxylation->Final

Sources

A Technical Guide to (3-Boc-aminophenyl)boronic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Reagent

(3-Boc-aminophenyl)boronic acid, registered under CAS Number 380430-68-2, is a cornerstone reagent in modern organic synthesis, particularly for pharmaceutical and materials science applications.[1][2] Its strategic importance lies in its bifunctional nature: it possesses a boronic acid group, ready for palladium-catalyzed cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected aniline, which offers a stable yet easily deprotected nitrogen for subsequent functionalization. This dual-reactivity allows for the sequential and controlled construction of complex molecular architectures, making it an invaluable building block in multi-step syntheses.[3]

This guide provides a comprehensive technical overview of this compound, covering its commercial availability, critical quality control parameters, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura coupling reaction.

Commercial Availability and Supplier Landscape

A reliable supply of high-purity starting materials is paramount for reproducible and successful synthetic outcomes. This compound is readily available from a multitude of global chemical suppliers. Sourcing from reputable manufacturers ensures access to reagents with consistent quality, which directly impacts the efficiency and success of subsequent chemical transformations.[4]

Below is a comparative table of prominent commercial suppliers. While this list is not exhaustive, it represents key players in the fine chemical market known for serving the research and development sectors.

SupplierTypical PurityKey IdentifiersNotes
Sigma-Aldrich (Merck) ≥95%CAS: 380430-68-2, MDL: MFCD03411945A leading global supplier with extensive documentation like CoA and COO available.
TCI America >98%CAS: 380430-68-2Often notes that the product contains varying amounts of the corresponding boroxine (anhydride).
MedchemExpress 99.96%CAS: 380430-53-5Specializes in high-purity reagents for biochemical and life science research. Provides detailed analytical data (HNMR, HPLC).[5]
Chem-Impex International 95 - 105% (Titration)CAS: 380430-68-2, MDL: MFCD03411945A key supplier for pharmaceutical building blocks, emphasizing its role in drug development.[3]
ChemScene ≥97%CAS: 380430-68-2Provides detailed computational chemistry data (TPSA, LogP) and safety information.[2]
ChemicalBook Varies (e.g., 99%)CAS: 380430-53-5An aggregator platform listing numerous manufacturers and distributors, primarily from Asia.[6]
Amerigo Scientific 97%-A distributor serving the life sciences sector.[7]

Quality Control & Scientific Considerations

For a reagent like this compound, ensuring quality is not merely about purity percentage. Researchers must scrutinize the supplier's Certificate of Analysis (CoA) for several key parameters that dictate its performance in sensitive catalytic reactions.

Purity and Impurity Profile

The efficacy of a Suzuki-Miyaura coupling is heavily dependent on the quality of the boronic acid used.[4] Common impurities can include:

  • Boroxine: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While boroxines are often competent in cross-coupling reactions, their presence alters the stoichiometry. Many suppliers explicitly state that the product contains varying amounts of anhydride.[1]

  • Deboronated Species: Protodeboronation, the loss of the B(OH)₂ group, is a known decomposition pathway for arylboronic acids, which can be accelerated by acidic or basic conditions.[8][9] The resulting Boc-aniline is an inert impurity.

  • Residual Solvents and Reagents: Contaminants from the synthesis and purification process can interfere with catalytic cycles.

Analytical Validation

A trustworthy supplier will provide robust analytical data. Key techniques include:

  • ¹H NMR: Confirms the chemical structure and can be used to detect organic impurities.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Provides a precise measurement of purity by separating the main component from its impurities.[5]

  • Titration: An acid-base titration can determine the percentage of the active boronic acid.[3]

Handling and Storage

Boronic acids are generally solids that are sensitive to oxygen and moisture.[8] Proper storage is crucial to prevent degradation.

  • Storage Conditions: Store in a cool, dry place, typically at room temperature, under an inert atmosphere (e.g., argon or nitrogen).[1][5] For long-term storage of solutions, -20°C or -80°C is recommended.[5]

  • Potential Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, though subsequent in vivo studies on representative scaffolds did not show mutagenic effects.[9][10] They should be handled as potentially genotoxic impurities (PGIs) in a pharmaceutical context, with appropriate safety measures.[8]

G Figure 1: Supplier Qualification Workflow cluster_0 Initial Screening cluster_1 Technical Evaluation cluster_2 Final Selection s1 Identify Potential Suppliers s2 Request Quotes & Lead Times s1->s2 t1 Request Certificate of Analysis (CoA) s2->t1 t2 Analyze Purity (HPLC, NMR) t1->t2 t3 Check for Impurities (Boroxine, Deboronated) t2->t3 t4 Verify Lot-to-Lot Consistency t3->t4 f1 Perform Small-Scale Test Reaction t4->f1 f2 Approve Supplier & Place Order f1->f2 Success rej Reject Supplier f1->rej Failure G Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ OA Oxidative Addition Int1 Ar¹-Pd(II)L₂-X Pd0->Int1 Ar¹-X TM Transmetalation Int2 Ar¹-Pd(II)L₂-Ar² Int1->Int2 Ar²-B(OH)₃⁻ Int2->Pd0 Ar¹-Ar² RE Reductive Elimination Prod Ar¹-Ar² Boronate Ar²-B(OH)₃⁻ Base Base (e.g., K₂CO₃) Base->Boronate ArX Ar¹-X BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate

The core catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) and is designed to be self-validating through clear purification and characterization steps.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • Triphenylphosphine [PPh₃] (0.08 equiv.) or other suitable ligand

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl Acetate (for workup)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a reaction flask, combine Pd(OAc)₂ and PPh₃ in 1,4-dioxane. Stir under an inert atmosphere (Argon) for 15-20 minutes at room temperature. The active Pd(0) species is formed in situ. Causality: Pre-mixing the palladium source and ligand can lead to a more defined and active catalytic species, improving reaction consistency.

  • Reagent Addition: To the flask, add the aryl bromide, this compound, and anhydrous potassium carbonate.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Causality: The aqueous phase is essential for activating the boronic acid with the base, facilitating the transmetalation step.[11][]

  • Reaction Execution: Heat the mixture to 85-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. [13]5. Workup & Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. [13] * Rinse the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Validation Step): Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Causality: Chromatography is essential to remove unreacted starting materials, homocoupled byproducts, and residual catalyst, ensuring the final product's purity.

  • Characterization (Validation Step):

    • Obtain a ¹H NMR and ¹³C NMR spectrum to confirm the structure of the biaryl product.

    • Use Mass Spectrometry (e.g., ESI-MS) to confirm the molecular weight.

    • Measure the melting point.

    • Use HPLC to determine the final purity (>98% is typically desired for drug development applications).

Conclusion

This compound is a powerful and versatile reagent whose effective use hinges on sourcing high-quality material and understanding the nuances of its application. By carefully selecting suppliers based on robust analytical data and employing validated protocols, researchers can reliably incorporate this building block into synthetic routes for novel therapeutics and advanced materials. Attention to detail regarding potential impurities like boroxines and the critical role of base in the catalytic cycle are paramount for achieving reproducible, high-yielding results.

References

  • Amerigo Scientific. (n.d.). This compound, 97%.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Organic Process Research & Development. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Sopjani, M., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules.
  • MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Oakwood Chemical. (n.d.). 3-(N-Boc-amino)phenylboronic acid(contains Anhydride), min 95%.
  • PubMed. (2007). Properties of a model aryl boronic acid and its boroxine.
  • PubMed. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters.
  • PubMed. (2013). Arylboronic acid chemistry under electrospray conditions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemsigma. (n.d.). CARBON-13C DIOXIDE.
  • ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids.

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An In-depth Technical Guide on the Fundamental Reactivity of (3-Boc-aminophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Boc-aminophenyl)boronic acid is a cornerstone reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature—comprising an arylboronic acid, a latent nucleophilic aniline, and a sterically influential protecting group—renders it a highly versatile building block. This guide provides an in-depth analysis of its core reactivity, offering field-proven insights into its application. We will explore its molecular characteristics, delve into the mechanisms of its most critical transformations, and provide validated experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this valuable molecule. Boronic acids are essential building blocks for synthesizing bioactive molecules and creating chemical libraries to explore structure-activity relationships[1][2].

Molecular Profile and Physicochemical Properties

The reactivity of this compound is a direct consequence of its structure. The boronic acid group, B(OH)₂, is the primary site of reactivity for cross-coupling reactions. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for the amine, preventing unwanted side reactions and modulating the electronic properties of the aromatic ring.[3][4] Its placement at the meta position is crucial, as it electronically influences the boronic acid's reactivity without imposing significant steric hindrance directly at the reaction center.

PropertyValueSource
Molecular Formula C₁₁H₁₆BNO₄PubChem[5]
Molecular Weight 237.06 g/mol PubChem[5]
Appearance White to off-white powder or crystals---
IUPAC Name [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acidPubChem[5]
CAS Number 380430-68-2PubChem[5]
Solubility Soluble in DMSO, Methanol, and other polar organic solventsChemBK[6]

Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of C-C bonds to construct biaryl systems.[7] This palladium-catalyzed reaction is a foundational tool in drug discovery for assembling complex molecular architectures.[8][9]

Mechanism and the Role of the Boc-Amino Group

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[10] The key steps are oxidative addition, transmetalation, and reductive elimination.[7][11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation : The boronic acid, activated by a base, transfers its aryl group to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial, forming a more nucleophilic boronate species which facilitates the transfer.[12]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, regenerating the Pd(0) catalyst and forming the biaryl product.[10]

The 3-Boc-amino group acts as a moderate electron-donating group. This electronic contribution increases the nucleophilicity of the phenyl ring, which can facilitate a more rapid transmetalation step compared to electron-deficient boronic acids.[13] This generally leads to higher reaction yields and milder required conditions.[8][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² aryl_halide Ar¹-X boronic_acid Ar²-B(OH)₂ base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Secondary Reactivity: Chan-Lam Coupling

While less common than Suzuki coupling, this compound can also participate in Chan-Lam (also known as Chan-Evans-Lam) C-N cross-coupling reactions.[14] This copper-catalyzed process forms a new C-N bond between the boronic acid's aryl group and a suitable amine or amide nucleophile.[14][15]

The reaction is advantageous as it can be conducted in the presence of air and at room temperature, offering a milder alternative to palladium-based aminations.[14][15] However, anilines can be challenging substrates due to their lower nucleophilicity.[16][17] The reaction typically involves a Cu(II) catalyst, a base, and often a ligand like pyridine. The mechanism is thought to proceed through a Cu(III) intermediate followed by reductive elimination to form the diarylamine product.[14]

The Role of the Boc Protecting Group: Stability and Cleavage

The tert-butyloxycarbonyl (Boc) group is integral to the utility of this reagent. It is stable to the basic conditions of Suzuki and Chan-Lam couplings and most nucleophiles.[18] Its primary function is to be removed under acidic conditions to reveal the free aniline, which can then be used in subsequent synthetic steps, such as amide bond formation or further cross-couplings.

Mechanism of Deprotection

Boc deprotection is an acid-catalyzed elimination.[19] The most common reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[3][20]

  • Protonation : The carbonyl oxygen of the Boc group is protonated by the acid.[19][21]

  • Cation Formation : This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][19][21]

  • Decarboxylation : The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[19][21]

  • Amine Salt Formation : The newly liberated aniline is protonated by the excess acid to form the corresponding ammonium salt (e.g., trifluoroacetate salt).[19][21]

It is critical to perform this reaction in an open or well-ventilated system to allow the evolved CO₂ to escape.[21] The reactive tert-butyl cation can cause side reactions by alkylating electron-rich species. Scavengers like anisole or triisopropylsilane (TIS) are sometimes added to trap this cation, especially when working with sensitive substrates.[3][19]

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationales for achieving successful outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical coupling between this compound and an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[10]

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition : Add the degassed solvent mixture via syringe.[10] The solution should be sparged with inert gas for 15-20 minutes before use.

  • Heating : Stir the reaction mixture at 80-100 °C.[10]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is consumed (typically 4-12 hours).[10]

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure.[10] Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow start 1. Weigh Reactants (Boronic Acid, Aryl Halide, Base) setup 2. Combine in Flask & Purge with Inert Gas start->setup catalyst 3. Add Pd Catalyst & Degassed Solvent setup->catalyst reaction 4. Heat & Stir (e.g., 80-100°C) catalyst->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete? workup 6. Aqueous Work-up (Extraction & Drying) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product 8. Pure Product (Characterization) purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Boc-Group Deprotection Using TFA

This protocol details the removal of the Boc group to yield the free amine as its TFA salt.

Materials:

  • Boc-protected substrate (1.0 equiv.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous[19]

  • Cold diethyl ether[19]

Procedure:

  • Dissolution : Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).[19]

  • Acid Addition : Cool the solution in an ice bath (0 °C). Slowly add TFA. A common ratio is 25-50% TFA in DCM (v/v).[4][19] For example, add an equal volume of TFA to the DCM.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[20]

  • Solvent Removal : Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., containing NaOH solution) to neutralize the acidic vapors.

  • Precipitation : To the resulting oil or solid, add cold diethyl ether to precipitate the product as its TFA salt.[19]

  • Isolation : Collect the solid by filtration, wash with additional cold diethyl ether to remove organic impurities, and dry under vacuum.[19] The resulting amine trifluoroacetate salt is often used directly in the next step without further purification.

Conclusion

This compound is a powerful and versatile reagent whose reactivity is governed by the interplay of its boronic acid and protected amine functionalities. A thorough understanding of the mechanisms of its primary transformations—Suzuki-Miyaura coupling and Boc-deprotection—is essential for its effective application. The protocols provided in this guide serve as a validated starting point for chemists to harness this reagent's potential in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications.

References

  • Chan–Lam coupling. In Wikipedia.
  • Wexler, R. P., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters.
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Wexler, R. P., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Scilit.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Journal of Organic Chemistry.
  • This compound. PubChem.
  • tert-Butyloxycarbonyl protecting group. In Wikipedia.
  • Ley, S. V., et al. (2003). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Boc Protection - Common Conditions. Common Organic Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
  • Kazi, A., & Pinter, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry.
  • Li, H., et al. (2018). Synthesis of biologically active boron-containing compounds. PMC - NIH.
  • Kazi, A., & Pinter, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • 3-Aminophenylboronic acid. PubChem.
  • Kazi, A., & Pinter, G. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • This compound (C11H16BNO4). PubChemLite.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • (3-aminophenyl)boronic acid. ChemBK.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. Diva Portal.
  • Radom, K. T., et al. (2020). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. NIH.

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Methodological & Application

Topic: A Comprehensive Guide to the Suzuki Coupling of (3-Boc-aminophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and a field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Boc-aminophenyl)boronic acid. This key building block is instrumental in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced functional materials.

Introduction: The Strategic Importance of this compound in Synthesis

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] The reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.[3][4]

This compound is a particularly valuable reagent in this class. The Boc (tert-butyloxycarbonyl) protecting group provides a latent amino functionality, which is stable under the typically basic conditions of the Suzuki coupling but can be readily deprotected under acidic conditions post-coupling. This allows for the strategic introduction of an aniline moiety, a common structural motif in countless biologically active compounds and organic electronic materials. The reaction's tolerance for a wide range of functional groups, relatively mild conditions, and the low toxicity of its boron-containing byproducts make it a preferred method in multistep synthetic campaigns.[1]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] The cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the organic halide (Ar-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[1][3] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[5]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which facilitates the ligand exchange on the Pd(II) complex.[6][7][8] This regenerates the halide salt and forms a new diorganopalladium(II) species.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Visualizing the Catalytic Cycle

The workflow of the Suzuki-Miyaura coupling is illustrated in the catalytic cycle below.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [Ar²-B(OH)₃]⁻ (from Ar²-B(OH)₂ + Base) diorgano_pd2 Ar¹-Pd(II)L₂-Ar² transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization may be required based on the specific aryl halide used.

Materials and Reagents
ComponentRoleExampleMolar Eq.Purity
Aryl Halide (e.g., Aryl Bromide)Electrophile4-Bromotoluene1.0>98%
This compoundNucleophileN/A1.1 - 1.5>97%
Palladium CatalystCatalystPd(PPh₃)₄ or XPhos Pd G30.01 - 0.05N/A
BaseActivatorK₂CO₃ or K₃PO₄2.0 - 3.0>99%
Solvent SystemMedium1,4-Dioxane / H₂O (e.g., 4:1)N/AAnhydrous/Degassed
Step-by-Step Procedure
  • Inert Atmosphere Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxygen from deactivating the catalyst.[9]

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[9]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[3][9]

Critical Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.

Choosing the Palladium Catalyst

The catalyst system consists of a palladium source and, typically, a ligand.

  • Palladium Source : Pd(0) sources like Pd(PPh₃)₄ can be used directly. More common are stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced to the active Pd(0) species in situ.[2] Air-stable palladacycle precatalysts (e.g., Buchwald's G3 Palladacycles) are highly efficient and convenient.[9]

  • Ligands : Ligands stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, or biarylphosphines like XPhos and SPhos) are highly effective, particularly for less reactive aryl chlorides.[7][10][11] N-heterocyclic carbenes (NHCs) are another class of robust ligands that offer high stability and activity.[7]

The Role of the Base

The base is essential for activating the boronic acid for transmetalation.[8] The choice of base can significantly affect the reaction outcome.

  • Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common and effective for a wide range of substrates.[2][8]

  • Strength and Solubility : The base must be strong enough to form the boronate "ate" complex but not so strong as to cause unwanted side reactions. Its solubility in the reaction medium is also a key factor.[8] Often, an aqueous solution of the base is used in a biphasic system.[6]

Solvent System Selection

A variety of solvents can be used, often in combination with water to dissolve the inorganic base.[2]

  • Common Solvents : Ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF) are frequently used.[2][6]

  • Green Solvents : In an effort to improve the environmental footprint, greener solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), and even water alone have been successfully employed.[12][13]

  • Degassing : It is critical that solvents are thoroughly degassed before use to remove dissolved oxygen, which can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[2][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or oxygen contamination.[9]2. Poor quality of reagents.3. Incorrect choice of base or solvent.[8][9]1. Use a fresh, high-quality catalyst. Ensure the reaction is run under a strictly inert atmosphere with properly degassed solvents.2. Verify the purity of the boronic acid and aryl halide.3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.
Significant Protodeboronation (Boronic acid replaced by -H)1. The boronic acid is unstable under the reaction conditions.2. Presence of excess water and/or a strong base.[9]1. Use the boronic acid as soon as possible after purchase/synthesis. Consider converting it to a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct.[14]2. Switch to anhydrous conditions or use a milder, non-hydroxide base like KF or finely powdered K₃PO₄.[9]
Homocoupling of Boronic Acid 1. Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting homocoupling.[2]2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.2. Ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.
Reaction Stalls 1. Catalyst decomposition over time.2. Insufficiently vigorous stirring in a biphasic system.1. Add a second portion of the catalyst. Consider using a more robust ligand system.2. Increase the stirring rate to ensure good mixing between the organic and aqueous phases.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ACS Publications. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. [Link]
  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
  • Chemistry LibreTexts. 17.
  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

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Application Notes & Protocols: The Strategic Utility of (3-Boc-aminophenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Boc-aminophenyl)boronic acid has emerged as a cornerstone building block in medicinal chemistry, prized for its versatility in constructing complex molecular architectures central to numerous therapeutic agents. This guide provides an in-depth analysis of its strategic importance, focusing on its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for both the coupling reaction and subsequent deprotection, and present a case study illustrating its role in the synthesis of potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential in their synthetic campaigns.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of drug discovery, the ability to rapidly synthesize and diversify molecular scaffolds is paramount. This compound is a trifunctional reagent that masterfully addresses this need. Its value is derived from three key structural features:

  • The Phenyl Ring: A ubiquitous scaffold in pharmaceuticals, providing a rigid framework for orienting functional groups.

  • The Boronic Acid Moiety: A highly versatile functional group, primarily serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][2][3] This reaction is favored for its mild conditions and high functional group tolerance.[3]

  • The Boc-Protected Amine: The aniline nitrogen at the meta-position is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets.[4] The tert-butyloxycarbonyl (Boc) protecting group is essential, preventing the nucleophilic amine from interfering with the catalytic cycle or undergoing undesired side reactions. Its acid-lability allows for clean and efficient removal in a later synthetic step, unmasking the key amine functionality.[5][6][7]

The strategic placement of these groups makes this compound an ideal starting point for creating libraries of compounds, particularly in the development of kinase and PARP inhibitors, where the 3-aminophenyl motif is a common feature.[8][9][10][11]

Core Application: Suzuki-Miyaura Cross-Coupling

The most prevalent application of this compound is the construction of biaryl systems via the Suzuki-Miyaura reaction.[3][4] This Nobel Prize-winning methodology provides a robust and reliable route to connect an aromatic ring from the boronic acid to another aryl or heteroaryl halide/triflate.

General Workflow

The overall synthetic strategy typically involves two key transformations: the palladium-catalyzed C-C bond formation, followed by the acidic removal of the Boc protecting group to reveal the final product.

G cluster_0 PART 1: C-C Bond Formation cluster_1 PART 2: Deprotection A This compound C Suzuki-Miyaura Coupling [Pd Catalyst, Base, Solvent] A->C B Aryl/Heteroaryl Halide (Ar-X, X=Br, I) B->C D Boc-Protected Biaryl Intermediate C->D High Yield E Acidic Workup [TFA or HCl in Dioxane] D->E F Final Product (3-amino-biaryl) E->F Quantitative

Caption: General two-step workflow for synthesizing 3-amino-biaryl compounds.

The Catalytic Cycle: Mechanistic Rationale

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-Ar' L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArX Ar-X ArX->OA_Complex Boronic Ar'B(OH)₂ Boronic->OA_Complex Base Base (e.g., CO₃²⁻) Base->OA_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Causality Behind Reagents:

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂): The catalyst facilitates the entire cycle. The choice of ligands (like dppf) is critical for stabilizing the palladium species and promoting the individual steps.

    • Base (e.g., Na₂CO₃, K₂CO₃, CsF): The base is essential for activating the boronic acid.[12] It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[12][13]

    • Solvent (e.g., Dioxane/H₂O, Toluene): A biphasic solvent system is often used to dissolve both the organic starting materials and the inorganic base.[14]

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Biaryl Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Table 1: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound237.07284 mg1.21.2
Aryl Bromide (Ar-Br)--1.01.0
[1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂)731.7341 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

    • Scientist's Note: Using a slight excess of the boronic acid (1.1-1.5 eq) ensures complete consumption of the potentially more expensive aryl halide partner.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: This step is critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected biaryl product.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield the final 3-amino-biaryl compound.[5][6]

Table 2: Reagents and Materials

Reagent/MaterialConcentrationAmount
Boc-Protected Biaryl-1.0 eq
Trifluoroacetic Acid (TFA)-10 eq
Dichloromethane (DCM)-~0.1 M
Saturated Sodium Bicarbonate (aq)--

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected biaryl intermediate (1.0 eq) in dichloromethane (to a concentration of ~0.1 M) in a round-bottom flask at room temperature.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, ~10 eq) to the stirring solution. The reaction is often accompanied by gentle bubbling as carbon dioxide and isobutylene are evolved.[6][7]

    • Scientist's Note: For substrates sensitive to strong acid, 4M HCl in dioxane is a common alternative.[15] The reaction can be cooled to 0 °C to moderate reactivity if necessary.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in ethyl acetate and carefully quench by washing with a saturated aqueous solution of sodium bicarbonate until bubbling ceases. This neutralizes the acidic TFA salt of the amine product.

  • Extraction & Drying: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final 3-amino-biaryl product, which can be further purified if necessary.

Case Study: Application in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents, particularly for tumors with BRCA mutations.[8][10] The synthesis of many PARP inhibitors leverages this compound to install a key pharmacophoric element. For example, in the synthesis of analogues of Olaparib, a Suzuki coupling is often a key step.[8][16]

Table 3: Representative PARP Inhibitor Synthesis

Starting Material 1Starting Material 2 (Halide)Key ReactionFinal Moiety Derived from Boronic AcidBiological Activity of Final Compound (Example)
This compoundSubstituted Phthalazinone BromidePd-catalyzed Suzuki Coupling3-Amino-phenylphthalazinonePotent PARP-1 Inhibition (IC₅₀ in low nM range)[8][10]

The free amine, unmasked after deprotection, is often crucial for forming a hydrogen bond with key amino acid residues (like Gly863 and Ser904) in the PARP active site, anchoring the inhibitor for potent activity.[10] This highlights the indispensability of this compound as a synthon that provides not just a structural link, but a functionally critical amine.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures. The Boc-protected amine provides a latent, crucial pharmacophoric element that can be revealed under mild conditions at the desired stage of a synthetic sequence. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and effectively utilize this building block in the rational design and synthesis of next-generation therapeutic agents.

References

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  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
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  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cispl
  • Phenylboronic acid in targeted cancer therapy and diagnosis. (n.d.). PubMed Central (PMC).
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PubMed Central (PMC).
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024).
  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applic
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central (PMC).
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). PubMed Central (PMC).
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
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  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... (2016). Oncotarget.
  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central (PMC).
  • Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. (2016). PubMed Central (PMC).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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use of (3-Boc-aminophenyl)boronic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of (3-Boc-aminophenyl)boronic Acid

Introduction: A Versatile and Stabilized Building Block

This compound is a bifunctional synthetic intermediate of significant value in modern organic chemistry, particularly within pharmaceutical and materials science research.[1] Its architecture, featuring a boronic acid moiety at the meta-position to a tert-butyloxycarbonyl (Boc) protected aniline, provides a powerful tool for introducing the 3-aminoaryl scaffold into complex molecules.

The strategic importance of this reagent lies in the orthogonal reactivity of its two key functional groups:

  • The Boronic Acid Group: This moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon (C-C) bonds with exceptional reliability and functional group tolerance.[2][3][4] It can also participate in other transformations, such as copper-catalyzed Chan-Lam couplings for carbon-heteroatom bond formation.[5][6]

  • The Boc-Protected Amino Group: The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group that serves a dual purpose.[7][8] It deactivates the nucleophilic and basic nature of the amino group, preventing unwanted side reactions during cross-coupling.[7][9] Furthermore, its presence enhances the overall stability and handling characteristics of the boronic acid.[10] Following the desired coupling reaction, the Boc group can be cleanly and efficiently removed under mild acidic conditions, unmasking the primary amine for subsequent synthetic manipulations.[7][11]

This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data to empower researchers in drug discovery and synthetic chemistry.

Core Application 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, facilitating the synthesis of complex biaryl structures.[2][4] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.[12][13]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle. The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the key transmetalation step.[12][14]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Ar'-B(OH)2 + Base) Transmetal->Pd0 Reductive Elimination Product Coupled Product (Boc)HN-Ar'-Ar Transmetal->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid (Boc)HN-Ar'-B(OH)2 BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal Activates Boronic Acid caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: Synthesis of a Biaryl Amine Precursor

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Note: Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Purge: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe to create a 4:1 solvent mixture. The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[15]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired Boc-protected biaryl amine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield (%)
4-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)80>90
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O (10:1)9085-95
2-BromopyridinePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)Cs₂CO₃ (3.0)THFRoom Temp80-90
Methyl 4-bromobenzoatePdCl₂(dppf) (3)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)85>90

Core Application 2: Chan-Lam C-N Coupling

The Chan-Lam coupling provides a powerful, copper-catalyzed route to form carbon-nitrogen (C-N) bonds.[5][6] It serves as a valuable alternative to palladium-catalyzed C-N coupling reactions, often proceeding under milder conditions, open to the air, and at room temperature.[5][6][16] This reaction couples the aryl boronic acid with an N-H containing compound, such as an amine, amide, or N-heterocycle.[6]

Mechanistic Rationale

The Chan-Lam coupling is an oxidative process where a copper(II) catalyst is proposed to be central.[6] The reaction involves the formation of a copper-aryl species, which then interacts with the amine. A subsequent reductive elimination from a copper(III) intermediate is thought to form the C-N bond and a copper(I) species.[5] Atmospheric oxygen plays a crucial role in re-oxidizing the copper(I) back to the active copper(II) state, thus regenerating the catalyst.[6][16]

ChanLam_Workflow Start Combine Reactants Reactants This compound + N-H Compound (e.g., Amine) + Cu(OAc)2 Catalyst + Pyridine (Base/Ligand) Start->Reactants Solvent Add Solvent (e.g., DCM) Reactants->Solvent Reaction Stir at Room Temperature (Open to Air) Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup (e.g., dilute with DCM, wash with NH4Cl) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final C-N Coupled Product Purify->Product caption Fig. 2: General Workflow for Chan-Lam C-N Coupling. Deprotection_Flow Start Coupled Product (Boc-Protected) Step1 Dissolve in DCM Start->Step1 Step2 Add TFA at 0 °C Step1->Step2 Step3 Stir at Room Temp (1-3 hours) Step2->Step3 Step4 Evaporate Solvent & Excess Acid Step3->Step4 Step5 Neutralize with NaHCO3 & Extract Step4->Step5 End Final Deprotected Product (Free Aniline) Step5->End caption Fig. 3: Workflow for Acid-Mediated Boc Deprotection.

Sources

Application Note: A Practical Guide to the Use of (3-Boc-aminophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

(3-Boc-aminophenyl)boronic acid is a cornerstone reagent in modern synthetic and medicinal chemistry. Its utility stems from the strategic placement of two key functional groups on an aromatic scaffold: a boronic acid and a tert-butyloxycarbonyl (Boc)-protected amine. The boronic acid moiety is a proficient participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures.[1][2] The Boc-protected amine offers a stable, masked amino group that is unreactive under typical Suzuki conditions but can be readily deprotected under acidic conditions post-coupling.[3] This "protect-couple-deprotect" strategy is invaluable in drug discovery and materials science, enabling the late-stage introduction of a primary amine for further diversification, solubility modulation, or pharmacophore installation.[4] This guide provides a comprehensive overview of the reagent's properties, a detailed protocol for its application in a typical Suzuki-Miyaura coupling, and essential troubleshooting advice.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful and safe application. This compound is a stable, solid compound, but like many boronic acids, it requires proper handling to ensure its integrity and prevent degradation.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆BNO₄PubChem[5]
Molecular Weight 237.06 g/mol PubChem[5]
Appearance White to off-white solid---
CAS Number 380430-68-2PubChem[5]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[5]
Handling and Storage
  • Handling: Always handle this compound in a well-ventilated fume hood.[6][7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid creating dust, as inhalation may cause respiratory irritation.[5][8]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place.[7][9] Boronic acids can be susceptible to dehydration to form boroxine anhydrides or protodeboronation (loss of the B(OH)₂ group), especially in the presence of moisture or under non-optimal storage conditions.[10][11][12] For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like our boronic acid) with an organic halide or triflate.[1][13] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][13]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-Boc-aminophenyl moiety) to the palladium center, displacing the halide.[1][15] The base is crucial for forming a more nucleophilic boronate species, which facilitates this step.[15]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][13]

Suzuki_Miyaura_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: A diagram illustrating the key steps of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent, limiting reagent)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

  • Base: e.g., K₂CO₃ or Cs₂CO₃ (2-3 equivalents), finely powdered

  • Solvent System: e.g., 1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow

Protocol_Workflow Figure 2: Experimental Workflow Prep 1. Reagent Preparation & Degassing Setup 2. Reaction Assembly (under Inert Atmosphere) Prep->Setup Heating 3. Reaction Heating & Monitoring (e.g., 80-100 °C) Setup->Heating Workup 4. Aqueous Workup & Extraction Heating->Workup Purify 5. Purification (e.g., Column Chromatography) Workup->Purify Analyze 6. Product Characterization (NMR, LC-MS) Purify->Analyze

Caption: A high-level overview of the Suzuki coupling experimental procedure.

Step-by-Step Procedure
  • Solvent Degassing: Prepare the dioxane/water solvent mixture. Degas thoroughly for 15-30 minutes by bubbling with argon or nitrogen. This step is critical as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[11][16]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[13]

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The choice of base is crucial; carbonates are commonly used and offer a good balance of reactivity without being harsh enough to cleave the Boc group.[17]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting aryl halide.[16]

  • Heating and Monitoring: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).[16]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.[18]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).[11]2. Insufficiently degassed solvent.[16]3. Poor quality boronic acid (degraded).[11]4. Inappropriate base or solvent choice.1. Use a fresh bottle of catalyst or a more air-stable precatalyst (e.g., a palladacycle).[16]2. Ensure solvents are rigorously degassed.3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction.[11]4. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems.
Significant Homocoupling Presence of oxygen, which can facilitate the coupling of two boronic acid molecules.[14][16]Improve degassing procedure and maintain a robust inert atmosphere throughout the reaction.
Protodeboronation The C-B bond is cleaved and replaced with a C-H bond, consuming the boronic acid. This is often promoted by strong bases or excess water.[12][16]Use a milder base (e.g., KF).[16] Minimize the amount of water in the solvent system or switch to anhydrous conditions if the substrates are soluble.
Boc-Group Cleavage Although generally stable, highly acidic or basic conditions, or prolonged high temperatures, can potentially compromise the Boc group.This is uncommon with standard carbonate bases.[17] If suspected, re-evaluate the base strength and reaction temperature. Confirm the integrity of the Boc group in the product by NMR.

Conclusion

This compound is a powerful and versatile reagent for constructing complex molecular architectures. Its successful application hinges on a solid understanding of the Suzuki-Miyaura mechanism and meticulous attention to experimental detail, particularly in maintaining an inert atmosphere and using high-quality reagents. By following the protocols and troubleshooting guidance outlined in this note, researchers can effectively leverage this building block to advance their synthetic objectives in drug discovery and beyond.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications.
  • PubMed. Arylboronic acid chemistry under electrospray conditions. National Institutes of Health.
  • PubMed. (2012, September). Properties of a Model Aryl Boronic Acid and Its Boroxine. National Institutes of Health.
  • PubChem. This compound. National Institutes of Health.
  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Chemistry – A European Journal. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Wiley Online Library.
  • National Institutes of Health. (2018, January 12). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
  • Journal of Materials Chemistry B. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Royal Society of Chemistry.
  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling.
  • Accounts of Chemical Research. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.
  • Organic Letters. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal.
  • PubChemLite. This compound (C11H16BNO4).
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • PubChem. 3-Aminophenylboronic acid. National Institutes of Health.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Reddit. (2021, March 3). base free suzuki coupling?. r/Chempros.
  • ResearchGate. Aminative Suzuki-Miyaura coupling.

Sources

reaction conditions for Buchwald-Hartwig amination with (3-Boc-aminophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Guide to Buchwald-Hartwig Amination with (3-Boc-aminophenyl)boronic Acid: Principles and Practices

Audience: Researchers, scientists, and drug development professionals.

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the arylamine motif is a ubiquitous structural feature.[1][2] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][3]

This guide provides an in-depth exploration of the Buchwald-Hartwig amination using a less conventional but highly valuable nucleophile surrogate: this compound. This reagent serves as a stable, solid precursor for introducing a protected 3-aminoaniline moiety. Its application is of particular interest in multi-step syntheses where a free amine could lead to undesired side reactions or where the boronic acid functionality is used in a preceding or subsequent cross-coupling step.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind procedural choices, provides robust, field-tested protocols, and offers a troubleshooting framework to empower researchers to adapt and optimize these conditions for their specific synthetic challenges.

Mechanistic Underpinnings: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on the delicate interplay of several components within a catalytic cycle. Understanding this cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add Ar-X amine_coord Amine Coordinated Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ ox_add->amine_coord HNR'R'' amido_complex Amido Complex L-Pd(II)(Ar)(NR'R'') amido_complex->pd0 Reductive Elimination product_out amido_complex->product_out Ar-NR'R'' (Product) amine_coord->amido_complex Base (-H-Base⁺X⁻) center_point reagents_in

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > OTf > Cl.[6]

  • Ligand Exchange & Deprotonation: The amine displaces the halide from the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrates or ligands.[7][8]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[1][2] Bulky, electron-rich phosphine ligands are known to facilitate this step, which is often rate-limiting.[2]

Special Consideration: this compound as the Amine Source

Using an aminophenylboronic acid introduces a layer of complexity not present with simple amines. The primary challenge is the potential for a competing reaction pathway: the Chan-Lam Coupling .

  • Buchwald-Hartwig: Palladium-catalyzed, couples an amine with an aryl halide.

  • Chan-Lam: Copper-catalyzed, couples an amine (or alcohol) with a boronic acid.[9][10]

Since the reaction mixture contains both an amine function and a boronic acid function on the same reagent, along with an aryl halide, careful selection of the catalyst system is essential to favor the desired Buchwald-Hartwig pathway. Trace copper contamination can initiate the Chan-Lam pathway, leading to undesired homocoupling or other side products. Therefore, scrupulous cleanliness of glassware and high-purity reagents are paramount.

Core Components and Strategic Selection

The success of this transformation is dictated by the rational selection of four key components.

ComponentRole & Key ConsiderationsRecommended Choices for this compound
Palladium Source The central catalytic atom. Pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred over simple salts like Pd(OAc)₂ because they provide a more reliable and rapid generation of the active Pd(0) species, leading to cleaner reactions.[6][11]Pd₂(dba)₃, Pd(OAc)₂, or pre-catalysts like XPhos Pd G3/G4.
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are the state-of-the-art, promoting the formation of monoligated Pd(0) species crucial for high catalytic activity.[1][2]XPhos, SPhos, RuPhos, or BrettPhos.
Base Activates the amine nucleophile by deprotonation. The pKa and steric bulk of the base are critical. Strong, non-nucleophilic bases are required. Alkoxides like NaOtBu are common, but carbonates (Cs₂CO₃) or phosphates (K₃PO₄) can be effective and are milder, which may be important for preserving the Boc-protecting group.[3][8]K₃PO₄, Cs₂CO₃, NaOtBu.
Solvent Must solubilize all components and be stable under the reaction conditions. Anhydrous, deoxygenated solvents are mandatory. Aprotic polar solvents are typical.Toluene, Dioxane, THF, or CPME.

Experimental Protocols

Protocol 1: General Screening Conditions for Aryl Bromides

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific electronic and steric properties of the substrate.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed Toluene (0.1 M concentration relative to aryl bromide)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.045 mmol, 4.5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key.

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed).2. Insufficiently strong base.3. Reaction temperature too low.4. Poor quality of reagents/solvents (presence of O₂ or H₂O).1. Switch to a pre-catalyst (e.g., XPhos Pd G3).2. Screen a stronger base (e.g., NaOtBu), but monitor for Boc-deprotection.3. Increase temperature in 10 °C increments.4. Use freshly distilled/dried solvents and degas thoroughly.
Formation of Side Products (e.g., Hydrodehalogenation) 1. β-hydride elimination is competing with reductive elimination.2. Presence of water.1. Use a bulkier ligand (e.g., BrettPhos) to sterically disfavor β-hydride elimination.[1]2. Ensure strictly anhydrous conditions.
Boc-Group Cleavage 1. Base is too strong or temperature is too high.2. Reaction time is excessively long.1. Switch to a milder base like K₃PO₄ or Cs₂CO₃.2. Attempt the reaction at a lower temperature (e.g., 80-90 °C).3. Monitor carefully and stop the reaction as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Possible trace copper contamination promoting a Chan-Lam pathway.2. Oxidative homocoupling.1. Use acid-washed glassware and high-purity reagents.2. Ensure a strictly oxygen-free environment.

Conclusion

The Buchwald-Hartwig amination using this compound is a highly effective method for synthesizing protected diarylamines, which are valuable intermediates in drug discovery and development.[12][13] Success in this reaction is not merely about following a recipe but about understanding the function of each component. By carefully selecting the palladium source, ligand, base, and solvent, and by being mindful of potential competing pathways like the Chan-Lam coupling, researchers can reliably achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for implementing and optimizing this powerful transformation.

References

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applications of (3-Boc-aminophenyl)boronic acid in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (3-Boc-aminophenyl)boronic Acid in Materials Science

Introduction: The Unique Duality of a Versatile Building Block

This compound is an organoboron compound distinguished by its bifunctional nature.[1] It possesses a boronic acid group, a cornerstone of modern synthetic chemistry, and an amino group protected by a tert-butyloxycarbonyl (Boc) moiety. This structure is not a coincidence but a deliberate design that offers chemists precise control over reactivity. The boronic acid functional group is renowned for its ability to form reversible covalent bonds with diols and to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4][5] Simultaneously, the Boc group serves as a robust yet easily removable shield for the highly reactive amino group.[6][7] This protection strategy is critical, preventing the amine from engaging in unwanted side reactions during synthesis and allowing for its selective deprotection under mild acidic conditions to reveal the amine at the desired moment.[6][8][9] This guide explores the applications of this versatile molecule in materials science, focusing on the development of advanced sensors and stimuli-responsive polymers.

Core Principle: The Boronic Acid-Diol Interaction

The cornerstone of many applications involving phenylboronic acid (PBA) derivatives is their remarkable ability to form cyclic boronate esters with molecules containing cis-1,2 or 1,3-diol functionalities.[2] This interaction is a reversible covalent bond, the stability of which is highly dependent on the pH of the surrounding environment. This pH-dependent equilibrium is the foundation for creating materials that can respond to specific chemical stimuli, making it a powerful tool in the design of sensors and smart materials.

Boronic_Acid_Diol_Interaction cluster_reactants Reactants cluster_products Products PBA Phenylboronic Acid (Trigonal Planar) BoronateEster Cyclic Boronate Ester (Tetrahedral) PBA->BoronateEster + Diol (High pH) Diol cis-Diol Compound (e.g., Glucose) BoronateEster->PBA + H₂O (Low pH) Water 2 H₂O

Caption: Reversible pH-dependent binding of phenylboronic acid to a diol.

Application I: Advanced Chemiresistive Sensors for Saccharide Detection

The specific binding of boronic acids to saccharides (which are rich in diol groups) can be harnessed to create highly sensitive electronic sensors. By immobilizing a polymer derived from 3-aminophenylboronic acid onto a conductive substrate like single-walled carbon nanotubes (SWNTs), a chemiresistive sensor can be fabricated. The binding of sugar molecules to the boronic acid sites on the polymer alters the electronic properties of the SWNT network, resulting in a measurable change in resistance.[10][11]

Protocol 1: Fabrication of a Poly(3-aminophenylboronic acid)-Functionalized SWNT Chemiresistor

This protocol details the fabrication of a saccharide sensor, beginning with the deprotection of the Boc-protected precursor and subsequent electropolymerization.

Part A: Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

  • Acid Treatment: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to the solution.[8] The reaction mixture is stirred at room temperature for 1-2 hours. The Boc group is cleaved, releasing isobutylene and carbon dioxide.[9]

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • Purification: The resulting 3-aminophenylboronic acid (3-APBA) salt can be purified by recrystallization or precipitation to yield the free amine for the next step.

Part B: Sensor Fabrication

  • Substrate Preparation: Deposit a network of single-walled carbon nanotubes (SWNTs) across pre-patterned electrodes on a silicon dioxide substrate.

  • Electropolymerization Setup: Prepare an electrochemical cell containing an aqueous solution of 3-aminophenylboronic acid (3-APBA) and sodium fluoride. Fluoride ions are used to enhance the polymerization process.[11]

  • Polymer Deposition: Immerse the SWNT-functionalized electrode into the solution and apply a potential sweep (e.g., using cyclic voltammetry) to induce the electrochemical polymerization of 3-APBA onto the SWNT surface.[10][11] This forms a thin, conformal layer of poly(3-aminophenylboronic acid) (PABA).

  • Washing and Drying: After polymerization, thoroughly rinse the sensor with deionized water to remove any unreacted monomer and dry it under a stream of nitrogen.

  • Characterization: Confirm the deposition of the PABA coating using techniques like cyclic voltammetry and scanning electron microscopy (SEM).[11]

Sensor_Fabrication_Workflow cluster_synthesis Monomer Preparation cluster_fabrication Device Fabrication cluster_testing Sensing Application Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Monomer 3-Aminophenylboronic Acid (3-APBA) Deprotection->Monomer Polymerization Electropolymerization of 3-APBA (with NaF) Monomer->Polymerization SWNT SWNT Deposition on Electrode SWNT->Polymerization FinalSensor PABA-SWNT Sensor Polymerization->FinalSensor Exposure Exposure to Sugar Solution (Glucose, Fructose) FinalSensor->Exposure Measurement Measure Resistance Change Exposure->Measurement Stimuli_Response_Mechanism cluster_low_ph Low pH / No Sugar cluster_high_ph High pH / Sugar Present Polymer PBA-Functionalized Polymer Phenylboronic Acid Side Chain Low_pH Hydrophobic State (e.g., Hydrogel Shrinks) Polymer:pba->Low_pH Boronic acid is neutral and less water-soluble High_pH Hydrophilic State (e.g., Hydrogel Swells) Polymer:pba->High_pH Forms anionic boronate ester with diols or hydroxide

Caption: Mechanism of stimuli-responsiveness in PBA-functionalized polymers.

Application III: Functionalization of Nanoparticles for Biomedical Applications

The unique binding properties of boronic acids can be imparted to nanoscale materials, such as magnetic or gold nanoparticles, to create sophisticated diagnostic and therapeutic tools. [12][13]Functionalizing nanoparticles with 3-APBA (derived from its Boc-protected form) allows for the targeted capture of diol-containing molecules like the neurotransmitter dopamine or saccharides on bacterial cell walls. [13][14][15][16]

Protocol 3: Synthesis of Boronic Acid-Functionalized Magnetic Nanoparticles for Dopamine Extraction

This protocol outlines a multi-step synthesis to create core-shell magnetic nanoparticles functionalized with 3-APBA for the selective extraction of dopamine. [16]

  • Synthesis of Amine-Terminated Nanoparticles (Fe₃O₄@SiO₂-NH₂):

    • Synthesize core-shell Fe₃O₄@SiO₂ nanoparticles using a modified sol-gel reaction. [16] * Functionalize the silica shell with amine groups using (3-aminopropyl)trimethoxysilane (APTMS).

  • Conversion to Carboxyl-Terminated Nanoparticles (Fe₃O₄@SiO₂-COOH):

    • React the amine-terminated nanoparticles with succinic anhydride. This converts the surface amine groups to carboxylic acid groups through a linker elongation reaction. [16]3. Boc Deprotection: Prepare 3-aminophenylboronic acid (3-APBA) from this compound as described in Protocol 1, Part A.

  • APBA Conjugation via EDC/NHS Coupling:

    • Disperse the carboxyl-terminated nanoparticles in deionized water.

    • Activate the carboxyl groups using EDC and NHS, as described in Protocol 2. [16] * Add the deprotected 3-APBA to the activated nanoparticle dispersion and stir for several hours to allow the formation of amide bonds between the nanoparticle surface and the APBA molecules. [16]5. Washing and Final Product: Wash the resulting Fe₃O₄@SiO₂@APBA nanoparticles multiple times with water and ethanol to remove byproducts and unreacted reagents. The final product can be easily separated from the solution using an external magnet.

  • Application - Dopamine Extraction:

    • Incubate the functionalized nanoparticles in a solution containing dopamine (at pH ~8.5 to facilitate binding).

    • The boronic acid groups on the nanoparticle surface will bind to the catechol diol groups of dopamine.

    • Separate the nanoparticles (with bound dopamine) from the solution using a magnet. The amount of captured dopamine can be quantified by measuring the change in dopamine concentration in the supernatant. [16]

Nanoparticle_Functionalization NP_Core Fe₃O₄@SiO₂-NH₂ (Amine-Terminated NP) NP_COOH Fe₃O₄@SiO₂-COOH (Carboxyl-Terminated NP) NP_Core->NP_COOH + Succinic Anhydride NP_Final Fe₃O₄@SiO₂@APBA (Final Functionalized NP) NP_COOH->NP_Final + 3-APBA (EDC/NHS Coupling) APBA 3-Aminophenylboronic Acid (3-APBA) Extraction Dopamine Extraction NP_Final->Extraction Dopamine Dopamine Dopamine->Extraction

Caption: Workflow for functionalizing magnetic nanoparticles with 3-APBA.

Summary and Future Outlook

This compound is a pivotal starting material in materials science, enabling the controlled synthesis of functional polymers and nanoparticle systems. The strategic use of the Boc protecting group allows for precise chemical modifications, leading to the development of sophisticated materials for sensing, drug delivery, and diagnostics. Future research will likely focus on integrating these boronic acid-based materials into more complex, multi-responsive systems and exploring their applications in in-vivo imaging and theranostics. The continued development of novel synthetic methods will further expand the utility of this versatile chemical building block.

References

  • Raj, G. S., et al. (2014). Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars. Analyst, 139(20), 5355-5362. [Link]
  • Zhang, Y., et al. (2021). Stimuli-Responsive Multifunctional Phenylboronic Acid Polymers Via Multicomponent Reactions: From Synthesis to Application.
  • Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
  • Raj, G. S., et al. (2014). Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars.
  • Amoah, E., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 28(13), 5198. [Link]
  • Peter, L., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
  • Lestari, F., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection.
  • Lestari, F., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. PMC - PubMed Central. [Link]
  • Kook, Y., et al. (2019). Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction.
  • ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride.
  • Peimyoo, P., et al. (2010). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. Talanta, 82(5), 1638-1644. [Link]
  • Khan, I., et al. (2023). Stimuli-Responsive Boron-Based Materials in Drug Delivery. Pharmaceutics, 15(3), 823. [Link]
  • Maeda, K., et al. (2021). Recent developments in stimuli-responsive luminescent polymers composed of boron compounds. Polymer Chemistry, 12(3), 329-346. [Link]
  • Qu, J., et al. (2019). Stimuli-Responsive Drug Release from Smart Polymers.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminophenylboronic Acid: A Versatile Intermediate for Diverse Chemical Applications.
  • Silva, F., et al. (2020).
  • Kook, Y., et al. (2019). Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction. Nano Convergence, 6(1), 30. [Link]

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Mastering Bioconjugation with (3-Boc-aminophenyl)boronic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of (3-Boc-aminophenyl)boronic Acid in Bioconjugate Chemistry

In the landscape of modern bioconjugation, precision and control are paramount. This compound has emerged as a valuable reagent, offering a dual-mode approach to the covalent modification of biomolecules. Its utility stems from two key functionalities: the boronic acid group, which can reversibly form boronate esters with cis-1,2- and -1,3-diols, and the Boc-protected aniline, which, upon deprotection, provides a nucleophilic amine for a variety of conjugation chemistries or a handle for palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides an in-depth exploration of the principles and protocols for leveraging this compound in your research, enabling the site-specific labeling of glycoproteins and the synthesis of complex bioconjugates.

The boronic acid moiety is particularly attractive for its ability to target the glycan portions of glycoproteins, a class of proteins involved in a vast array of biological processes. This interaction is reversible and pH-dependent, offering a degree of control over the conjugation process.[4][5] On the other hand, the protected amine at the meta position provides a latent reactive site. Once deprotected, this amine can be used for traditional amine-reactive chemistries or, more strategically, as a precursor for Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction.[6][7] This dual reactivity makes this compound a versatile tool for creating sophisticated bioconjugates for applications ranging from diagnostics to therapeutics.

Part 1: Glycoprotein Labeling via Boronate Ester Formation

The primary application of this compound in its protected form is the targeting of cis-diol-containing moieties, most notably the sialic acid residues on the surface of glycoproteins.[8] This interaction is based on the formation of a reversible covalent boronate ester bond.

The Chemistry of Boronate Ester Formation

Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form is the more reactive species for esterification with diols.[5] The reaction proceeds by the condensation of the boronic acid with a cis-diol to form a five- or six-membered cyclic ester. This equilibrium is influenced by pH, the pKa of the boronic acid, and the concentration of the diol. Generally, slightly alkaline conditions (pH > pKa of the boronic acid) favor the formation of the more stable tetrahedral boronate ester.[9]

Boronate_Ester_Formation

Protocol 1: General Procedure for Glycoprotein Labeling

This protocol provides a starting point for the labeling of glycoproteins with this compound. Optimization of pH, stoichiometry, and incubation time may be necessary for specific glycoproteins.

Materials:

  • Glycoprotein of interest

  • This compound

  • Labeling Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.5

  • Quenching solution (optional): Sorbitol or fructose solution (100 mM)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute with the labeling buffer.

  • Conjugation Reaction: Add the this compound solution to the glycoprotein solution. The molar ratio of the boronic acid to the protein should be optimized, but a starting point of 10-50 fold molar excess is recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) to minimize protein degradation.

  • Quenching (Optional): To stop the reaction or to displace the boronic acid for reversibility studies, add a quenching solution containing a high concentration of a competing diol like sorbitol or fructose.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or centrifugal filtration.[10]

Table 1: Recommended Starting Conditions for Glycoprotein Labeling

ParameterRecommended RangeRationale
pH 7.4 - 8.5Balances protein stability with the favorability of boronate ester formation.[9]
Molar Excess of Boronic Acid 10 - 50 foldEnsures sufficient driving force for the equilibrium-driven reaction.
Temperature 4°C - Room TemperatureLower temperatures can enhance protein stability during longer incubations.
Incubation Time 1 - 16 hoursDependent on the reactivity of the specific glycoprotein and desired labeling efficiency.

Part 2: Bioconjugation via the Deprotected Amine

The Boc protecting group on the aniline moiety is stable under the conditions used for boronate ester formation but can be readily removed under acidic conditions to reveal a primary amine.[1][2][11] This free amine serves as a versatile handle for a variety of subsequent bioconjugation strategies.

Deprotection_Suzuki_Workflow

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc group. Caution: Trifluoroacetic acid (TFA) is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound conjugate or the free molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable organic solvent

  • Scavenger (optional): Triisopropylsilane (TIS)

  • Ether (cold)

  • Centrifuge

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Acid Treatment: Add TFA to the solution. A common ratio is 50-95% TFA in DCM. If the substrate is sensitive to cationic species generated during deprotection, a scavenger like TIS (2-5%) can be added.[2]

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: After completion, remove the solvent and TFA under reduced pressure (or by nitrogen stream). Add cold ether to the residue to precipitate the deprotected product (often as a TFA salt).

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash to remove residual TFA. Dry the product under vacuum.

The Power of Suzuki-Miyaura Cross-Coupling in Bioconjugation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[6][12] In the context of bioconjugation, this reaction allows for the formation of a stable carbon-carbon bond between the deprotected 3-aminophenylboronic acid (now acting as the organoboron component) and a biomolecule or payload functionalized with an aryl halide (e.g., iodide or bromide).[7]

Key Advantages for Bioconjugation:

  • Stable C-C Bond: Forms a robust linkage that is resistant to hydrolysis.

  • Biocompatible Conditions: Modern Suzuki-Miyaura protocols have been developed to proceed in aqueous media under mild conditions.[13]

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups present in biomolecules.

Protocol 3: Suzuki-Miyaura Cross-Coupling with Deprotected 3-Aminophenylboronic Acid

This protocol provides a general starting point. The choice of palladium catalyst, ligand, base, and solvent system is critical and may require optimization for specific substrates.[14][15][16]

Materials:

  • Deprotected 3-aminophenylboronic acid-modified biomolecule

  • Aryl halide-functionalized payload (or vice-versa)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., SPhos, XPhos, dppf)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is commonly used.

Procedure:

  • Reaction Setup: In a reaction vessel, combine the deprotected 3-aminophenylboronic acid-modified biomolecule and the aryl halide-functionalized payload.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst, ligand, and base to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100°C) and stir for 2-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. The purification method will depend on the nature of the bioconjugate and may include SEC, reversed-phase HPLC, or affinity chromatography.[10]

Table 2: Key Parameters for Suzuki-Miyaura Bioconjugation

ParameterOptions and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf). The choice depends on the specific substrates.
Ligand Phosphine-based ligands (e.g., SPhos, XPhos) are common for enhancing catalytic activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.
Solvent Aqueous mixtures (e.g., Dioxane/H₂O, DMF/H₂O) are often required for biomolecule solubility.

Part 3: Characterization and Analysis of Bioconjugates

Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS are powerful techniques to determine the molecular weight of the bioconjugate, thereby confirming the addition of the this compound moiety.[17][18][19] High-resolution mass spectrometry can provide precise mass measurements.

  • UV-Vis Spectroscopy: If the payload attached via Suzuki-Miyaura coupling has a distinct chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.

  • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the bioconjugate and to separate it from unreacted starting materials.[10]

  • NMR Spectroscopy: For smaller bioconjugates or for detailed structural elucidation, NMR can provide valuable information.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency (Boronate Ester) Suboptimal pH; Insufficient molar excess of boronic acid; Steric hindrance around the diol.Optimize pH (typically 7.4-8.5); Increase the molar excess of the boronic acid; Increase incubation time or temperature.
Incomplete Boc Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA or the reaction time; Monitor by LC-MS.
Low Yield in Suzuki-Miyaura Coupling Inactive catalyst; Inappropriate ligand or base; Oxygen contamination.Use fresh catalyst; Screen different ligands and bases; Ensure thorough degassing of the reaction mixture.[20]
Protein Precipitation Denaturation due to organic solvent, temperature, or pH.Reduce the percentage of organic solvent; Perform the reaction at a lower temperature; Ensure the pH is within the protein's stability range.

Conclusion

This compound offers a sophisticated and versatile platform for bioconjugation. By understanding the underlying principles of boronate ester formation and Suzuki-Miyaura cross-coupling, and by carefully optimizing the reaction conditions, researchers can unlock the full potential of this reagent for the precise and controlled modification of biomolecules. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of these powerful techniques in your research and development endeavors.

References

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405.
  • BioPharm International. (2004). Monoclonal Antibody Conjugation via Chemical Modification.
  • Chen, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(10), 1224-1234.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Hart, T. K., & Leary, J. A. (2010). Recent Advances in Glycoproteomic Analysis by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 725–738.
  • JCGGDB. (n.d.). [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database.
  • Lebrilla, C. B., & An, H. J. (2010). Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. Molecular & Cellular Proteomics, 9(4), 589–600.
  • Lee, J. H., et al. (2005). Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption Ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1849-1857.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Mola, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10245.
  • Privezentseva, M., et al. (2021). Antibody immobilization via boronic acids on zwitterionic polymer brushes.
  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki?.
  • Stolowitz, M. L., & Ahlem, C. (2001). Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Syahrom, N., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 14(15), 3020.
  • Tian, L., et al. (2012). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 11(7), M111.015509.
  • Ting, R., et al. (2012). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 134(47), 19418–19421.
  • Whittal, R. M., et al. (2009). Site-Specific Glycoprofiling of N-Linked Glycopeptides Using MALDI-TOF MS: Strong Correlation between Signal Strength and Glycoform Quantities. Analytical Chemistry, 81(10), 3896–3904.
  • Wolfe, J. P., et al. (1999). A general, efficient, and functional group tolerant Suzuki coupling of 3-amino-5-bromopyridine. Tetrahedron Letters, 40(48), 8443-8446.
  • Yamada, K., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917.
  • Yarema, K. J., & Bertozzi, C. R. (2001). High efficiency labeling of glycoproteins on living cells. Glycobiology, 11(10), 835–843.
  • Zhang, Y., et al. (2014). Aminophenylboronic acid polymer nanoparticles for quantitation of glucose and for insulin release. Analytical and Bioanalytical Chemistry, 406(23), 5649–5657.
  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
  • Creative Biolabs. (n.d.). Glycan Labeling.
  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481.
  • Xu, Y., et al. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. In Methods in Molecular Biology (Vol. 1022, pp. 219–226). Humana Press.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (3-Boc-aminophenyl)boronic acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with (3-Boc-aminophenyl)boronic acid and similar electron-rich substrates. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Low yields with this particular substrate are common but often surmountable. The electron-donating nature of the Boc-protected aniline moiety makes the boronic acid highly susceptible to side reactions, primarily protodeboronation, and can complicate the catalytic cycle. This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is giving low to no yield. Where should I begin troubleshooting?

Here is a logical workflow to guide your troubleshooting process:

G cluster_solutions Potential Solutions Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stability - Boronic Acid Degradation? - Catalyst/Ligand Active? - Solvents Anhydrous/Degassed? Start->CheckReagents CheckConditions Step 2: Assess Reaction Conditions - Inert Atmosphere Maintained? - Inefficient Catalyst/Ligand System? - Inappropriate Base or Solvent? CheckReagents->CheckConditions Reagents OK Sol_Reagents Use fresh boronic acid or convert to BPin ester. Use fresh catalyst. CheckReagents->Sol_Reagents Issue Found SideReactions Step 3: Analyze for Side Reactions - Protodeboronation? - Homocoupling? - Boc Deprotection? CheckConditions->SideReactions Conditions Seem OK Sol_Conditions Switch to bulky, electron-rich ligand (e.g., Buchwald type). Change base (e.g., K₃PO₄, CsF). Ensure rigorous degassing. CheckConditions->Sol_Conditions Issue Found Optimization Step 4: Systematic Optimization SideReactions->Optimization Side Reaction Identified Sol_SideReactions To minimize protodeboronation: - Use BPin ester. - Use milder base (K₂CO₃, KF). - Run anhydrous. - Lower temperature. SideReactions->Sol_SideReactions Issue Found

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Begin with Step 1 by ensuring the integrity of your starting materials, as this compound can degrade upon storage. If reagents are confirmed to be of high quality, proceed to evaluate your reaction setup and conditions. Finally, analyze your crude reaction mixture by LC-MS or crude NMR to identify potential side products, which will provide crucial clues.

Q2: I'm observing a significant amount of aniline in my crude reaction mixture. What is causing this protodeboronation and how can I prevent it?

A2: The formation of aniline is the classic signature of protodeboronation (or protodeborylation), a major competing pathway for electron-rich aryl boronic acids.[1][2] In this side reaction, the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material without generating the desired product.[2] This is especially problematic with your substrate due to the electron-donating amino group, which makes the ipso-carbon more susceptible to protonolysis.[1]

Causality: Protodeboronation is often accelerated by:

  • Strong Bases and Protic Solvents: The presence of strong bases, particularly hydroxides, in aqueous media can facilitate this side reaction.[1][3]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[3]

  • Inefficient Catalysis: If the catalytic turnover of the desired Suzuki coupling is slow, the boronic acid has more time to decompose via protodeboronation.[2]

G cluster_desired Desired Suzuki Pathway cluster_side Undesired Protodeboronation BoronicAcid Ar-B(OH)₂ This compound Product Desired Product Ar-R BoronicAcid->Product Transmetalation & Reductive Elimination PdComplex R-Pd(II)-X PdComplex->Product BoronicAcid2 Ar-B(OH)₂ This compound SideProduct Side Product Ar-H (Aniline derivative) BoronicAcid2->SideProduct Protonolysis (Base/Heat Accelerated) ProtonSource Proton Source (e.g., H₂O) ProtonSource->SideProduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Solutions to Minimize Protodeboronation:

  • Use a More Stable Boron Reagent: This is the most effective strategy. Convert the boronic acid to its corresponding neopentyl glycol or pinacol boronate ester (BPin). These esters are more stable and less prone to protodeboronation.[1][4] They act as a "slow release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low.[1][5][6]

  • Optimize the Base: Switch from strong bases like NaOH or KOH to milder, non-hydroxide bases. Finely powdered, anhydrous K₃PO₄ or Cs₂CO₃ are excellent choices. In some cases, weaker bases like K₂CO₃ or even fluoride sources like CsF can be effective.[1][3]

  • Employ Anhydrous Conditions: Since water is often the proton source, running the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[3] Use dry solvents and an anhydrous base.

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., start at 80 °C instead of 110 °C).[1]

Q3: My standard catalyst, Pd(PPh₃)₄, is not working well. What catalyst and ligand system should I use for this challenging coupling?

A3: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a workhorse catalyst but often fails with electron-rich or sterically hindered substrates.[1] The slow oxidative addition of the aryl halide to the palladium center is often the rate-determining step, and standard catalysts may not be efficient enough to promote this step, leading to low yields.[1]

For challenging couplings like this one, you need a more active catalyst system, which is achieved by pairing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized ligand. The key is to use bulky, electron-rich phosphine ligands .[7][8]

Causality: These advanced ligands promote the crucial steps of the catalytic cycle:

  • Electron-Richness: Increases the electron density on the palladium center, which accelerates the oxidative addition step.

  • Bulkiness: Promotes the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[9]

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Bulky, e⁻-rich ligands accelerate this step Transmetalation Transmetalation ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Base is critical for this step ArPdR->Pd0 Bulky ligands accelerate this step RedElim Reductive Elimination ArX Ar-X Boronate R-B(OH)₃⁻ BoronicAcid R-B(OH)₂ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems:

Catalyst/Ligand ClassExamplesAdvantagesConsiderations
Buchwald Ligands SPhos, XPhos, RuPhosHighly active for electron-rich and sterically hindered substrates. Promote fast oxidative addition.[7]Air-sensitive; best used with air-stable G2/G3/G4 precatalysts.
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and effective for coupling aryl chlorides and triflates.Highly air-sensitive and pyrophoric (when handled neat). Often used as HBF₄ salt.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very stable bonds to palladium, leading to high catalyst turnover numbers.[7]May require higher temperatures for activation.
Traditional Ligands PPh₃Readily available, inexpensive.Often ineffective for challenging substrates; requires higher catalyst loading and temperatures.[8]

Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald precatalyst (e.g., XPhos Pd G2/G3). These are air-stable, easy to handle, and highly effective for this type of substrate.[8] A typical loading is 1-2 mol %.

Q4: How do I choose the right base and solvent? I am concerned about the stability of the Boc protecting group.

A4: The base and solvent are critically interdependent and must be chosen carefully to ensure both high yield and the integrity of your Boc-protecting group.

Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then undergoes transmetalation with the palladium center.[10][11][12][13]

  • Boc-Group Stability: The tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions used for most Suzuki reactions.[14][15] It is primarily acid-labile. While extremely harsh basic conditions (e.g., concentrated NaOH at high temperatures) could potentially cleave it, standard Suzuki bases like carbonates and phosphates are typically safe.[16][17]

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): An excellent all-around choice. It is strong enough to promote transmetalation but is generally less aggressive than hydroxides, minimizing protodeboronation. Often used in anhydrous systems with solvents like dioxane or toluene.[13]

    • Cs₂CO₃ (Cesium Carbonate): A strong, effective base, particularly useful in many modern named cross-coupling reactions. Its high solubility in some organic solvents can be an advantage.

    • K₂CO₃ (Potassium Carbonate): A milder base, often used in biphasic solvent systems (e.g., Toluene/Water). It can be a good choice if you find stronger bases are promoting side reactions.[13]

    • KF (Potassium Fluoride): A mild base that can be particularly effective in anhydrous conditions. The fluoride ion is thought to play a unique role in activating the boronic acid.[13]

Solvent Selection: The solvent must solubilize the reactants and catalyst while being compatible with the chosen base.

  • Aprotic Ethereal Solvents (Dioxane, THF): These are the most common and reliable solvents for Suzuki couplings. They have good solvating properties for a wide range of substrates and are compatible with most bases.[18] Dioxane is often preferred for its higher boiling point.

  • Aromatic Solvents (Toluene): Another excellent choice, particularly for reactions run at higher temperatures under anhydrous conditions.

  • Polar Aprotic Solvents (DMF, DMAc): While sometimes effective, they can occasionally lead to unexpected selectivity or side reactions and can be difficult to remove.[19][20]

  • The Role of Water: In many Suzuki reactions, a small amount of water (in a biphasic system like Toluene/H₂O) is beneficial. It helps to dissolve the inorganic base and can facilitate the transmetalation step.[18][19] However, for your specific substrate, which is prone to protodeboronation, starting with anhydrous conditions is the recommended strategy .

Starting Recommendation: Use K₃PO₄ as the base in anhydrous 1,4-Dioxane or Toluene . Ensure the base is a fine powder to maximize surface area.

Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol emphasizes best practices for minimizing side reactions.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • This compound (or BPin ester) (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2, 0.02 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered and dried)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, to make a ~0.1 M solution)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, and the powdered base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Briefly remove the septum to add the palladium precatalyst.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester (BPin)

Use this protocol to convert your boronic acid into a more stable reagent to combat protodeboronation.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Solvent (e.g., THF or Dichloromethane)

  • Drying agent (e.g., MgSO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Setup: In a round-bottom flask, dissolve the this compound in the anhydrous solvent.

  • Addition: Add pinacol to the solution. If desired, a small amount of a drying agent like MgSO₄ can be added to scavenge the water that is formed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete conversion. The reaction is an equilibrium, and removal of water drives it to completion.

  • Workup: Filter off the drying agent (if used). Concentrate the solvent under reduced pressure. The resulting crude BPin ester is often pure enough to be used directly in the Suzuki coupling without further purification. If necessary, it can be purified by recrystallization or chromatography.

References
  • C. C. C. Johansson Seechurn, M. O. Kitching, T. J. Colacot, V. Snieckus, "Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize," Angew. Chem. Int. Ed., 2012, 51, 5062-5085. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201107017
  • Molinaro, C., et al. "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction." Journal of the American Chemical Society, 2004, 126(34), 10460-10461. URL: https://pubs.acs.org/doi/10.1021/ja049753j
  • BenchChem. "A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling." URL: https://www.benchchem.com/blog/a-comparative-guide-to-palladium-catalysts-for-heterocyclic-suzuki-coupling/
  • Couto, I., et al. "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." Chemistry – An Asian Journal, 2014, 9(6), 1623-1629. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.201400037
  • Neufeldt, S. R., et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." ACS Catalysis, 2016, 6(8), 5133–5137. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5526702/
  • BenchChem. "A comparative study of different bases in Suzuki-Miyaura coupling reactions." URL: https://www.benchchem.com/blog/comparative-study-of-different-bases-in-suzuki-miyaura-coupling-reactions/
  • BenchChem. "Troubleshooting failed Suzuki coupling with electron-rich aryl halides." URL: https://www.benchchem.com/blog/troubleshooting-failed-suzuki-coupling-with-electron-rich-aryl-halides/
  • Mathew, J. S., et al. "Solvent effects in palladium catalysed cross-coupling reactions." Chemical Society Reviews, 2019, 48, 4777-4826. URL: https://eprints.whiterose.ac.uk/148781/
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007
  • Wikipedia contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
  • Wikipedia contributors. "Boronic acid." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Boronic_acid
  • BenchChem. "Troubleshooting difficult Suzuki couplings with substituted boronic acids." URL: https://www.benchchem.com/blog/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids/
  • Le, C. M., et al. "Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation." The Journal of Physical Chemistry B, 2021, 125(4), 1185–1193. URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.0c10222
  • Lennox, A. J. J., Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 2012, 134(17), 7431-7441. URL: https://pubs.acs.org/doi/10.1021/ja301133p
  • ResearchGate. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling." URL: https://www.researchgate.net/publication/224900018_Organotrifluoroborate_Hydrolysis_Boronic_Acid_Release_Mechanism_and_an_Acid-Base_Paradox_in_Cross-Coupling
  • BenchChem. "A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid." URL: https://www.benchchem.com/blog/a-comparative-guide-to-palladium-catalysts-for-suzuki-miyaura-coupling-with-4-diphenylamino-benzeneboronic-acid/
  • Knapp, D. M., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2016, 138(16), 5411–5423. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4850069/
  • Hong, K., et al. "Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides." Journal of the American Chemical Society, 2013, 135(36), 13328–13331. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3818314/
  • Royal Society of Chemistry. "Solvent effects in palladium catalysed cross-coupling reactions." URL: https://pubs.rsc.org/en/content/articlelanding/2019/cs/c8cs00863k
  • ResearchGate. "Why can't I achieve good yields for this Suzuki reaction?" URL: https://www.researchgate.net/post/Why-cant-I-achieve-good-yields-for-this-Suzuki-reaction
  • ResearchGate. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." URL: https://www.researchgate.
  • Silva, A. M. S., et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, 2021, 26(18), 5645. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469339/
  • BenchChem. "Overcoming low yields in Suzuki coupling with functionalized boronic acids." URL: https://www.benchchem.com/blog/overcoming-low-yields-in-suzuki-coupling-with-functionalized-boronic-acids/
  • Wikipedia contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.
  • Reddit. "Why is boc stable to hydrolysis under basic conditions?" r/OrganicChemistry. URL: https://www.reddit.com/r/OrganicChemistry/comments/17n1j3z/why_is_boc_stable_to_hydrolysis_under_basic/
  • Reddit. "base free suzuki coupling?" r/Chempros. URL: https://www.reddit.com/r/Chempros/comments/891t0l/base_free_suzuki_coupling_more_description_in/
  • ResearchGate. "Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions." URL: https://www.researchgate.net/publication/371901041_Recent_Advances_in_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_Reactions_Exploration_of_Catalytic_Systems_Reaction_Parameters_and_Ligand_Influences_A_Review
  • Reddit. "Diagnosing issues with a failed Suzuki coupling?" r/Chempros. URL: https://www.reddit.com/r/Chempros/comments/90j91x/diagnosing_issues_with_a_failed_suzuki_coupling/
  • ResearchGate. "Novel palladium imidazole catalysts for Suzuki cross-coupling reactions." URL: https://www.researchgate.net/publication/228723377_Novel_palladium_imidazole_catalysts_for_Suzuki_cross-coupling_reactions
  • ACS Green Chemistry Institute. "Bases - BOC Deprotection." URL: https://www.gcipr.com/reagent-guides/boc-deprotection/bases/
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm

Sources

Technical Support Center: Optimizing Reaction Temperature for (3-Boc-aminophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in cross-coupling reactions involving (3-Boc-aminophenyl)boronic acid. The following information is designed to help you navigate common challenges and enhance the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your coupling reactions, with a focus on resolving them through thermal optimization and other related parameters.

Q1: My Suzuki-Miyaura coupling with this compound is resulting in a low yield. How can I determine if the reaction temperature is the primary issue?

Low yields are a common problem in Suzuki-Miyaura couplings and can stem from various factors.[1] Before focusing solely on temperature, it's crucial to perform a systematic check of your reaction setup.

Initial Checks:

  • Reagent Quality: Ensure the this compound is pure and has been stored correctly. Boronic acids can degrade over time, especially if exposed to moisture.[1] Consider using fresh reagent or verifying its purity.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation can deactivate the catalyst.[1] Use fresh reagents stored under an inert atmosphere.

  • Solvent and Base Purity: The use of anhydrous and properly degassed solvents is critical to prevent catalyst deactivation by oxygen.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2]

Temperature Screening: If the above factors are well-controlled, temperature becomes a key parameter to investigate. Suboptimal temperatures can lead to incomplete reactions or degradation of sensitive components.[2]

  • Systematic Screening: A temperature screen is the most effective way to identify the optimal condition. Start with a moderate temperature (e.g., 80 °C) and run parallel reactions at incremental temperatures (e.g., 70 °C, 90 °C, 100 °C).[3][4]

  • Monitoring Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of starting materials and the formation of the desired product at each temperature. This will provide a clear picture of the reaction kinetics and help identify the temperature at which decomposition becomes significant.

Q2: I am observing significant formation of a black precipitate (palladium black) in my reaction. Could this be related to the reaction temperature?

Yes, the formation of palladium black is a strong indicator of catalyst decomposition and is often linked to excessive reaction temperatures.[5][6]

Causality and Solutions:

  • Thermal Decomposition: At elevated temperatures, the palladium catalyst can agglomerate and precipitate out of the solution as palladium black, rendering it inactive.[6] This is particularly true for less stable catalyst systems.

  • Recommended Temperature Range: For many Suzuki couplings, a temperature range of 80-100 °C is a good starting point.[7] However, exceeding 100 °C can increase the rate of catalyst decomposition.[6]

  • Ligand's Role: The choice of ligand can significantly impact the thermal stability of the catalyst. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes that can tolerate higher temperatures.[5]

  • Troubleshooting Steps:

    • Lower the reaction temperature in 10 °C increments.

    • If lower temperatures result in a sluggish reaction, consider switching to a more robust catalyst/ligand system.

    • Ensure thorough degassing of the solvent to remove oxygen, which can also contribute to catalyst decomposition.[2]

Q3: My main side product is the result of protodeboronation of this compound. How does temperature influence this side reaction?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that consumes your starting material and lowers the yield.[1][2] While primarily influenced by the base and the presence of water, temperature can exacerbate this issue.

Influence of Temperature and Mitigation Strategies:

  • Increased Rate at Higher Temperatures: Like most reactions, the rate of protodeboronation increases with temperature. If you are running your reaction at a high temperature to drive the coupling, you may also be accelerating this undesired side reaction.

  • Optimizing the Balance: The goal is to find a temperature that is high enough to promote the desired coupling but low enough to minimize protodeboronation. A careful temperature screening study is essential.

  • Choice of Base: The base is a critical factor. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help suppress protodeboronation compared to stronger bases.[2]

  • Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for this side reaction.[2] Employing anhydrous conditions with a suitable base can be beneficial, especially if your substrates are not sensitive to water.[2]

Parameter Recommendation to Minimize Protodeboronation Rationale
Temperature Screen temperatures, starting from a lower range (e.g., 70-80 °C).Reduces the rate of the side reaction.
Base Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[2]Less likely to promote the cleavage of the C-B bond.
Solvent Use anhydrous and degassed solvents.[1]Minimizes the presence of a proton source (water).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Suzuki coupling with this compound?

A general starting point for many Suzuki-Miyaura reactions is between 80 °C and 100 °C.[7] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, base, and solvent used.[8] For instance, more reactive aryl halides like iodides may couple at lower temperatures, while less reactive chlorides often require higher temperatures and more specialized catalyst systems.[9]

Q2: How does the Boc protecting group on the aminophenylboronic acid affect the choice of reaction temperature?

The tert-Butyloxycarbonyl (Boc) protecting group is generally stable under typical Suzuki coupling conditions.[5] It is known to be thermally stable at temperatures commonly used for these reactions. However, it is sensitive to acidic conditions.[10] Therefore, the choice of reaction partners and conditions should be made to avoid the generation of acidic byproducts that could lead to deprotection. The primary influence of the Boc-protected amino group is electronic; as an electron-donating group, it can affect the reactivity of the boronic acid.

Q3: Can I run the coupling reaction at room temperature?

While some highly efficient catalyst systems can promote Suzuki couplings at room temperature, this is not typical for all substrates.[11][12] Couplings involving this compound, especially with less reactive coupling partners, will likely require heating to achieve a reasonable reaction rate. If room temperature reaction is desired, the use of highly active palladium pre-catalysts with bulky, electron-rich ligands is recommended.[11]

Q4: What is the relationship between the solvent's boiling point and the optimal reaction temperature?

The boiling point of the solvent sets the upper limit for the reaction temperature at atmospheric pressure. Solvents with higher boiling points, such as cyclopentyl methyl ether (CPME, b.p. 106 °C) or dioxane (b.p. 101 °C), offer a wider range of temperatures to explore.[2] However, the optimal reaction temperature is not necessarily the boiling point of the solvent. Excessive heat can lead to the degradation of reagents or the catalyst.[2]

Q5: How do I design an experiment to optimize the reaction temperature?

A Design of Experiments (DoE) approach can be highly effective for optimizing multiple reaction parameters, including temperature.[3]

A Simplified Approach for Temperature Optimization:

  • Select a Standard Set of Conditions: Choose a catalyst, ligand, base, and solvent system based on literature precedents for similar couplings.

  • Set Up Parallel Reactions: Prepare several identical reaction vials.

  • Vary the Temperature: Place each vial in a heating block or oil bath set to a different temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).

  • Monitor Progress: After a set amount of time, quench the reactions and analyze the product yield and purity for each temperature point.

  • Identify the Optimum: The temperature that provides the best balance of high yield and minimal side products is the optimum.

Experimental Protocols

General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling
  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.) to a reaction vial equipped with a stir bar.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, to a concentration of 0.1-0.2 M).

  • Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.

  • Heating and Stirring: Place the vial in a pre-heated aluminum block or oil bath at the desired temperature and stir vigorously.

  • Reaction Monitoring: After the specified time, cool the reaction to room temperature. Take an aliquot for analysis by TLC, LC-MS, or GC-MS to determine the conversion and yield.

  • Work-up: Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Temp_Optimization_Workflow Start Low Yield or Side Products Observed Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Initial_Temp Set Initial Temperature (e.g., 80 °C) Check_Reagents->Initial_Temp Temp_Screen Perform Temperature Screen (e.g., 60-110 °C) Initial_Temp->Temp_Screen Analyze Analyze Yield & Purity (TLC, LC-MS) Temp_Screen->Analyze Run Parallel Reactions Optimal_Found Optimal Temperature Identified Analyze->Optimal_Found Good Yield & Purity Decomposition Catalyst Decomposition (Palladium Black)? Analyze->Decomposition Poor Results Lower_Temp Lower Temperature or Change Catalyst/Ligand Decomposition->Lower_Temp Yes Protodeboronation Protodeboronation Observed? Decomposition->Protodeboronation No Lower_Temp->Temp_Screen Protodeboronation->Temp_Screen No, Re-evaluate Modify_Base Use Milder Base or Anhydrous Conditions Protodeboronation->Modify_Base Yes Modify_Base->Temp_Screen

Caption: A workflow for troubleshooting and optimizing reaction temperature.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • ResearchGate. Temperature effect on coupling reaction. [Link]
  • ResearchGate.
  • MDPI.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate.
  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
  • ResearchGate.

Sources

Technical Support Center: Addressing Catalyst Poisoning in (3-Boc-aminophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Boc-aminophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet highly valuable, building block. The presence of the Boc-protected amine introduces unique complexities, primarily related to catalyst poisoning and substrate instability, which can lead to frustratingly low yields and stalled reactions.

This document provides in-depth, field-proven insights and troubleshooting protocols to diagnose and overcome these hurdles. Our approach is grounded in mechanistic understanding, aiming not just to provide solutions, but to explain the chemical causality behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the most likely causes?

A: Low yields with this substrate are common and typically stem from two primary issues:

  • Catalyst Deactivation: The nitrogen atom on the pyridine ring, even when Boc-protected, can coordinate with the palladium catalyst, leading to inactive complexes.[1] This is a frequent problem with heteroaryl substrates.

  • Boronic Acid Instability: The boronic acid moiety is susceptible to side reactions, principally protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which is often accelerated by water and certain bases.[1][2] Homocoupling, where two boronic acid molecules couple together, can also occur, especially if oxygen is present in the reaction.[1][3]

Q2: What is the primary mechanism of catalyst poisoning when using aminophenylboronic acids?

A: The primary poisoning pathway involves the interaction of nitrogen-containing compounds with the palladium center. The lone pair of electrons on the amine's nitrogen atom can coordinate to the palladium, forming stable, catalytically inactive complexes. This coordination can interfere with essential steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1] While the Boc protecting group reduces the basicity of the amine, coordination can still occur, particularly at elevated temperatures or with less sterically hindered catalyst systems.

Q3: How can I proactively prevent catalyst deactivation before even starting my reaction?

A: A robust experimental setup is critical.

  • Use High-Purity Reagents: Ensure your this compound and aryl halide are pure. Boronic acids can degrade over time.[3]

  • Select a Robust Catalyst System: Opt for modern, air-stable palladium pre-catalysts combined with sterically bulky phosphine ligands (e.g., Buchwald or Hartwig ligands).[4][5] These systems are designed to be highly active and resistant to deactivation.

  • Rigorous Inert Atmosphere: Oxygen can degrade both the catalyst and the boronic acid.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

Q4: Are there alternatives to this compound that are more stable?

A: Yes. If protodeboronation is a persistent issue, consider using a more stable boronic acid surrogate. Boronate esters, such as pinacol esters (Bpin) or MIDA boronates, are significantly more robust against premature degradation.[2][6] These reagents can often be used directly, releasing the active boronic acid species in situ under the reaction conditions. Protecting the boronic acid with diethanolamine is another effective strategy to create an air- and water-stable solid that can be used directly in the coupling reaction.[7]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations of their causes and step-by-step solutions.

Problem 1: Low to No Product Yield

This is the most common failure mode. The underlying cause is often a combination of catalyst deactivation and substrate decomposition.

The nitrogen atom in the substrate can act as a ligand, binding to the palladium catalyst and pulling it out of the catalytic cycle. This leads to the formation of inactive palladium species.

DIAGRAM: Amine-Mediated Catalyst Deactivation

G Active_Catalyst Active L-Pd(0) Catalyst Inactive_Complex Inactive [L-Pd(0)]-Substrate Complex (Poisoned Catalyst) Active_Catalyst->Inactive_Complex Coordination by Boc-Amine Moiety Cycle Desired Catalytic Cycle Active_Catalyst->Cycle Enters Cycle Substrate This compound (Substrate with N-donor) Substrate->Inactive_Complex Inactive_Complex->Active_Catalyst Reversible, but often thermodynamically disfavored

Caption: Amine coordination sequesters the active Pd(0) catalyst.

Solutions & Protocols:

  • Ligand Selection is Key: The choice of ligand is paramount for preventing catalyst poisoning. Sterically bulky, electron-rich phosphine ligands are highly effective.[4][5] They shield the palladium center, making it less accessible to coordination by the substrate's amine, and promote the crucial reductive elimination step.

Table 1: Recommended Ligands for Amine-Containing Substrates
Ligand Class Examples
Buchwald Ligands SPhos, XPhos, RuPhos
Hartwig Ligands Tri(tert-butyl)phosphine
N-Heterocyclic Carbenes (NHCs) IPr, IMes
  • Use Modern Pre-catalysts: Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined pre-catalysts (e.g., XPhos Pd G3). These pre-catalysts are more stable and ensure the efficient in-situ formation of the active Pd(0) species.[3][4]

This side reaction consumes your starting material without generating the desired product. It is particularly problematic in reactions that require water as a co-solvent or use protic solvents.[1]

Solutions & Protocols:

  • Switch to a Boronate Ester: The most effective solution is to replace the boronic acid with its pinacol (Bpin) ester. Boronate esters are significantly more stable to hydrolysis and protic conditions.

    • Experimental Protocol: Using a Pinacol Ester

      • Replace this compound with 1.1-1.2 equivalents of this compound pinacol ester.

      • Use a base like K₃PO₄ or Cs₂CO₃, which are effective for activating the ester for transmetalation.[1]

      • Run the reaction under anhydrous conditions if possible, or minimize the amount of water used in the solvent system (e.g., Dioxane/H₂O 10:1).[3]

  • Protect with Diethanolamine: This creates a stable, crystalline solid that can be easily handled and is resistant to degradation on the shelf.[7]

    • Experimental Protocol: Formation of Diethanolamine Adduct [3][7]

      • In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.

      • Add diethanolamine (1.0 equiv) dropwise while stirring.

      • A precipitate will form. Stir the slurry for 15-20 minutes.

      • Isolate the white solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

      • This adduct can be used directly in the Suzuki coupling, typically with protic solvents which help release the boronic acid.

The formation of a biaryl byproduct from the self-coupling of the boronic acid is a sign of oxygen contamination, which can also lead to catalyst decomposition.[3]

Solutions & Protocols:

  • Implement Rigorous Degassing:

    • Solvents: Degas all solvents by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Reaction Vessel: Add all solid reagents to the reaction flask, seal it with a septum, and purge with an inert gas for 10-15 minutes before adding the degassed solvents via syringe.

Problem 2: Reaction Stalls Before Reaching Completion

If you observe the reaction starting but then stopping before all the limiting reagent is consumed (as monitored by TLC or LC-MS), it indicates that the catalyst is losing its activity over the course of the reaction.

The active, monoligated Pd(0) species is inherently unstable and can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[8][9]

DIAGRAM: Troubleshooting Workflow for Low Yields

G Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Active? Run Control Reaction Start->Check_Catalyst Catalyst_OK Yes Check_Catalyst->Catalyst_OK Catalyst_Bad No Check_Catalyst->Catalyst_Bad Replace Catalyst/Ligand Batch Check_Purity Are Reagents Pure & Stable? Check_Inert Is the System Fully Inert? (Degassed Solvents, Purged Vessel) Check_Purity->Check_Inert Optimize_Ligand Optimize Ligand (e.g., SPhos, XPhos) Check_Inert->Optimize_Ligand If issues persist... Catalyst_OK->Check_Purity Use_Precatalyst Switch to Stable Pre-catalyst (e.g., G3/G4 Palladacycle) Optimize_Ligand->Use_Precatalyst Use_Ester Switch to Boronate Ester (Pinacol or MIDA) Use_Precatalyst->Use_Ester Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃) Use_Ester->Optimize_Base

Caption: A systematic approach to troubleshooting failed reactions.

Solutions & Protocols:

  • Optimize Catalyst Loading and Ligand Ratio:

    • While it may seem counterintuitive, excessively high catalyst loading can sometimes promote aggregation. Typical loadings range from 0.5 to 2 mol%.

    • Ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1 for monodentate ligands) to keep the palladium stabilized in its active form.

  • Control Reaction Temperature: High temperatures can accelerate catalyst decomposition. While necessary for activating stubborn substrates, try running the reaction at the lowest effective temperature (e.g., starting at 80 °C instead of 110 °C) and monitor for progress.

  • Consider Solvent Choice: The solvent can influence catalyst stability. Polar aprotic solvents like dioxane, THF, or DME are commonly used. Sometimes a solvent screen is necessary to find the optimal conditions for both solubility and catalyst stability.

Table 2: Common Solvents and Bases
Solvent System Recommended Base Comments
1,4-Dioxane / H₂OK₃PO₄, Cs₂CO₃A very common and robust system. Good for many substrates.
Toluene / H₂OK₂CO₃, K₃PO₄Good for reactions that may benefit from higher temperatures.
THF / H₂OK₃PO₄, CsFTHF is a good choice, but lower boiling point limits reaction temperature.
2-MeTHFK₃PO₄ (anhydrous)A greener alternative to THF and Dioxane; can be run anhydrously with boronate esters.
Section 3: Diagnostic Protocols

Before attempting extensive optimization, run these simple diagnostics to identify the root cause of the failure.

Protocol 1: Catalyst System Viability Test

Objective: To confirm that your palladium source and ligand are active.

  • Setup: In a separate vial, set up a control reaction using "standard", highly reactive substrates: phenylboronic acid (1.2 equiv) and 4-bromoanisole (1.0 equiv).

  • Conditions: Use the exact same catalyst, ligand, base, solvent, concentration, and temperature that you used for your failed this compound reaction.

  • Analysis: Monitor by TLC or LC-MS. The reaction should proceed to high conversion within 1-2 hours.

  • Interpretation: If this control reaction fails, your catalyst, ligand, or general technique (e.g., inert atmosphere) is flawed. If it succeeds, the problem lies specifically with the challenging nature of the this compound substrate.

Protocol 2: Monitoring for Protodeboronation

Objective: To determine if your boronic acid is decomposing.

  • Sampling: Carefully take a small aliquot from your reaction mixture after about 30 minutes.

  • Workup: Quench the aliquot with water and extract with a small amount of ethyl acetate.

  • Analysis: Analyze the organic extract by LC-MS.

  • Interpretation: Look for the mass corresponding to the protodeboronated byproduct (aniline with a Boc-group). If a significant peak is present, protodeboronation is a major competing pathway, and you should switch to a boronate ester.[2]

By systematically applying these diagnostic and troubleshooting strategies, you can overcome the inherent challenges of using this compound, leading to successful and reproducible cross-coupling outcomes.

References
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2006). Journal of the American Chemical Society.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). DiVA portal.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications.
  • Determination of palladium in Pd-catalysts by neutron activation analysis. (1976). OSTI.GOV.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Synthetic, Structural, and Mechanistic Aspects of an Amine Activation Process Mediated at a Zwitterionic Pd(II) Center. (n.d.). ResearchGate.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ACS Publications.
  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). National Institutes of Health.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). Dalton Transactions (RSC Publishing).
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Ligand design in transition-metal catalyzed cross-coupling. (n.d.). ResearchGate.
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
  • Aminative Suzuki–Miyaura coupling. (2024). Science.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
  • A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. (n.d.). National Institutes of Health.
  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.

Sources

monitoring the progress of (3-Boc-aminophenyl)boronic acid reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving (3-Boc-aminophenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in synthetic applications such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction monitoring with confidence.

The unique structure of this compound, featuring an acid-labile protecting group and a reactive boronic acid moiety, presents specific challenges and considerations for analysis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides in-depth, field-tested solutions to common issues encountered during these analyses.

Core Concepts & Key Challenges

Before diving into specific troubleshooting, it's crucial to understand the chemical behavior of this compound and its derivatives. This knowledge forms the basis for rational method development and problem-solving.

The Main Actors on Your TLC Plate and LC Chromatogram:
  • This compound (Starting Material): A moderately polar compound. Its acidity and ability to form hydrogen bonds influence its retention.

  • Aryl Halide / Triflate (Coupling Partner): Typically less polar than the boronic acid.

  • Coupled Product: Polarity will vary based on the coupling partner, but it is generally less polar than the boronic acid starting material.

  • Homocoupled Byproduct (Biphenyl): Often a non-polar byproduct from the coupling of two aryl halide molecules.

  • Protodeboronated Byproduct (Boc-aniline): The product of replacing the -B(OH)₂ group with a hydrogen. This is a critical side product to monitor as it indicates reagent degradation.[1][2]

  • Boroxine (Trimeric Anhydride): Formed by the reversible dehydration of three boronic acid molecules.[3][4][5] It can appear as a different spot on TLC or a distinct peak in LC-MS, complicating analysis.

  • Deprotected Species (3-aminophenylboronic acid): Can form if acidic conditions are too harsh during the reaction, workup, or analysis.

Troubleshooting Guide 1: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapid, qualitative reaction monitoring. However, the unique properties of boronic acids require specialized techniques for effective visualization and interpretation.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_viz Visualization cluster_analysis Analysis prep1 Spot Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture prep2 Develop Plate (e.g., Hexane/EtOAc) prep1->prep2 Elute viz1 UV Light (254 nm) prep2->viz1 Dry viz2 Stain Plate viz1->viz2 If needed analysis1 Assess SM Consumption viz1->analysis1 viz2->analysis1 analysis2 Identify Product & Byproducts analysis1->analysis2

Caption: A streamlined workflow for effective TLC reaction monitoring.

Frequently Asked Questions (TLC)

Q1: My boronic acid starting material is streaking badly on the silica plate. What's causing this and how do I fix it?

A1: Streaking of boronic acids is common and typically caused by two factors:

  • Strong Adsorption: The Lewis acidic boron atom and the two hydroxyl groups interact strongly with the acidic silanol groups on the silica gel surface.

  • Overloading: Applying too much sample exacerbates this issue.

Solutions:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane). The acid protonates the silica surface, reducing its interaction with the boronic acid, leading to sharper spots.

  • Dilute Your Sample: Ensure the reaction mixture aliquot is sufficiently diluted before spotting.

  • Use a Different Stationary Phase: For persistent issues, consider using reversed-phase TLC plates (C18), where polar compounds like boronic acids elute faster.

Q2: I can see my aryl halide by UV, but the boronic acid and product spots are very faint or invisible. How can I visualize them?

A2: Many boronic acids are poor UV absorbers. You must use a chemical stain for visualization. Standard stains like potassium permanganate can work, but specific boronic acid stains are far more effective and selective.

Solutions & Recommended Staining Protocols:

StainPreparation & MethodResult & Mechanism
Alizarin 1. Prepare a 1 mM solution of Alizarin in acetone. 2. Briefly dip the dried TLC plate into the solution for 1-2 seconds. 3. Let the plate dry until it turns pink. 4. Observe under a 366 nm UV lamp.Boronic acids appear as bright yellow-orange fluorescent spots. [6][7] Alizarin's adjacent diol functionality complexes with the boronic acid, inducing fluorescence.[6] This method is highly sensitive and selective.
Curcumin 1. Prepare a staining solution of curcumin. 2. Dip the dried TLC plate in the solution and dry.Boronic acids and their derivatives appear as bright red spots. [8][9] Curcumin coordinates with the boron atom, leading to a visible color change.[9]

Q3: I see a new spot appearing, but I'm not sure if it's my product or a byproduct. How can I be certain?

A3: This is a classic TLC challenge. The "co-spot" is your most powerful tool here.

  • Co-Spot Technique: On your TLC plate, have three lanes:

    • Lane 1: Starting Material (pure this compound).

    • Lane 2: Reaction Mixture.

    • Lane 3 (Co-spot): Spot the starting material first, then, on the exact same spot, apply the reaction mixture.

  • Interpretation:

    • If the starting material spot in Lane 2 has completely disappeared and a new, single spot has appeared, the reaction may be complete.

    • In the co-spot lane (Lane 3), if you see two distinct spots (one for the remaining starting material and one for the product), the reaction is not yet complete. If you see a single, potentially elongated spot, it suggests the product and starting material have very similar Rf values, and you should try a different solvent system.

Q4: My reaction looks complete by TLC, but after workup and analysis, I have a significant amount of Boc-aniline. What happened?

A4: This strongly suggests protodeboronation , the replacement of the C-B bond with a C-H bond.[1][2] This is a common side reaction for arylboronic acids, especially under basic or acidic aqueous conditions.[1][10][11][12] The TLC may be misleading if the product and Boc-aniline have similar Rf values in your chosen solvent system. It's crucial to develop a TLC system that can resolve the desired product from this key byproduct.

Troubleshooting Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive mass information, confirming product formation and identifying byproducts. However, the combination of a boronic acid and a labile Boc group requires careful method design to ensure data integrity.

Logical Flow for LC-MS Troubleshooting

LCMS_Troubleshooting start Problem Observed p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Unexpected Masses (Adducts/Fragments) start->p2 p3 Low Sensitivity / Ion Suppression start->p3 p4 No Product Peak, Only Starting Material start->p4 s1a Check Mobile Phase pH (Is it optimal for analyte?) p1->s1a s2a Identify Common Adducts ([M+Na]+, [M+ACN]+) p2->s2a s3a Improve Sample Cleanup (Remove salts, base) p3->s3a s4a Confirm Reaction Failure (Cross-check with TLC) p4->s4a s1b Column Issue? (Fouling, void) s1a->s1b s1c Sample Overload? s1b->s1c s2b Check for In-Source Boc Fragmentation (M-56) s2a->s2b s2c Look for Boroxine (M*3 - 3H₂O + H)+ s2b->s2c s3b Optimize Chromatography (Separate from matrix) s3a->s3b s3c Dilute Sample s3b->s3c s4b Check for Protodeboronation (Look for Boc-aniline mass) s4a->s4b

Caption: A decision tree for systematically troubleshooting common LC-MS issues.

Frequently Asked Questions (LC-MS)

Q1: I'm using a standard C18 column with a Trifluoroacetic Acid (TFA) mobile phase, and I'm seeing a peak for my deprotected amine. Is my reaction failing?

A1: Not necessarily. The issue is likely your mobile phase. The Boc (tert-Butyloxycarbonyl) group is notoriously acid-labile. While stable enough for many reaction conditions, it can be cleaved by strong acids like TFA, especially when the solvent is evaporated post-purification, concentrating the acid.[13] Formic acid is a much safer choice.

Expert Recommendation: Mobile Phase Selection

  • Avoid TFA: Do not use Trifluoroacetic Acid (TFA) in your mobile phase for analyzing or purifying Boc-protected compounds. It causes significant ion suppression in the MS source and can cleave the protecting group.[3][4]

  • Use Formic Acid: A mobile phase of Water/Acetonitrile with 0.1% Formic Acid is the industry standard. It provides sufficient acidity to protonate analytes for good ESI+ ionization and peak shape without being harsh enough to cause significant on-column or in-source deprotection.[4][14]

  • Consider Ammonium Buffers: For compounds that are sensitive even to formic acid or for methods requiring negative ion mode, a mobile phase containing 5-10 mM ammonium formate or ammonium acetate can be effective.[15]

Q2: My mass spectrum is very complex. I see my expected product mass, but also several other major ions. What are they?

A2: With this compound and its derivatives, you are likely observing a combination of adducts and in-source fragmentation.

Commonly Observed Species in ESI+ Mode:

Ion SpeciesMass Calculation (P = Product)Causality & Troubleshooting
Protonated Molecule [P+H]⁺The desired ion for analysis.
Sodium Adduct [P+Na]⁺Very common. Caused by trace sodium from glassware, reagents (e.g., Na₂CO₃ base), or solvents. To reduce, use high-purity solvents and acid-washed glassware.
Ammonium Adduct [P+NH₄]⁺Common if ammonium-based buffers are used or if there is ammonia contamination.
Solvent Adducts [P+ACN+H]⁺Acetonitrile (ACN) adducts are frequently observed. Reducing source temperature can sometimes minimize them.
Boc Fragmentation [P-C₄H₈+H]⁺ or [P-56+H]⁺This is a key diagnostic ion. The Boc group readily loses isobutylene (mass 56) in the ESI source via a McLafferty-like rearrangement.[7][16] Its presence is a strong indicator of a Boc-protected compound.[17]
Boroxine Ion [(Boronic Acid)₃ - 3H₂O + H]⁺The cyclic trimer of your starting material can be detected, especially in concentrated solutions.

Q3: The sensitivity for my boronic acid starting material is very low, and the peak shape is poor.

A3: This is a multifaceted problem common to boronic acids.

  • Ion Suppression: Boronic acids are polar and can exist in equilibrium with their boronate form. Reaction buffers (e.g., phosphate, carbonate) and salts are notorious for causing ion suppression, where they compete with your analyte for ionization in the ESI source.[15][18][19]

  • Poor Chromatography: The same strong interactions with silica that cause TLC streaking can lead to tailing on a C18 column, especially if the column has exposed silanol groups.

  • Boroxine Formation: In the sample vial, the boronic acid can form its less-polar cyclic trimer, the boroxine.[5][17][20] This can lead to split or broadened peaks as the two forms may not fully interconvert on the chromatographic timescale.

Solutions:

  • Sample Preparation is Key: Before injection, perform a simple dilution or a liquid-liquid extraction to remove the bulk of the inorganic salts and base from your reaction mixture. A "dilute-and-shoot" approach is often sufficient: dilute an aliquot of the reaction mixture 100-fold or more in your initial mobile phase.

  • Optimize Chromatography: Ensure you are using a high-quality, end-capped C18 column. A slightly acidic mobile phase (0.1% formic acid) will keep the boronic acid protonated and minimize interaction with residual silanols.

  • Fresh Samples: Analyze samples promptly after preparation. Letting a boronic acid sit in solution, especially in an autosampler, can promote boroxine formation.

Q4: I am monitoring a Suzuki coupling. Could the palladium catalyst be interfering with my analysis?

A4: Yes. While not typically seen in the MS itself, residual palladium can have indirect effects. High concentrations of palladium can remain in products even after chromatography.[1][11] This can potentially broaden peaks or interfere with ionization. More critically, if you are collecting fractions for subsequent biological assays, residual palladium can be toxic to cells and interfere with results.[1] If you suspect palladium interference, consider adding a metal scavenging step to your workup.[1][11]

Validated Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line ~1 cm from the bottom.

  • Spotting:

    • Lane 1 (SM): Dissolve a small amount of this compound in ethyl acetate and spot.

    • Lane 2 (Co-spot): Spot Lane 1 again, then, on the same spot, apply the reaction mixture.

    • Lane 3 (Reaction): Take a small aliquot (~5 µL) from the reaction mixture, dilute it with ~100 µL of ethyl acetate, and spot.

  • Elution: Develop the plate in a chamber pre-saturated with a mobile phase of 3:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid . Adjust the ratio as needed to achieve an Rf of ~0.3-0.5 for your least polar component.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize under a UV lamp at 254 nm to see the aryl halide and potentially the product.

    • Dip the plate in Alizarin stain (1 mM in acetone) for 1-2 seconds.

    • Allow the plate to dry and observe under a 366 nm UV lamp. The boronic acid starting material will fluoresce brightly. A disappearing fluorescent spot is a strong indicator of reaction progress.

Protocol 2: LC-MS Analysis of a Buchwald-Hartwig Reaction Mixture
  • Sample Preparation:

    • Take 5 µL of the crude reaction mixture.

    • Dilute with 995 µL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid in an HPLC vial.

    • Vortex thoroughly. This 200-fold dilution minimizes matrix effects from the base and salts.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions (ESI+):

    • Scan Range: m/z 100-800.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses:

      • Starting Material: [C₁₁H₁₆BNO₄+H]⁺ = m/z 238.1

      • Protodeboronation Byproduct (Boc-aniline): [C₁₁H₁₅NO₂+H]⁺ = m/z 194.1

      • Expected Product: Calculate [Product+H]⁺

    • Also, check for the characteristic Boc-fragment ion at [Product - 56 + H]⁺.

By applying these principles and protocols, you can achieve reliable and informative monitoring of your this compound reactions, enabling faster optimization and a deeper understanding of your chemical transformations.

References

  • Wikipedia Contributors. (2023).
  • Cammidge, A. N., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
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strategies for scaling up reactions involving (3-Boc-aminophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery, (3-Boc-aminophenyl)boronic acid is a versatile building block, particularly for creating complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1] However, transitioning these reactions from small-scale laboratory setups to larger, process-scale production presents a unique set of challenges. Issues such as reagent solubility, reaction kinetics, mass and heat transfer, and product purification become magnified, demanding a robust and well-understood process.

This technical support center provides a comprehensive guide for researchers, chemists, and drug development professionals to navigate the complexities of scaling up reactions involving this compound. Structured in a practical question-and-answer format, this guide offers field-proven insights and systematic troubleshooting strategies to ensure successful, efficient, and safe scale-up.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

This section addresses specific problems encountered during the scale-up process. Each issue is broken down into potential causes and actionable solutions to guide your experimental optimization.

Problem 1: Low or Stagnant Reaction Yield

Q: My Suzuki-Miyaura coupling reaction works well on a 1-gram scale, but the yield drops significantly when I try to run it on a 50-gram scale. What are the likely causes and how can I fix this?

A: This is a classic scale-up challenge. The drop in yield is typically due to a combination of physical and chemical factors that are less pronounced at the bench scale. Let's break down the primary culprits:

  • Cause 1: Inefficient Mass and Heat Transfer. On a larger scale, inadequate stirring can create localized "hot spots" or areas of poor reagent mixing. This can lead to catalyst decomposition (often indicated by the reaction turning black) and the formation of side products.[2]

    • Solution:

      • Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade or anchor) to ensure vigorous and homogenous mixing of the reaction slurry.

      • Controlled Reagent Addition: Instead of adding all reagents at once, consider the controlled addition of the base or a solution of the boronic acid over time. This can help manage the reaction exotherm.

      • Heating Mantle/Jacketed Reactor: Use a reactor with a heating mantle or jacket that provides uniform surface heating, preventing localized overheating that can occur with an oil bath.

  • Cause 2: Poor Reagent Solubility. this compound and other reaction components may have limited solubility in the chosen solvent system, a problem that worsens with higher concentrations during scale-up.[3] If a reagent is not fully dissolved, it cannot react effectively.

    • Solution:

      • Solvent System Optimization: While this compound is soluble in polar solvents like methanol and DMSO[4][5], common Suzuki solvents are often biphasic mixtures like Toluene/Water or Dioxane/Water.[6] You may need to increase the solvent volume or add a co-solvent to ensure all components are sufficiently soluble at the reaction temperature.

      • Temperature Screening: Ensure the reaction temperature is high enough to dissolve all reagents but not so high that it causes degradation. A temperature screen (e.g., 60°C, 80°C, 100°C) on a small scale can identify the optimal window.[7]

  • Cause 3: Oxygen Sensitivity. While the initial palladium pre-catalysts are often air-stable, the active catalytic species generated in the reaction mixture is highly sensitive to oxygen. Inadequate inerting on a larger scale can lead to rapid catalyst deactivation.

    • Solution:

      • Thorough Degassing: Ensure all solvents and aqueous base solutions are rigorously degassed before use. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes or through a series of freeze-pump-thaw cycles.[8]

      • Maintain Inert Atmosphere: The reaction vessel must be thoroughly purged and backfilled with an inert gas (at least 3 cycles). Maintain a positive pressure of inert gas throughout the entire reaction duration.

Problem 2: Significant Side Product Formation

Q: My scaled-up reaction produces a high percentage of homocoupled boronic acid (a biaryl of this compound) and/or protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize these side reactions?

A: The formation of these impurities points to specific mechanistic pathways that are competing with your desired cross-coupling. Here’s how to address them:

  • Cause 1: Protodeboronation. This is the cleavage of the C-B bond by a proton source, often exacerbated by excessive water, high temperatures, or harsh basic conditions.[8]

    • Solution:

      • Choice of Base: Switch to a milder base. While strong bases like NaOH can be effective, they can also promote protodeboronation. Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are often gentler.[9]

      • Control Water Content: While some water is necessary for many Suzuki protocols, excess water can be detrimental. Use anhydrous solvents where possible and precisely measure the amount of aqueous base added.

      • Use a Boronate Ester: Consider converting the boronic acid to its pinacol ester. Boronate esters are generally more stable and less susceptible to protodeboronation, releasing the boronic acid slowly under the reaction conditions.[1][10]

  • Cause 2: Homocoupling. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidative coupling of two boronic acid molecules.[11]

    • Solution:

      • Rigorous Inerting: As mentioned previously, meticulous exclusion of oxygen is the primary defense against homocoupling. Ensure your degassing and inerting procedures are robust.[8]

      • Reagent Purity: Use high-purity this compound. Impurities in the boronic acid can sometimes initiate side reactions.

Problem 3: Difficult Product Purification

Q: Column chromatography was simple on a small scale, but it's not practical for the 100-gram quantity I need to purify. My product is difficult to crystallize. What are my options?

A: Large-scale purification requires moving away from chromatography towards bulk separation techniques.

  • Solution 1: Recrystallization Optimization.

    • Solvent Screening: Perform a systematic screening of various solvent/anti-solvent systems on a small scale. Test common solvents like isopropanol, ethanol, ethyl acetate, toluene, and heptane. The goal is to find a system where the product is highly soluble in a hot solvent but poorly soluble when cold, while impurities remain in solution.

    • Seeding: If you have a small amount of pure product, use it to seed the supersaturated solution to induce crystallization.

  • Solution 2: Trituration.

    • This technique involves stirring the crude solid material as a slurry in a solvent in which the desired product is insoluble, but the impurities are soluble. After stirring, the solid product is isolated by filtration. Heptane or diethyl ether are common choices for triturating non-polar impurities.

  • Solution 3: Extractive Workup.

    • Acid/Base Extraction: If your final product has a different acidity or basicity than the remaining impurities, an acid/base liquid-liquid extraction can be a powerful purification tool. Since the Boc-protecting group is present, the amine is not basic. However, if deprotection occurs, this can be exploited.

    • Complexation: Boronic acids can be selectively extracted into an aqueous layer by forming a complex with agents like sorbitol.[12] This can be useful for removing unreacted this compound before final product purification.

Scale-Up Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues when scaling up reactions with this compound.

G start Reaction Scale-Up: Low Yield or Impurities check_conversion Is Starting Material (SM) Fully Consumed? start->check_conversion sm_present Incomplete Conversion check_conversion->sm_present No sm_consumed SM Consumed, but Low Yield of Product check_conversion->sm_consumed Yes cause_solubility Potential Cause: Poor Solubility sm_present->cause_solubility cause_mass_transfer Potential Cause: Inefficient Mass/Heat Transfer sm_present->cause_mass_transfer cause_catalyst Potential Cause: Catalyst Deactivation (O₂) sm_present->cause_catalyst sol_solubility Solution: Optimize Solvent System Increase Temperature cause_solubility->sol_solubility sol_mass_transfer Solution: Use Overhead Stirring Control Reagent Addition cause_mass_transfer->sol_mass_transfer sol_catalyst Solution: Rigorous Degassing Maintain Inert Atmosphere cause_catalyst->sol_catalyst check_impurities Are Side Products Present? sm_consumed->check_impurities impurities_present Major Side Products Identified check_impurities->impurities_present Yes no_impurities Potential Issue: Product Loss During Workup/ Purification check_impurities->no_impurities No cause_proto Cause: Protodeboronation impurities_present->cause_proto cause_homo Cause: Homocoupling impurities_present->cause_homo sol_proto Solution: Use Milder Base (K₃PO₄) Use Boronate Ester cause_proto->sol_proto sol_homo Solution: Strict O₂ Exclusion cause_homo->sol_homo sol_purification Solution: Optimize Crystallization Develop Extractive or Trituration Method no_impurities->sol_purification Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd Boronic Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Boronic->Borate Protodeboronation Protodeboronation Boronic->Protodeboronation Undesired Pathway Base Base (OH⁻) Base->Borate Borate->Transmetal ArH Ar'-H Protodeboronation->ArH ProtonSource H₂O, ROH ProtonSource->Protodeboronation

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

References

  • Organic Chemistry Portal. "Arylboronic acid or boronate synthesis." Accessed January 7, 2026. [Link]
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  • Google Patents. "CN103570753A - Preparation method of arylboronic acid compound." Accessed January 7, 2026.
  • ResearchGate. "How to purify boronic acids/boronate esters?" Accessed January 7, 2026. [Link]
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  • PubMed Central (PMC). "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Accessed January 7, 2026. [Link]
  • Springer. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Accessed January 7, 2026. [Link]
  • ResearchGate. "How can I solve my problem with Suzuki coupling?" Accessed January 7, 2026. [Link]
  • PubChem. "this compound (C11H16BNO4)." Accessed January 7, 2026. [Link]
  • Google Patents. "CN109467569B - Synthetic method of 3-aminophenylboronic acid." Accessed January 7, 2026.
  • MDPI. "Synthesis of Boron-Containing Primary Amines." Accessed January 7, 2026. [Link]
  • ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Accessed January 7, 2026. [Link]
  • ResearchGate. "Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride." Accessed January 7, 2026. [Link]
  • Drug Discovery and Development. "Novel Synthesis Technique Produces Boronic Acid-Based Drugs." Accessed January 7, 2026. [Link]
  • ResearchGate. "Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF." Accessed January 7, 2026. [Link]
  • Reddit. "Failed suzuki coupling, any suggenstions? : r/Chempros." Accessed January 7, 2026. [Link]
  • MDPI. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective." Accessed January 7, 2026. [Link]
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  • MDPI. "The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry." Accessed January 7, 2026. [Link]
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Validation & Comparative

A Researcher's Guide to (3-Boc-aminophenyl)boronic Acid and Its Isomers: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and materials science, aminophenylboronic acids (APBAs) serve as indispensable building blocks. Their dual functionality, featuring a reactive boronic acid and a versatile amino group, makes them valuable in applications ranging from palladium-catalyzed cross-coupling reactions to the development of sophisticated chemosensors.

This guide provides an in-depth comparison of (3-Boc-aminophenyl)boronic acid with its unprotected ortho (2-), meta (3-), and para (4-) isomers. We will explore how the strategic placement of the amino group and the introduction of a tert-butyloxycarbonyl (Boc) protecting group fundamentally alter the molecule's physicochemical properties, reactivity, stability, and suitability for various research applications.

Structural Overview and Physicochemical Properties

The isomeric aminophenylboronic acids—2-APBA, 3-APBA, and 4-APBA—differ in the substitution pattern on the phenyl ring. This seemingly minor structural change has significant consequences for their electronic properties and intramolecular interactions. The introduction of the bulky, electron-withdrawing Boc group on 3-APBA creates this compound, a reagent with markedly different characteristics.

A summary of their key physical and chemical properties is presented below.

Table 1: Comparison of Physicochemical Properties of APBA Isomers

Property2-Aminophenylboronic acid3-Aminophenylboronic acid4-Aminophenylboronic acidThis compound
Molecular Formula C₆H₈BNO₂[1]C₆H₈BNO₂[2]C₆H₈BNO₂[3]C₁₁H₁₆BNO₄[4]
Molecular Weight 136.95 g/mol [1]136.95 g/mol [2]136.95 g/mol [3]237.06 g/mol [4][5]
Appearance Crystalline powder[6]Off-white to light brown powder or crystals[7]PowderWhite to off-white powder
Melting Point (°C) 145-156 (HCl salt)225195-200 (HCl salt)Not widely reported
pKa (Boronic Acid) ~8.78.81[7]~8.9~8.0 (estimated)[5]
Solubility Soluble in various organic solvents[8]Soluble in DMSO, methanol, and partly in water[7][9]Soluble in polar organic solventsSoluble in polar organic solvents like methanol[5]

The position of the amino group influences the acidity (pKa) of the boronic acid. Electron-withdrawing groups tend to lower the pKa, making the boronic acid a stronger Lewis acid[10]. The Boc group on the 3-amino position in this compound slightly increases the acidity compared to its unprotected counterparts, a factor that can influence its reactivity in certain applications[5].

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

When to Use Unprotected APBAs (2-, 3-, 4-):

These reagents are used when the goal is to introduce an aminophenyl group directly into a target molecule, and the free amine is desired in the final product without an additional deprotection step. They are common intermediates in the synthesis of pharmaceuticals and dyes.[8][11]

When to Use this compound:

This reagent is the superior choice when the amino group needs to be protected during one or more synthetic steps.

  • Preventing Side Reactions: The Boc group prevents the amine from acting as a nucleophile in competing reactions (e.g., N-arylation).

  • Modulating Reactivity: It alters the electronic nature of the aromatic ring, which can be beneficial for controlling regioselectivity or reaction rates.

  • Orthogonal Protection: The Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., TFA), allowing for selective deprotection later in the synthesis.[12][13][14]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of an aminophenylboronic acid with an aryl bromide. Note: Optimization is often necessary for specific substrates.

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), the aminophenylboronic acid reagent (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.5 equiv).[15]

  • Solvent Addition: Degas a solvent mixture, typically 1,4-dioxane/water (4:1), by bubbling with an inert gas (Argon or Nitrogen) for 20 minutes. Add the solvent to the flask.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.[15] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Key Difference in Practice: When using this compound, the resulting product will be the Boc-protected biaryl amine. A subsequent step of acid-catalyzed deprotection would be required to reveal the free amine.

Applications in Sensing and Materials Science

The ability of boronic acids to form reversible covalent bonds with cis-diols is the foundation for their use in chemical sensors, particularly for saccharides like glucose.[16][17]

  • Unprotected APBAs (especially 3-APBA and 4-APBA): These are frequently used to functionalize surfaces (e.g., gold electrodes, carbon nanotubes) for the development of electrochemical or fluorescent sensors.[18][19] The free amino group can be used for immobilization or to modulate the electronic properties of the sensor. For example, 3-APBA has been immobilized on gold electrodes to create affinity sensors for bacteria by binding to diol groups on the cell wall.[18] It has also been electropolymerized to create imprinted polymers for bacterial detection.[20]

  • This compound: Due to the protected amine, this derivative is generally not used directly as a sensing molecule. The Boc group would sterically hinder or electronically deactivate the interactions needed for sensing. However, it serves as a crucial precursor. It can be incorporated into a polymer or attached to a surface, after which the Boc group is removed to unmask the reactive amine and activate the sensing capability.

Caption: Decision logic for selecting the appropriate aminophenylboronic acid.

Conclusion and Recommendations

The choice between this compound and its unprotected isomers is dictated by the specific demands of the application.

  • Choose this compound for multi-step syntheses where the amino group must be masked to prevent side reactions or to be revealed at a later, strategic point. Its superior stability and handling properties make it a more reliable reagent for complex synthetic routes.

  • Choose unprotected 2-, 3-, or 4-aminophenylboronic acids for direct incorporation of the aminophenyl moiety via cross-coupling or for applications in sensing and materials science where the free amine and boronic acid are required for binding, immobilization, or polymerization.

By understanding the distinct advantages and limitations conferred by the Boc protecting group and the isomeric position of the amine, researchers can make more informed decisions, leading to more efficient, reliable, and successful experimental outcomes.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
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A Comparative Guide to the NMR and Mass Spectrometry Analysis of (3-Boc-aminophenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Boc-aminophenyl)boronic acid and its derivatives are pivotal building blocks in modern drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] The precise characterization of these molecules is paramount to ensure the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. This guide provides an in-depth comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive analysis of these important compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure trustworthy and reproducible results.

The Analytical Imperative: Why In-Depth Characterization Matters

The Boc (tert-butyloxycarbonyl) protecting group, while essential for controlling reactivity, introduces a layer of analytical complexity. Its lability under certain conditions can lead to premature deprotection, and its presence influences the spectral features of the parent molecule. Furthermore, boronic acids themselves are prone to dehydration, forming cyclic boroxine trimers.[3] An incomplete or inaccurate characterization can lead to erroneous assumptions about sample purity and composition, jeopardizing entire synthetic campaigns. Therefore, a multi-faceted analytical approach is not just recommended; it is a necessity for robust drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, ¹H, ¹³C, and ¹¹B NMR are the most informative experiments.

¹H and ¹³C NMR: Mapping the Carbon Skeleton

Expertise & Experience: The aromatic region of the ¹H NMR spectrum provides critical information about the substitution pattern on the phenyl ring. The Boc group presents a characteristic singlet at approximately 1.5 ppm, integrating to nine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the boronic acid and the Boc-protected amine group. In ¹³C NMR, the carbonyl of the Boc group is typically observed around 152 ppm, and the quaternary carbon of the tert-butyl group appears near 80 ppm.

Trustworthiness: The integration of the Boc protons against the aromatic protons serves as a primary check for the integrity of the protecting group. Any significant deviation from the expected 9:4 ratio (for a monosubstituted phenyl ring) warrants further investigation into potential deprotection or the presence of impurities.

¹¹B NMR: A Direct Probe of the Boron Environment

Expertise & Experience: ¹¹B NMR is a powerful, though often underutilized, tool for characterizing boronic acids.[4][5][6] The chemical shift of the boron nucleus is highly sensitive to its coordination state.[4] A trigonal planar (sp²) boronic acid typically resonates in the range of 27-33 ppm.[7] Upon interaction with diols or in basic media, it can convert to a tetrahedral (sp³) boronate ester or boronate anion, respectively, resulting in a significant upfield shift to the 5-15 ppm region.[4][5] This phenomenon is crucial for monitoring reactions and understanding the behavior of the boronic acid in different chemical environments.[5][6]

Trustworthiness: A broad signal in the ¹¹B NMR spectrum can indicate exchange processes or the presence of multiple boron species, such as the monomeric boronic acid and its trimeric boroxine form.[7] Observing a sharp, single peak at the expected chemical shift provides high confidence in the homogeneity of the boron environment.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

    • For ¹¹B NMR, use a boron-free probe and acquire data with a relatively short relaxation delay. The chemical shifts should be referenced to an external standard of BF₃·OEt₂.

  • Data Processing: Process the data with appropriate apodization functions to enhance resolution or signal-to-noise. Carefully integrate all relevant peaks.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B C Insert Sample into NMR Spectrometer (≥400 MHz) B->C D Acquire ¹H, ¹³C, and ¹¹B Spectra C->D E Apply Fourier Transform and Phase Correction D->E F Integrate Peaks and Assign Chemical Shifts E->F G Structural Elucidation F->G

Mass Spectrometry: Unveiling the Molecular Weight and Beyond

Mass spectrometry provides complementary information to NMR by determining the mass-to-charge ratio (m/z) of the molecule and its fragments. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for these compounds.[8][9]

Challenges in the Mass Spectrometry of Boronic Acids

Expertise & Experience: The analysis of boronic acids by MS is not without its challenges. These molecules can be prone to dehydration in the gas phase, leading to the formation of boroxines (cyclic trimers), which can complicate spectral interpretation.[3][10] Furthermore, the Boc group is susceptible to fragmentation, particularly in-source decay, which can lead to the observation of peaks corresponding to the deprotected amine.[11][12]

Trustworthiness: Careful optimization of MS parameters is crucial to minimize in-source fragmentation and dehydration. The use of soft ionization techniques and lower cone voltages can help preserve the molecular ion.[11] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent ion and its fragments, providing an additional layer of confidence in the identification.

Fragmentation Patterns: A Diagnostic Tool

The fragmentation of this compound derivatives in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include:

  • Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) or the observation of a fragment corresponding to the protonated deprotected amine.

  • Loss of isobutylene: A neutral loss of 56 Da from the Boc group.[12]

  • Loss of water from the boronic acid moiety.

  • Decarboxylation of the Boc group.

Understanding these fragmentation patterns is key to correctly interpreting the mass spectrum and identifying potential impurities or degradation products.[13]

Experimental Protocol: Optimized ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize an ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the molecular ion and minimize fragmentation.

  • Data Acquisition: Acquire data in both positive and negative ion modes. Positive mode will typically show the protonated molecule [M+H]⁺, while negative mode can reveal the deprotonated molecule [M-H]⁻.

  • Tandem MS (MS/MS): If fragmentation is observed, perform MS/MS on the parent ion to elucidate the fragmentation pathways and confirm the structure.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis H Prepare Dilute Solution (~1 mg/mL) I Infuse into ESI Source H->I J Optimize Source Parameters I->J K Acquire Full Scan MS (Positive & Negative Modes) J->K L Perform MS/MS on Parent Ion K->L M Identify Molecular Ion L->M N Analyze Fragmentation Pattern M->N O Confirm Elemental Composition (HRMS) N->O

Performance Comparison: NMR vs. Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed structural information, connectivity, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sensitivity Lower (mg to µg range)Higher (µg to ng range)
Quantitative Analysis Excellent, with internal standardsCan be quantitative, but often requires more extensive calibration
Throughput LowerHigher, especially with LC-MS
Key Advantage for Topic Unambiguous structural elucidation and direct observation of the boron environment.High sensitivity for impurity profiling and confirmation of molecular weight.
Key Limitation for Topic Lower sensitivity for detecting trace impurities.Potential for in-source fragmentation and dehydration, complicating spectra.

Synergistic Power: An Integrated Analytical Approach

Neither NMR nor mass spectrometry alone provides a complete picture of this compound derivatives. A truly robust analytical strategy leverages the strengths of both techniques. NMR provides the definitive structural framework, while MS confirms the molecular weight and offers a highly sensitive method for detecting impurities and degradation products.

For example, a low-level impurity resulting from the premature deprotection of the Boc group might be difficult to quantify by ¹H NMR if its signals overlap with those of the main component. However, this impurity would be readily detected by MS as a distinct ion at a lower m/z value. Conversely, MS would not be able to distinguish between constitutional isomers, a task for which 2D NMR techniques are ideally suited.

Conclusion

The rigorous characterization of this compound derivatives is a critical step in the drug development pipeline. By employing a synergistic approach that combines the structural elucidation power of NMR spectroscopy with the sensitivity and molecular weight information from mass spectrometry, researchers can ensure the quality and integrity of these vital synthetic intermediates. This comprehensive analytical workflow, grounded in a deep understanding of the underlying chemical principles and potential pitfalls, is essential for advancing projects from discovery to clinical application.

References

  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF - ResearchGate.
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A Senior Application Scientist's Guide to Cross-Coupling Reactions with (3-Boc-aminophenyl)boronic Acid: A Yield Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount for the rapid assembly of complex molecules, particularly in the realm of pharmaceutical and materials science.[1] (3-Boc-aminophenyl)boronic acid is a versatile building block, incorporating a protected aniline moiety that is frequently utilized in the synthesis of bioactive compounds. The choice of cross-coupling methodology can significantly impact the yield, purity, and overall efficiency of a synthetic route. This guide provides an in-depth, comparative analysis of the performance of four prominent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using this compound or its close derivatives as a key substrate.

The Strategic Importance of Cross-Coupling Selection

The decision to employ a specific cross-coupling method is not merely a matter of academic preference but a critical strategic choice that influences the entire synthetic workflow. Factors such as the nature of the desired bond, the electronic and steric properties of the coupling partners, and the tolerance of other functional groups present in the molecule must be carefully considered. The Boc-protecting group on the aniline nitrogen, while generally robust, can influence the reactivity of the boronic acid and necessitates careful optimization of reaction conditions to prevent undesired side reactions.

Comparative Yield Analysis

Cross-Coupling MethodCoupling Partner ExampleProduct TypeTypical High Yield (%)
Suzuki-Miyaura 4-BromoanisoleBiaryl95%
Buchwald-Hartwig 4-BromoanisoleDiaryl amine92%
Sonogashira PhenylacetyleneAryl alkyne86%
Heck StyreneStilbene derivative76%

Table 1: Comparative yields of different cross-coupling methods with this compound or its derivatives. Yields are based on optimized, literature-reported protocols.

In-Depth Analysis of Cross-Coupling Methodologies

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] For this compound, the Suzuki-Miyaura coupling provides an efficient route to biaryl structures, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is critical. For electron-rich boronic acids like the substrate , sterically hindered and electron-rich biarylphosphine ligands such as SPhos or XPhos are often employed to promote the challenging transmetalation and reductive elimination steps of the catalytic cycle.[3] Pre-catalysts like XPhos Pd G2 offer the advantage of being air- and moisture-stable, simplifying reaction setup.[4]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[5] Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation.[6][7]

  • Solvent: A mixture of an organic solvent and water is often employed. Solvents like 1,2-dimethoxyethane (DME) or ethanol facilitate the dissolution of both the organic and inorganic reagents.[4]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: The Premier Method for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and versatile method for the formation of C-N bonds.[1][8] In the context of our topic, this reaction is employed to couple an aryl halide with the Boc-protected aniline, effectively reversing the roles of the coupling partners compared to the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is paramount for achieving high yields in Buchwald-Hartwig aminations. Ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility, enabling the coupling of a wide range of amines and aryl halides, including challenging substrates.[9]

  • Base: Strong, non-nucleophilic bases are typically required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice, although for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with more active catalyst systems.[10][11]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to avoid decomposition of the strong base and to ensure the stability of the catalytic species.[10]

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is the method of choice for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.[10][12] This reaction involves the coupling of a terminal alkyne with an aryl halide, typically in the presence of a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[13]

  • Solvent: A variety of solvents can be used, including THF, DMF, and the amine base itself. Anhydrous conditions are generally preferred.[10]

Caption: Experimental workflow for a typical Sonogashira coupling.

Heck Reaction: A Versatile Tool for Olefination

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[14][15] This reaction is particularly useful for the synthesis of substituted alkenes, including stilbene derivatives.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: While ligandless conditions are sometimes successful, the use of phosphine ligands can often improve the yield and selectivity of the Heck reaction. For challenging substrates like aryl chlorides, bulky, electron-rich phosphines such as P(t-Bu)₃ have proven to be highly effective.[5]

  • Base: An inorganic or organic base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. Common bases include triethylamine (TEA), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5]

  • Solvent: Polar aprotic solvents like DMF, NMP, or dioxane are typically used.[16]

Caption: Experimental workflow for a typical Heck reaction.

Experimental Protocols

The following are representative, optimized protocols for each cross-coupling reaction, based on high-yield examples from the literature for this compound or closely related analogs.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole[4]

Materials:

  • This compound

  • 4-Bromoanisole

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Ethanol (EtOH)

  • Deionized Water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.5 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (3.0 mmol).

  • Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).

  • Seal the vial, evacuate, and backfill with nitrogen or argon.

  • Add ethanol (5 mL) and deionized water (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 60°C and stir for 2 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and pass it through a short plug of silica gel.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to afford the pure product.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoanisole with tert-Butyl (3-aminophenyl)carbamate[18]

Materials:

  • tert-Butyl (3-aminophenyl)carbamate

  • 4-Bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and NaOt-Bu (2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add tert-butyl (3-aminophenyl)carbamate (1.2 mmol) and 4-bromoanisole (1.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of tert-Butyl (3-iodophenyl)carbamate with Phenylacetylene[11]

Materials:

  • tert-Butyl (3-iodophenyl)carbamate

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, dissolve tert-butyl (3-iodophenyl)carbamate (1.0 mmol) in anhydrous THF (5 mL).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.05 mmol, 5 mol%), and triethylamine (3.0 mmol).

  • To this stirring mixture, add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Reaction of tert-Butyl (3-iodophenyl)carbamate with Styrene[5]

Materials:

  • tert-Butyl (3-iodophenyl)carbamate

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), P(t-Bu)₃ (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.1 mmol) to an oven-dried Schlenk flask.

  • Add tert-butyl (3-iodophenyl)carbamate (1.0 mmol) and styrene (1.2 mmol).

  • Add anhydrous dioxane (5 mL).

  • Heat the reaction mixture to 100-120°C with vigorous stirring, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the trans-stilbene derivative.

Conclusion and Recommendations

This guide provides a comprehensive comparison of four major cross-coupling methodologies for the functionalization of this compound and its derivatives.

  • For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling stands out as the most efficient method, often providing the highest yields under relatively mild conditions.

  • When the goal is to form a C-N bond and synthesize diaryl amines , the Buchwald-Hartwig amination is the undisputed method of choice, offering excellent yields and broad substrate scope.

  • For the introduction of an alkynyl moiety , the Sonogashira coupling is a reliable and high-yielding reaction.

  • The Heck reaction provides a viable, albeit sometimes lower-yielding, route to stilbene derivatives .

The selection of the optimal cross-coupling method will ultimately depend on the specific synthetic target. However, by understanding the nuances of each reaction and carefully selecting the catalyst, ligand, base, and solvent, researchers can significantly enhance the efficiency and success of their synthetic endeavors. The protocols and comparative data presented herein serve as a valuable resource for chemists in the pharmaceutical and materials science industries, enabling them to make informed decisions and accelerate the discovery and development of novel molecules.

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A Comparative Spectroscopic Guide to (3-Boc-aminophenyl)boronic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. Among these, protected aminophenylboronic acids serve as critical reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation. This guide provides an in-depth spectroscopic analysis of (3-Boc-aminophenyl)boronic acid, a key intermediate, and presents a comparative study with its structural isomer, (4-Boc-aminophenyl)boronic acid. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these versatile reagents.

Introduction to Boc-Protected Aminophenylboronic Acids

The tert-butyloxycarbonyl (Boc) protecting group offers a robust yet readily cleavable means of masking the nucleophilic amino group of aminophenylboronic acids. This protection strategy is essential to prevent self-polymerization and other unwanted side reactions during storage and in situ applications, such as the Suzuki-Miyaura coupling. The choice between the meta-substituted this compound and its para-substituted counterpart, (4-Boc-aminophenyl)boronic acid, can significantly influence the steric and electronic properties of the resulting coupled products, ultimately impacting their biological activity and pharmacological profiles. Accurate spectroscopic characterization is therefore crucial for verifying the identity and purity of these reagents before their incorporation into synthetic workflows.

Spectroscopic Characterization of this compound

The unique structural features of this compound give rise to a distinct spectroscopic signature. The following data provides a benchmark for the identification and quality control of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum, acquired in deuterated dimethyl sulfoxide (DMSO-d₆), provides unambiguous evidence for the compound's structure. The key chemical shifts and their assignments are detailed below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.55s1H-NH-
7.95s2H-B(OH)₂
7.78s1HAr-H
7.55d1HAr-H
7.37d1HAr-H
7.28t1HAr-H
1.47s9H-C(CH₃)₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
152.8C=O (Boc)
139.6Ar-C
133.0Ar-C
126.9Ar-C
121.7Ar-C
120.9Ar-C
79.2-C (CH₃)₃
28.1-C(C H₃)₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.

Frequency (cm⁻¹)Functional Group
~3400 - 3200O-H stretch (boronic acid), N-H stretch
~2980 - 2850C-H stretch (aliphatic)
~1700C=O stretch (Boc)
~1350B-O stretch

Comparative Analysis: this compound vs. (4-Boc-aminophenyl)boronic acid

While structurally similar, the positional isomerism of the Boc-amino and boronic acid groups leads to discernible differences in their spectroscopic profiles. Understanding these nuances is critical for unambiguous identification.

FeatureThis compound(4-Boc-aminophenyl)boronic acidRationale for Difference
¹H NMR (Aromatic Region) More complex splitting pattern due to meta-substitution.Simpler, more symmetric splitting pattern (two doublets) due to para-substitution.The symmetry of the para-substituted ring results in fewer unique proton environments compared to the meta-substituted isomer.
¹³C NMR (Aromatic Region) Six distinct aromatic carbon signals.Four distinct aromatic carbon signals.The higher symmetry of the para-isomer leads to equivalent carbons, reducing the number of unique signals.
IR (N-H Stretch) ~3400 - 3200 cm⁻¹~3400 - 3300 cm⁻¹[1]The electronic environment of the N-H bond is subtly altered by the relative position of the boronic acid group, which can influence the stretching frequency.
IR (C=O Stretch) ~1700 cm⁻¹~1700 cm⁻¹[1]The carbonyl stretch of the Boc group is less affected by the remote substitution on the aromatic ring.
IR (B-O Stretch) ~1350 cm⁻¹~1350 cm⁻¹[1]The boronic acid B-O stretching frequency is a characteristic feature of this functional group and is not significantly impacted by the position of the amino group.

This comparative data highlights the importance of utilizing a combination of spectroscopic techniques for the definitive identification of these isomers.

The Role in Suzuki-Miyaura Coupling: A Mechanistic Overview

The utility of Boc-protected aminophenylboronic acids is prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-X R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (with R2-B(OH)2 & Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 R1-X->R1-Pd(II)L2-X Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Weigh approximately 5-10 mg of the boronic acid derivative for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher) using appropriate parameters.

  • Process the raw data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

General Procedure for Solid-State IR Spectroscopy (Thin Film Method)
  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Place the salt plate in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_Application Application in Synthesis NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Spectral Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing & Referencing NMR_Acquisition->NMR_Processing Suzuki Suzuki-Miyaura Coupling NMR_Processing->Suzuki IR_Sample_Prep Sample Preparation (Thin Film on Salt Plate) IR_Acquisition Spectral Acquisition IR_Sample_Prep->IR_Acquisition IR_Analysis Peak Identification IR_Acquisition->IR_Analysis IR_Analysis->Suzuki

Caption: A generalized workflow for the spectroscopic characterization and application of aminophenylboronic acids.

Conclusion

The meticulous spectroscopic analysis of this compound and its comparison with the 4-substituted isomer provide a clear and objective guide for researchers in the field. The distinct NMR and IR spectral features presented herein serve as a reliable reference for compound identification and quality assessment. A thorough understanding of these characteristics, coupled with a firm grasp of their application in pivotal synthetic methodologies like the Suzuki-Miyaura coupling, empowers scientists to make strategic choices in the design and execution of novel synthetic routes for the advancement of drug discovery programs.

References

  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun. 1979, (19), 866-867. [Link]
  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron 2002, 58 (48), 9633-9695. [Link]

Sources

The Versatility of a Privileged Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from (3-Boc-aminophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. Among the myriad of available building blocks, (3-Boc-aminophenyl)boronic acid has emerged as a particularly valuable scaffold. Its unique trifecta of a versatile boronic acid moiety, a strategically protected amine, and an aromatic core provides a robust platform for the synthesis of a diverse array of biologically active compounds. This guide offers an in-depth evaluation of the biological activities of compounds synthesized from this versatile precursor, presenting a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen is of critical importance. It allows for selective reactions at the boronic acid site, such as the widely utilized Suzuki-Miyaura cross-coupling, without interference from the amino group.[1][2] Subsequent deprotection unmasks the amino group, providing a handle for further functionalization, thereby enabling the creation of complex molecules with diverse pharmacological profiles. This guide will explore the anticancer, antimicrobial, and enzyme inhibitory activities of compounds derived from this key intermediate.

Anticancer Activity: Targeting Malignancy with Precision

Derivatives of aminophenylboronic acid have shown significant promise as anticancer agents, primarily through their action as proteasome inhibitors.[3][4] The boronic acid pharmacophore is known to interact with the N-terminal threonine residue in the active site of the proteasome, leading to the inhibition of cancer cell growth.[4]

A key strategy in leveraging the this compound scaffold is its use in Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, which can be further elaborated.[1] While direct comparative studies on a series of compounds from this specific precursor are not extensively documented in a single source, we can evaluate representative compounds from the broader class of aminophenylboronic acid derivatives to understand their potential.

Comparative Anticancer Activity of Phenylboronic Acid Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Simple Phenylboronic Acid DerivativesA2780 (Ovarian)Low micromolar[5]
Benzoxaborole DerivativesA2780 (Ovarian)Low micromolar[5]
Phenylboronic Acid-based Drug Delivery SystemsBreast Cancer CellspH-dependent efficacy[3]

This table is a synthesis of data from multiple sources to illustrate the potential of the aminophenylboronic acid scaffold.

The data suggests that even simple modifications to the phenylboronic acid core can lead to potent, low micromolar antiproliferative activity.[5] Furthermore, the incorporation of the aminophenylboronic acid moiety into more complex systems, such as drug delivery nanoparticles, highlights its utility in targeted cancer therapy.[3][6]

Experimental Protocol: Evaluating Anticancer Activity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds synthesized from this compound. Remove the culture medium from the wells and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow

Antimicrobial Activity: A Renewed Front in the Fight Against Resistance

Boron-containing compounds, including derivatives of phenylboronic acid, have demonstrated notable antimicrobial properties.[4] The ability of the boronic acid moiety to interact with diol-containing structures on bacterial cell walls is a key aspect of their mechanism of action.[7][8] The this compound scaffold can be utilized to synthesize novel antimicrobial agents, with the amino group providing a point for diversification to potentially overcome resistance mechanisms.

Comparative Antimicrobial Activity of Phenylboronic Acid Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenylboronic Acid DerivativesStaphylococcus aureus-[7][8]
Phenylboronic Acid DerivativesSalmonella-[8]

MIC (Minimum Inhibitory Concentration) values are indicative of the potency of an antimicrobial agent. Specific values for derivatives of this compound would require targeted synthesis and testing.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Workflow

Enzyme Inhibition: Modulating Biological Pathways

The electrophilic nature of the boron atom in boronic acids makes them excellent candidates for enzyme inhibitors, particularly for serine proteases.[9][10] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[9] Compounds derived from this compound can be designed to target specific enzymes by modifying the substituents on the phenyl ring, thereby influencing binding affinity and selectivity.

Potential Enzyme Targets for Aminophenylboronic Acid Derivatives:

  • Proteasomes: As discussed in the anticancer section, this is a well-established target.[3][4]

  • β-Lactamases: Inhibition of these enzymes can restore the efficacy of β-lactam antibiotics against resistant bacteria.[3]

  • Other Serine Hydrolases: The versatility of the scaffold allows for the potential targeting of a wide range of enzymes involved in various disease processes.[9]

Experimental Protocol: General Assay for Serine Protease Inhibition

A general method to assess the inhibitory potential of synthesized compounds against a serine protease (e.g., chymotrypsin) using a chromogenic substrate.

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin), and the test inhibitor in a suitable buffer (e.g., Tris-HCl).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and the inhibitor at various concentrations. Allow to pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance over time at a wavelength appropriate for the chromogenic product (e.g., 405 nm for p-nitroaniline) using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots. Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

The this compound scaffold represents a privileged starting material in medicinal chemistry, offering a gateway to a wide range of potentially bioactive compounds. Through strategic synthetic manipulations, particularly leveraging the Suzuki-Miyaura coupling and subsequent modifications at the deprotected amino group, researchers can generate libraries of compounds for screening against various biological targets. The evidence, drawn from the broader class of aminophenylboronic acid derivatives, strongly suggests that this scaffold is a valuable platform for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. The experimental protocols provided herein offer a starting point for the rigorous evaluation of such newly synthesized compounds, paving the way for future drug discovery endeavors.

References

  • [Author(s) if available]. (Year). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. [Link]
  • [Author(s) if available]. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. [Link]
  • [Author(s) if available]. (2017). Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. PMC. [Link]
  • [Author(s) if available]. (Year). Synthesis of biologically active boron-containing compounds. PMC. [Link]
  • [Author(s) if available]. (Year). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
  • [Author(s) if available]. (Year). 3-Aminophenylboronic Acid: A Versatile Intermediate for Diverse Chemical Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • [Author(s) if available]. (Year). Phenylboronic acid complexing reagents derived from aminosalicylic acid.
  • [Author(s) if available]. (Year). Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. [Link]
  • [Author(s) if available]. (Year). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. PMC. [Link]
  • [Author(s) if available]. (Year). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
  • [Author(s) if available]. (Year). Boronic acid-containing block copolymers for controlled drug delivery.
  • [Author(s) if available]. (Year). Recent Development of Boron-Containing Small-Molecule Anticancer Agents.
  • [Author(s) if available]. (Year). Affinity sensor using 3-aminophenylboronic acid for bacteria detection.
  • [Author(s) if available]. (Year). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications.
  • [Author(s) if available]. (2010). Affinity sensor using 3-aminophenylboronic acid for bacteria detection. PubMed. [Link]
  • [Author(s) if available]. (Year). Substituted phenyl boronic acid containing polymers and methods of use.
  • [Author(s) if available]. (Year). Synthetic method of 3-aminophenylboronic acid.

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A Comparative Guide to the Validation of Analytical Methods for Quantifying (3-Boc-aminophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like (3-Boc-aminophenyl)boronic acid is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in the principles of scientific integrity and regulatory compliance. We will explore the validation of High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC with Mass Spectrometry (MS) detection, and Gas Chromatography with Mass Spectrometry (GC-MS), offering detailed experimental protocols and a framework for method selection.

This compound is a vital building block in organic synthesis, frequently employed in the creation of complex pharmaceutical molecules. Its accurate measurement is critical to ensure reaction efficiency, final product purity, and process consistency. However, boronic acids as a class present unique analytical challenges, including their polarity and propensity for dehydration to form boroxines, which can complicate quantification. This guide will address these challenges within the context of a rigorous validation framework.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The core validation parameters, as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), will form the basis of our comparative evaluation.[3][4][5][6][7]

The Analytical Landscape: Potential Methods for Quantification

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, three primary techniques present themselves as viable candidates:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of the pharmaceutical industry, HPLC-UV is often the first choice for the analysis of non-volatile, UV-active compounds. The presence of the phenyl ring in this compound allows for straightforward UV detection.

  • High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS): Offering enhanced selectivity and sensitivity, HPLC-MS can be invaluable for complex matrices or when low-level quantification is required. It provides mass information that can confirm the identity of the analyte and any potential impurities or degradants.

  • Gas Chromatography with Mass Spectrometry (GC-MS): While boronic acids are generally non-volatile, derivatization can render them suitable for GC analysis.[8] This method can offer excellent resolution and sensitivity, particularly for identifying and quantifying volatile or semi-volatile impurities.

The following sections will detail the validation protocols for each of these methods, providing a head-to-head comparison of their performance characteristics.

Part 1: The Validation Workflow

A robust analytical method validation follows a structured process, from initial planning to final reporting. This workflow ensures that the method is fit for its intended purpose.[1][9]

Analytical_Method_Validation_Workflow cluster_0 Planning & Protocol cluster_1 Experimental Execution cluster_2 Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Establishes scope & acceptance criteria E1 Specificity & Selectivity P2->E1 E2 Linearity & Range P2->E2 E3 Accuracy & Precision P2->E3 E4 LOD & LOQ P2->E4 E5 Robustness P2->E5 D1 Analyze Data vs. Acceptance Criteria E1->D1 E2->D1 E3->D1 E4->D1 E5->D1 D2 Prepare Validation Report D1->D2 Summarize findings D3 Method Implementation & Lifecycle Management D2->D3 Final approval

Caption: A generalized workflow for analytical method validation.

Part 2: Head-to-Head Comparison of Analytical Methods

The following table summarizes the anticipated performance of each method against the key validation parameters. This provides a high-level overview to guide method selection.

Validation ParameterHPLC-UVHPLC-MSGC-MS (with derivatization)
Specificity Good, but susceptible to interference from co-eluting impurities with similar UV spectra.Excellent, mass-to-charge ratio provides high confidence in peak identity.Excellent, mass spectra provide definitive identification.
Linearity & Range Typically excellent over a wide concentration range.Excellent, often with a wider dynamic range than UV detection.Good, but can be limited by the efficiency of the derivatization reaction.
Accuracy High, dependent on the purity of the reference standard.High, less prone to matrix effects than UV.High, but can be influenced by derivatization consistency.
Precision Excellent, with low relative standard deviation (%RSD).Excellent, with low %RSD.Good, but may show slightly higher variability due to the extra derivatization step.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Moderate, suitable for assay and high-level impurities.Very low, ideal for trace-level impurity analysis.Low, often comparable to or better than HPLC-UV.
Robustness Generally high, but sensitive to changes in mobile phase composition and pH.High, with similar sensitivities to HPLC parameters as UV detection.Moderate, sensitive to variations in derivatization conditions (time, temperature, reagent concentration).
Throughput High, with typical run times of 5-15 minutes.High, with similar run times to HPLC-UV.Lower, due to the additional sample preparation step for derivatization.

Part 3: Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for validating the analytical methods. These protocols are designed to be self-validating by incorporating system suitability tests.

Analyte and Potential Degradants

Understanding the analyte and its potential degradation products is crucial for developing a stability-indicating method.

Analyte_and_Degradation Analyte This compound C11H16BNO4 Deg1 (3-aminophenyl)boronic acid Boc group hydrolysis Analyte->Deg1 Acid/Base Stress Deg2 (3-Boc-aminophenyl)boroxine Dehydration Analyte->Deg2 Thermal Stress

Caption: Structure of this compound and potential degradants.

Protocol 1: Specificity and Forced Degradation

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products and matrix components.[2][3]

Methodology:

  • Prepare Samples:

    • Blank: Diluent only.

    • Placebo: A mixture of all reaction components except this compound.

    • Analyte Standard: A solution of this compound reference standard at a target concentration (e.g., 100 µg/mL).

    • Forced Degradation Samples: Subject the analyte to the following stress conditions to intentionally generate degradation products[10][11][12]:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis:

    • HPLC-UV/MS: Inject all samples onto the HPLC system.

    • GC-MS: Derivatize an aliquot of each sample (e.g., with a silylating agent like BSTFA) and inject onto the GC-MS system.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the blank, placebo, and forced degradation samples.

    • For HPLC-UV, peak purity analysis (e.g., using a photodiode array detector) should pass for the analyte peak in all stressed samples.

    • For HPLC-MS and GC-MS, the mass spectrum of the analyte peak should be consistent across all samples and free from interference.

    • Significant degradation should be observed in at least one of the stress conditions, demonstrating the stability-indicating nature of the method.

Protocol 2: Linearity and Range

Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[9]

Methodology:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the reference standard. The concentration range should bracket the expected working concentration (e.g., 50% to 150% of the target concentration). For a 100 µg/mL target, this could be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis and Acceptance Criteria:

    • Plot the average peak area (or peak area ratio for internal standard methods) against the concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

    • The residuals should be randomly distributed around the x-axis.

Protocol 3: Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[13][14]

Methodology:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix. Prepare each level in triplicate.

  • Analysis:

    • Analyze the nine spiked samples.

  • Data Analysis and Acceptance Criteria:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean percent recovery should be within 98.0% to 102.0%.

    • The %RSD for the recovery at each level should be ≤ 2.0%.

Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean, standard deviation, and %RSD for each set of precision measurements.

    • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Methodology (based on the Signal-to-Noise ratio):

  • Determine LOD:

    • Prepare and inject solutions of the analyte at decreasing concentrations.

    • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • Determine LOQ:

    • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm LOQ:

    • Prepare and inject at least six samples at the determined LOQ concentration.

    • The accuracy (recovery) and precision (%RSD) at the LOQ should meet predefined acceptance criteria (e.g., recovery of 80-120% and %RSD ≤ 10%).

Protocol 6: Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][13]

Methodology:

  • Introduce Small Variations: For each analytical method, introduce small, deliberate changes to the method parameters. Examples include:

    • HPLC:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2%)

    • GC:

      • Initial oven temperature (± 5°C)

      • Carrier gas flow rate (± 10%)

      • Derivatization time (± 10%)

  • Analysis:

    • Analyze a system suitability solution and a standard solution under each of the modified conditions.

  • Data Analysis and Acceptance Criteria:

    • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all conditions.

    • The analyte concentration result should not significantly change compared to the result obtained under the normal operating conditions.

Part 4: Data Interpretation and Method Selection

The choice of the "best" method depends on its intended application:

  • For routine quality control (QC) and release testing , where high throughput, precision, and accuracy are paramount, HPLC-UV is often the most suitable choice. Its simplicity, robustness, and lower cost make it ideal for a high-volume testing environment.

  • For the identification and quantification of trace-level impurities or for analyzing samples in complex matrices , the superior sensitivity and selectivity of HPLC-MS make it the preferred method. It is also invaluable during process development and forced degradation studies for the definitive identification of unknown peaks.

  • GC-MS can be a valuable alternative, particularly if volatile impurities are a concern or if orthogonal analytical data is required. However, the need for derivatization adds a layer of complexity and potential variability, making it less ideal for routine high-throughput analysis unless specific circumstances warrant it.

Ultimately, a comprehensive validation package, as outlined in this guide, provides the scientific evidence needed to justify the selection of a particular analytical method. This ensures data integrity, regulatory compliance, and confidence in the quality of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • PubMed. (2010, May 15). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry.
  • European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • ResearchGate. (2025, July 23). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
  • Office of Scientific and Technical Information. (1979, December 1). Spectrophotometric determination of boric acid in boron powder with curcumin.
  • Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Scientific Research Publishing. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Chromatography Forum. (2018, April 17). Analysis of Boronic Acid and Identified Boranes.
  • University of Groningen. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
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Stability Showdown: Boc-Protected vs. Unprotected Aminophenylboronic Acid - A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

To our valued colleagues in research, science, and drug development,

The utility of aminophenylboronic acids as versatile building blocks in medicinal chemistry and materials science is well-established. Their ability to participate in Suzuki-Miyaura cross-coupling reactions and form reversible covalent bonds with diols makes them invaluable reagents. However, the inherent instability of the boronic acid moiety presents a significant challenge, impacting storage, reaction efficiency, and reproducibility. A common strategy to mitigate this is the use of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.

This guide provides an in-depth, objective comparison of the stability of Boc-protected versus unprotected aminophenylboronic acid. We will delve into the mechanistic underpinnings of their stability profiles, present key physicochemical differences, and provide robust experimental protocols for you to validate these findings in your own laboratory settings.

The Core Challenge: The Inherent Instability of Boronic Acids

Arylboronic acids are susceptible to several degradation pathways that can compromise their integrity. Understanding these pathways is crucial to appreciating the stabilizing role of the Boc group.

1. Boroxine Formation (Dehydration): The most prevalent degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible but can significantly reduce the concentration of the desired monomeric boronic acid, impacting reaction stoichiometry.

2. Oxidation: The boronic acid group can be oxidized to the corresponding phenol. This is an irreversible process often facilitated by exposure to atmospheric oxygen or other oxidizing agents present in the reaction mixture.

3. Protodeboronation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This pathway is often promoted by aqueous acidic or basic conditions.

The presence of a free amino group in aminophenylboronic acid can further complicate its stability profile, potentially influencing the electronic properties of the phenyl ring and participating in undesirable side reactions.

The Boc-Protection Advantage: A Mechanistic Perspective

The introduction of a Boc protecting group on the amino functionality of aminophenylboronic acid confers enhanced stability through several mechanisms:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of other boronic acid molecules, thereby slowing down the rate of intermolecular dehydration and subsequent boroxine formation.

  • Electronic Effects: The electron-withdrawing nature of the carbamate linkage in the Boc group can decrease the electron density on the phenyl ring. This can modulate the Lewis acidity of the boron atom, potentially impacting its susceptibility to oxidation and protodeboronation.

  • Prevention of Side Reactions: The Boc group effectively masks the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions that could lead to degradation or the formation of impurities.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis prep1 Prepare stock solutions (e.g., 10 mM) of both compounds in a deuterated solvent (e.g., DMSO-d₆). prep2 Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to each solution. prep1->prep2 acq1 Acquire a ¹H NMR spectrum immediately after preparation (T=0). acq2 Store the NMR tubes under desired conditions (e.g., room temperature, 40°C). acq1->acq2 acq3 Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 24, 48, 72 hours). acq2->acq3 data1 Integrate a characteristic peak of the parent compound against the internal standard. data2 Calculate the percentage of remaining compound at each time point. data1->data2 data3 Plot the percentage of remaining compound versus time to determine the degradation rate. data2->data3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Caption: Workflow for ¹H NMR stability assessment.

Methodology:

  • Solution Preparation:

    • Accurately weigh and dissolve 3-aminophenylboronic acid and 4-(Boc-amino)phenylboronic acid in a deuterated solvent (e.g., DMSO-d₆) to a final concentration of 10 mM in separate NMR tubes.

    • Add a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to each NMR tube. The internal standard should have a resonance that does not overlap with the analyte signals.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum for each sample immediately after preparation (Time = 0). Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value) to allow for accurate integration.

    • Store the NMR tubes at the desired temperature (e.g., 25°C or an elevated temperature for accelerated studies).

    • Acquire subsequent spectra at predetermined time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Data Analysis:

    • For each spectrum, integrate a well-resolved aromatic proton signal of the respective aminophenylboronic acid and the signal of the internal standard.

    • Calculate the relative amount of the aminophenylboronic acid remaining at each time point by normalizing the integral of the analyte peak to the integral of the internal standard peak.

    • Plot the percentage of the remaining compound against time to visualize the degradation profile and compare the stability of the two compounds.

Protocol 2: Assessment of Oxidative Stability by UV-Vis Spectroscopy

This protocol provides a kinetic analysis of the degradation of the boronic acids in the presence of an oxidizing agent.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of 3-aminophenylboronic acid and 4-(Boc-amino)phenylboronic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Kinetic Assay:

    • In a quartz cuvette, add the boronic acid solution to the buffer to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of the H₂O₂ stock solution.

    • Immediately begin monitoring the change in absorbance at a wavelength where the product (the corresponding phenol) absorbs and the starting material does not. A full spectral scan before and after the reaction can help determine the optimal wavelength.

    • Record the absorbance over time until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance versus time.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • By performing the experiment at different concentrations of the boronic acid and H₂O₂, the rate constant for the oxidation can be determined, providing a quantitative measure of the oxidative stability.

Conclusion: The Prudent Choice for Robust Chemistry

References

  • Chen, J., et al. (2018). Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride. Chemical Journal of Chinese Universities, 39(12), 2686-2691.
  • ChemBK. (3-aminophenyl)boronic acid.
  • PubChem. (4-Boc-Aminophenyl)Boronic Acid.
  • PubChem. 3-Aminophenylboronic acid.
  • ResearchGate. 3-Aminophenylboronic acid monohydrate.
  • PubChem. 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Molbase. 4-aminophenylboronic acid.
  • PubChemLite. (3-boc-aminophenyl)boronic acid.
  • PubChem. This compound.
  • ResearchGate. Selected boronic acids and their pKa values.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Boc-aminophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and chemical synthesis, the integrity of our work extends beyond the reaction flask to the entire lifecycle of a chemical, including its responsible disposal. Handling specialized reagents like (3-Boc-aminophenyl)boronic acid demands a protocol-driven approach rooted in safety, regulatory compliance, and a deep understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Essential Safety Rationale

Before any disposal procedure begins, a thorough understanding of the associated risks is paramount. This compound, like many aminophenylboronic acid derivatives, is not benign. Its hazard profile necessitates that it be treated as hazardous waste from the outset.[1] Improper disposal, such as discarding it in standard trash or flushing it down the drain, can lead to environmental contamination and potential health hazards.[2][3][4]

The primary hazards associated with this class of compounds are summarized below. Adherence to disposal protocols is not merely procedural; it is a direct mitigation strategy against these risks.

Hazard StatementGHS CodeDescriptionPrimary Safety Concern
Causes skin irritationH315The compound can cause inflammation and irritation upon contact with skin.Avoid direct skin contact through mandatory use of gloves.
Causes serious eye irritationH319Contact with eyes can result in significant, potentially damaging, irritation.[2][5]Mandates the use of chemical safety goggles.
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.[2][5]Requires handling within a certified chemical fume hood.
Harmful if inhaledH332Inhaled dust can be harmful.[2]Reinforces the need for engineering controls like fume hoods.

This table synthesizes data from safety data sheets for 3-Aminophenylboronic acid and its derivatives, which are structurally related and share similar hazard profiles.[2][5]

Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling

Proper disposal begins with rigorous self-protection. Before handling this compound for disposal, ensure the following PPE is worn and all handling occurs within a suitable engineering control.

  • Engineering Controls : All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[1] This is the primary defense against inhaling dust or aerosols, which may cause respiratory irritation.[2][5]

  • Eye and Face Protection : Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] This is critical to prevent contact with dust particles that can cause serious eye irritation.[2]

  • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][4] Contaminated clothing should be removed and washed before reuse.[5][6]

  • Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH/MSHA-approved respirator should be used.[3]

Core Disposal Protocols

Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1][2] The guiding principle is to collect, segregate, and transfer all waste to your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service for incineration or other approved disposal methods.[2][8]

Protocol 3.1: Disposal of Unused or Expired Solid this compound
  • Work Area Preparation : Ensure the chemical fume hood is clean and operational.

  • Container Labeling : Obtain a designated hazardous waste container. The container must be sealable, chemically compatible, and clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution.[1]

  • Transfer : Carefully transfer the solid waste into the labeled hazardous waste container. Use tools like a spatula or weighing paper to avoid generating dust.[1][7]

  • Seal and Store : Securely seal the container. Store it in a designated, well-ventilated, and secure area away from incompatible materials until collection.[1][2]

Scientist's Note: The goal during solid transfer is to minimize dust generation.[7] Boronic acid dusts are fine and can be easily inhaled, posing a respiratory risk.[2][5] Working slowly and deliberately within the fume hood is key.

Protocol 3.2: Disposal of Solutions Containing this compound
  • Waste Stream Segregation : Do not mix boronic acid solutions with other chemical waste streams, particularly strong acids or bases, unless specifically instructed by your EHS office.[1][4]

  • Container Labeling : Use a separate, clearly labeled, and sealable container for liquid hazardous waste.[1] The label must include "Hazardous Waste," the chemical name, and the solvent system used.

  • Transfer : Carefully pour the liquid waste into the designated container within a fume hood.

  • Seal and Store : Securely cap the container and store it alongside other hazardous waste, awaiting pickup by EHS or a licensed contractor.[1]

Protocol 3.3: Disposal of Contaminated Labware and PPE
  • Collection : Items with light contamination, such as used gloves, weighing paper, or paper towels, should be collected in a designated, sealable container or bag.[1][9]

  • Labeling : This container must also be labeled as "Hazardous Waste" with the name of the contaminating chemical.

  • Disposal Path : This solid waste will be collected for incineration.[9] Do not dispose of these items in regular laboratory bins.[10]

Protocol 3.4: Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be recycled or disposed of as non-hazardous waste.[1]

  • Initial Rinse (Hazardous Waste Collection) : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate : The first rinseate, and potentially subsequent ones depending on institutional policy, must be collected and disposed of as liquid hazardous waste as described in Protocol 3.2.[1]

  • Drying : Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of the fume hood.

  • Final Disposal : Once thoroughly dry, deface or remove the original label. The clean, decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]

Scientist's Note: The triple-rinse procedure is a standard practice designed to ensure that residual chemical levels are low enough for the container to be reclassified from hazardous to non-hazardous waste, in accordance with regulations like the Resource Conservation and Recovery Act (RCRA).[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert : Evacuate personnel from the immediate spill area and alert colleagues and your lab supervisor.

  • Secure the Area : Prevent entry to the spill area. Ensure ventilation is adequate, and remove all sources of ignition.[2]

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.

  • Containment : Prevent the spilled material from entering drains or waterways.[2][12]

  • Cleanup (Solid Spill) : Carefully sweep or vacuum up the spilled solid.[3][7] Avoid any actions that would generate dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials as contaminated solid waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow for determining the correct disposal path for any waste related to this compound.

G start Start: Waste Generated This compound waste_type Identify Waste Type start->waste_type solid_bulk Unused/Expired Solid Chemical waste_type->solid_bulk Solid liquid_sol Liquid Solution waste_type->liquid_sol Liquid contaminated_item Contaminated Material (Gloves, Paper, Glassware) waste_type->contaminated_item Contaminated empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Protocol 3.1: Collect in Labeled Solid Hazardous Waste Container solid_bulk->collect_solid collect_liquid Protocol 3.2: Collect in Labeled Liquid Hazardous Waste Container liquid_sol->collect_liquid collect_contam Protocol 3.3: Collect in Labeled Solid Hazardous Waste Container contaminated_item->collect_contam decontam Protocol 3.4: Triple-Rinse with Solvent empty_container->decontam final_storage Store Sealed Container in Designated Hazardous Waste Area collect_solid->final_storage collect_liquid->final_storage collect_contam->final_storage collect_rinseate Collect Rinseate as Liquid Hazardous Waste (See Protocol 3.2) decontam->collect_rinseate final_container Deface Label & Dispose of Clean Container in Recycling/Glass Waste decontam->final_container After drying collect_rinseate->collect_liquid ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor final_storage->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Boric Acid SAFETY D
  • Boric Acid - Material Safety D
  • Labor
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Laboratory Waste Disposal Handbook. University of Essex. [Link]
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.